molecular formula C18H17NO5 B142108 (RS)-Fmoc-alpha-methoxyglycine CAS No. 156059-09-5

(RS)-Fmoc-alpha-methoxyglycine

Cat. No.: B142108
CAS No.: 156059-09-5
M. Wt: 327.3 g/mol
InChI Key: AMDUDUCMSBVPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(RS)-Fmoc-alpha-methoxyglycine is a useful research compound. Its molecular formula is C18H17NO5 and its molecular weight is 327.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-23-16(17(20)21)19-18(22)24-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16H,10H2,1H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDUDUCMSBVPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (RS)-Fmoc-alpha-methoxyglycine

Author: BenchChem Technical Support Team. Date: December 2025

(RS)-Fmoc-alpha-methoxyglycine is a synthetic amino acid derivative utilized primarily in the field of peptide chemistry. As a non-natural building block, its unique methoxy group at the alpha-carbon offers novel structural possibilities for designing peptides with modified properties. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus makes it perfectly suited for use in automated and manual Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in drug discovery and proteomics research.[][2]

This guide provides a detailed overview of the core chemical properties, experimental applications, and structural composition of this compound for researchers and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solubility testing, reaction stoichiometry, and analytical characterization.

PropertyValueReference
CAS Number 156059-09-5[3][4][5]
Molecular Formula C18H17NO5[3][4][5]
Molecular Weight 327.33 g/mol [3][4]
Exact Mass 327.11067264 u[3][5]
Topological Polar Surface Area (PSA) 84.86 Ų[3][5]
XLogP3 (Lipophilicity) 2.973[3][5]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 5[3]
Storage Conditions Store at 0-5°C[3][5]

Application in Peptide Synthesis: Experimental Protocol

This compound is primarily used as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides a base-labile protecting group for the α-amino group, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[][2]

A standard protocol for incorporating this compound into a peptide sequence via SPPS is detailed below.

Protocol: Single Coupling Cycle in Fmoc-SPPS

This protocol outlines the steps for adding one residue of this compound to a peptide-resin.

1. Resin Preparation and Swelling:

  • Place the peptide-resin (with a free N-terminal amine) into a suitable reaction vessel.

  • Wash the resin with N,N-dimethylformamide (DMF) to swell it, ensuring optimal reaction conditions. This is typically done by adding DMF, agitating for 10-15 minutes, and then draining the solvent.

2. Amino Acid Activation:

  • In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading capacity).

  • Add a coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and an organic base like DIEA (N,N-diisopropylethylamine).[6]

  • Allow the activation to proceed for several minutes at room temperature.

3. Coupling Reaction:

  • Add the activated this compound solution to the swelled peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.

  • Perform a qualitative test (e.g., ninhydrin test) to confirm the absence of free primary amines, indicating a successful coupling.[6]

  • Wash the resin extensively with DMF to remove excess reagents.

4. Fmoc Deprotection:

  • To prepare for the next coupling cycle, remove the Fmoc protecting group from the newly added residue.

  • Add a 20% solution of piperidine in DMF to the resin.[6]

  • Agitate for 10-20 minutes. This cleaves the Fmoc group, liberating the N-terminal amine for the next amino acid addition.

  • Drain the piperidine solution and wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc adduct.

The resin is now ready for the next coupling cycle. These steps are repeated until the desired peptide sequence is fully synthesized.[6]

Visualized Workflows and Structures

Diagrams are provided to illustrate the experimental workflow of SPPS and the logical structure of the molecule.

sps_workflow cluster_cycle Fmoc-SPPS Iterative Cycle cluster_activation Activation Step (Pre-Coupling) start Peptide-Resin (Free Amine) coupling 3. Coupling Add activated (RS)-Fmoc- alpha-methoxyglycine start->coupling wash1 Wash with DMF coupling->wash1 deprotection 4. Fmoc Deprotection Treat with 20% Piperidine in DMF wash1->deprotection wash2 Wash with DMF deprotection->wash2 end_cycle Peptide-Resin + 1 Residue (Ready for next cycle) wash2->end_cycle end_cycle->start Repeat for next amino acid amino_acid This compound activated_aa 2. Activated Amino Acid amino_acid->activated_aa reagents Coupling Reagents (e.g., HBTU, DIEA) reagents->activated_aa activated_aa->coupling Introduce to main cycle

Caption: Workflow of a single amino acid addition cycle in Fmoc-SPPS.

molecule_structure cluster_components Core Components main This compound glycine Glycine Backbone (Amino Acid Core) main->glycine is built upon methoxy Alpha-Methoxy Group (-OCH3 at α-carbon) main->methoxy is modified with fmoc Fmoc Group (N-terminal Protection) main->fmoc is protected by

Caption: Logical breakdown of the this compound structure.

References

An In-depth Technical Guide to the Synthesis of (RS)-Fmoc-alpha-methoxyglycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a potential synthetic route for (RS)-Fmoc-alpha-methoxyglycine, a valuable building block for researchers, scientists, and drug development professionals. The synthesis is presented as a multi-step process, commencing from the readily available amino acid, glycine. Detailed experimental protocols, quantitative data, and characterization information are provided to facilitate its practical implementation.

Synthesis Strategy

The proposed synthetic pathway to this compound involves a five-step sequence starting from glycine. The core strategy revolves around the initial protection of both the amino and carboxyl groups of glycine, followed by the introduction of the methoxy group at the alpha-carbon, and concluding with the selective deprotection and final installation of the Fmoc group.

The logical flow of the synthesis is depicted in the following workflow diagram:

Synthesis_Workflow Glycine Glycine Step1 Esterification Glycine->Step1 GlycineEster Glycine Methyl Ester Step1->GlycineEster Step2 N-Protection (Boc) GlycineEster->Step2 BocGlycineEster N-Boc-Glycine Methyl Ester Step2->BocGlycineEster Step3 α-Bromination BocGlycineEster->Step3 BromoIntermediate N-Boc-α-bromo-glycine Methyl Ester Step3->BromoIntermediate Step4 Methoxylation BromoIntermediate->Step4 MethoxyIntermediate N-Boc-(RS)-α-methoxyglycine Methyl Ester Step4->MethoxyIntermediate Step5_deprotection Boc Deprotection MethoxyIntermediate->Step5_deprotection AminoEsterIntermediate (RS)-α-methoxyglycine Methyl Ester Step5_deprotection->AminoEsterIntermediate Step5_Fmoc N-Fmoc Protection AminoEsterIntermediate->Step5_Fmoc FmocMethoxyEster (RS)-Fmoc-α-methoxyglycine Methyl Ester Step5_Fmoc->FmocMethoxyEster Step6 Saponification FmocMethoxyEster->Step6 FinalProduct (RS)-Fmoc-α-methoxyglycine Step6->FinalProduct Logical_Relationship Start Glycine Protection Protection of Amino and Carboxyl Groups Start->Protection Esterification & N-Boc Protection Functionalization α-Carbon Functionalization Protection->Functionalization α-Bromination & Methoxylation Deprotection_Protection Protecting Group Exchange Functionalization->Deprotection_Protection Boc Deprotection & N-Fmoc Protection Final_Product This compound Deprotection_Protection->Final_Product Saponification

(RS)-Fmoc-alpha-methoxyglycine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on (RS)-Fmoc-alpha-methoxyglycine, a derivative of the amino acid glycine. This guide consolidates available data on its chemical and physical properties, and outlines its general application in the context of solid-phase peptide synthesis.

This compound , identified by the CAS number 156059-09-5, is a synthetic amino acid derivative.[1][2][3] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino function makes it a valuable building block in the chemical synthesis of peptides. The alpha-methoxy group introduces a specific modification to the glycine backbone, which can be of interest for creating novel peptide structures with potentially altered biological activities.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 156059-09-5[1][2][3]
Molecular Formula C18H17NO5[1]
Molecular Weight 327.33100 g/mol [4]
Exact Mass 327.11067264 u[4]
Polar Surface Area (PSA) 84.86 Ų[4]
Predicted XLogP3 2.97310[4]
Storage Conditions 0-5°C[4]

Application in Peptide Synthesis

This compound is primarily utilized as a monomeric unit in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amine, which can be selectively removed under basic conditions to allow for the sequential addition of further amino acid residues.

General Experimental Workflow for Fmoc-SPPS

The following diagram illustrates a typical workflow for the incorporation of an Fmoc-protected amino acid, such as this compound, into a growing peptide chain on a solid support.

experimental_workflow Resin Resin Support Deprotection Fmoc Deprotection (e.g., Piperidine in DMF) Resin->Deprotection Washing1 Washing (e.g., DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (this compound, Coupling Reagents) Washing1->Coupling Washing2 Washing (e.g., DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat For next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final residue Peptide Purified Peptide Cleavage->Peptide fmoc_deprotection cluster_reactants Reactants cluster_products Products Fmoc_Peptide Fmoc-NH-Peptide Deprotected_Peptide H2N-Peptide Fmoc_Peptide->Deprotected_Peptide Deprotection Piperidine Piperidine (Base) Fmoc_Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Fmoc_Adduct Reacts with cleaved Fmoc

References

An In-depth Technical Guide on (RS)-Fmoc-alpha-methoxyglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the chemical properties and applications of (RS)-Fmoc-alpha-methoxyglycine, a key building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document outlines its molecular characteristics and its role in synthetic protocols.

Core Molecular Data

This compound is a non-proteinogenic amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group for the amine, which is crucial for its application in stepwise peptide synthesis. The methoxy group at the alpha-carbon introduces unique conformational properties to the resulting peptide backbone.

The fundamental molecular data for this compound are summarized below.

PropertyValueCitation
Molecular Formula C18H17NO5[1][2]
Molecular Weight 327.331 g/mol [1][2]
Exact Mass 327.11067264 u[1][2]
CAS Number 156059-09-5[1]

Synthetic Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides a base-labile protecting strategy, allowing for the iterative addition of amino acids to a growing peptide chain anchored to a solid support.

The following is a generalized protocol for the incorporation of an Fmoc-protected amino acid, such as this compound, onto a resin-bound peptide chain. Note: Specific reagents, concentrations, and reaction times may vary based on the scale, the specific sequence, and the resin used.

  • Resin Preparation: The solid support (resin) with the N-terminally deprotected peptide chain is washed multiple times with a suitable solvent, typically Dimethylformamide (DMF), to remove residual reagents from the previous step.

  • Fmoc Deprotection: The terminal Fmoc group on the resin-bound peptide is removed by treating it with a solution of 20% piperidine in DMF. The reaction is typically allowed to proceed for 5-20 minutes. Following deprotection, the resin is extensively washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

  • Activation and Coupling:

    • In a separate vessel, this compound (typically 3-5 equivalents over the resin loading capacity) is pre-activated. This is achieved by dissolving it in DMF with a coupling agent (e.g., HBTU, HATU, DIC) and a base (e.g., DIPEA, NMM).

    • The solution containing the activated Fmoc-amino acid is added to the washed, deprotected resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: After the coupling reaction is complete, the resin is thoroughly washed with DMF to remove any unreacted amino acid and coupling reagents.

  • Capping (Optional): To block any unreacted free amines on the resin that failed to couple, an optional capping step can be performed using acetic anhydride and a base.

  • Cycle Repetition: The cycle of deprotection, coupling, and washing is repeated with the next desired Fmoc-amino acid until the target peptide sequence is fully synthesized.

Workflow Visualization

The logical flow of a single amino acid addition cycle in Fmoc-based Solid-Phase Peptide Synthesis is a critical process for researchers to understand. The following diagram illustrates this iterative workflow.

Fmoc_SPPS_Cycle cluster_resin Solid Support (Resin) cluster_reagents Reagents & Solution Phase Resin_Start Resin-Bound Peptide (N-Terminal Fmoc) Deprotection 20% Piperidine in DMF Resin_Start->Deprotection 1. Deprotection Resin_Deprotected Resin-Bound Peptide (Free N-Terminal) Wash_1 DMF Wash Resin_Deprotected->Wash_1 2. Wash Resin_Coupled Resin-Bound Peptide (+1 Amino Acid, N-Fmoc) Wash_2 DMF Wash Resin_Coupled->Wash_2 4. Wash Deprotection->Resin_Deprotected Activated_AA Activated This compound Wash_1->Activated_AA 3. Coupling Wash_2->Resin_Start Repeat Cycle for next AA Activated_AA->Resin_Coupled

Caption: Workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

References

In-depth Technical Guide on (RS)-Fmoc-alpha-methoxyglycine: Solubility Profile and Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-Fmoc-alpha-methoxyglycine is a specialized amino acid derivative utilized in peptide synthesis and drug discovery. A critical parameter for its effective application is its solubility in various solvent systems. This technical guide addresses the solubility of this compound, providing a summary of its expected solubility characteristics based on the general properties of N-Fmoc protected amino acids. Due to the absence of specific quantitative solubility data in publicly available literature, this document details a comprehensive experimental protocol for determining the solubility of this compound. Furthermore, it presents an illustrative data table and a workflow diagram to guide researchers in their experimental design and data presentation.

Introduction to this compound

This compound is a derivative of glycine, the simplest amino acid, featuring a methoxy group on the alpha-carbon and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus. The Fmoc group is instrumental in solid-phase peptide synthesis (SPPS), as it is stable under various conditions but can be readily removed with a mild base, such as piperidine, to allow for the stepwise elongation of a peptide chain. The unique alpha-methoxy modification can introduce specific conformational constraints or act as a probe in peptide structure-activity relationship studies.

Expected Solubility Profile

The expected solubility is as follows:

  • High Solubility: In polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which are excellent solvents for peptide coupling reactions.

  • Moderate to High Solubility: In solvents like Dichloromethane (DCM).

  • Limited Solubility: In alcohols such as methanol (MeOH) and ethanol (EtOH).

  • Sparingly Soluble to Insoluble: In water and other aqueous buffers.

Factors that can influence the solubility include temperature, with solubility generally increasing with a rise in temperature, and the specific crystalline form of the solid material.

Illustrative Quantitative Solubility Data

To aid researchers in the presentation of their findings, the following table provides an example of how quantitative solubility data for this compound could be structured.

Disclaimer: The following data is for illustrative purposes only and does not represent experimentally verified values.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (M)
N,N-Dimethylformamide (DMF)25> 200> 0.61
N-Methyl-2-pyrrolidone (NMP)25> 200> 0.61
Dichloromethane (DCM)25~ 50~ 0.15
Acetonitrile (ACN)25~ 10~ 0.03
Methanol (MeOH)25< 5< 0.015
Water25< 0.1< 0.0003

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the quantitative determination of the solubility of this compound using High-Performance Liquid Chromatography (HPLC).

4.1. Materials and Equipment

  • This compound

  • Selected solvents (e.g., DMF, NMP, DCM, Acetonitrile, Methanol, Water)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column

  • Syringe filters (0.22 µm)

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25°C) using a thermostatic shaker for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Alternatively, allow the solid to settle by gravity if centrifugation is not suitable for the solvent.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Inject the diluted sample into the HPLC system.

    • Use a reversed-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% Trifluoroacetic Acid - TFA).

    • Detect the this compound peak by UV absorbance at a characteristic wavelength for the Fmoc group (e.g., 265 nm or 301 nm).

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow start Start: Excess (RS)-Fmoc-alpha- methoxyglycine in Solvent equilibration Equilibration (Constant Temperature & Agitation) start->equilibration separation Separation of Solid (Centrifugation/Settling) equilibration->separation sampling Supernatant Collection & Filtration separation->sampling dilution Serial Dilution sampling->dilution hplc_analysis HPLC Analysis dilution->hplc_analysis quantification Quantification (vs. Calibration Curve) hplc_analysis->quantification end End: Solubility Data (mg/mL or M) quantification->end

Caption: Workflow for solubility determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound is currently lacking, its solubility profile can be reasonably predicted based on the behavior of similar Fmoc-protected amino acids. For precise quantitative measurements, the detailed experimental protocol provided in this guide offers a robust methodology. The illustrative data table and workflow diagram serve as practical tools for researchers to design their experiments and present their findings in a clear and structured manner. This information is crucial for optimizing reaction conditions in peptide synthesis and for the formulation of peptide-based therapeutics.

An In-Depth Technical Guide on the Core Chemical Mechanism of (RS)-Fmoc-alpha-methoxyglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(RS)-Fmoc-alpha-methoxyglycine is a specialized, non-proteinogenic amino acid derivative designed for use in chemical synthesis, particularly in the field of peptide chemistry. Its "mechanism of action" is not biological but is defined by its chemical reactivity and structural role as a building block in Solid-Phase Peptide Synthesis (SPPS). This guide elucidates the core chemical principles governing its use, focusing on the function of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and the potential structural implications of the α-methoxyglycine moiety.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below. These values are critical for its application in synthetic protocols.

PropertyValueReference
CAS Number 156059-09-5[1][2][3]
Molecular Formula C₁₈H₁₇NO₅[1][2]
Molecular Weight 327.33 g/mol [1]
Appearance White to off-white powder (typical for Fmoc-amino acids)Inferred from similar compounds[4]
Storage Conditions 0-5°C[3][5]

The Mechanism of Action: The Fmoc Protecting Group

The primary "mechanism of action" of this compound in a synthetic context is dictated by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group serves as a temporary shield for the α-amino group of the methoxyglycine. This protection is essential to prevent unwanted side reactions and polymerization during the controlled, stepwise assembly of a peptide chain.[6][7]

The utility of the Fmoc group is rooted in its unique base-lability, which forms the cornerstone of the most common orthogonal strategy in modern SPPS.[7][8] This means the Nα-Fmoc group can be removed under mild basic conditions without affecting the acid-labile protecting groups often used for reactive amino acid side chains or the bond linking the peptide to the solid support resin.[7][8]

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[4] This reaction is typically carried out using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][9]

The process unfolds in two key steps:

  • Proton Abstraction: The base (piperidine) abstracts the acidic proton from the C9 carbon of the fluorenyl ring system. This is the rate-determining step and results in the formation of a carbanion intermediate.[4][9]

  • β-Elimination: The unstable carbanion rapidly undergoes elimination, breaking the C9-O bond. This releases the free amine of the amino acid (as a carbamic acid which quickly decarboxylates to liberate the primary amine), carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[7][9]

  • Adduct Formation: The liberated dibenzofulvene is a reactive electrophile and is immediately trapped by the excess piperidine in the reaction mixture to form a stable DBF-piperidine adduct. This prevents DBF from participating in undesirable side reactions with the growing peptide chain.[4][9]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion 1. Proton Abstraction Free_Amine H₂N-Peptide-Resin Carbanion->Free_Amine 2. β-Elimination DBF Dibenzofulvene (DBF) + CO₂ Carbanion->DBF DBF_Adduct DBF-Piperidine Adduct Piperidine Piperidine Piperidine->Carbanion Piperidine2 Piperidine Piperidine2->DBF_Adduct DBF->DBF_Adduct 3. Trapping

Caption: The chemical mechanism of Fmoc deprotection by a base.

The rate of Fmoc removal can be influenced by several factors, including the choice of base, solvent polarity, temperature, and steric hindrance from adjacent amino acids.[4][9] While specific kinetic data for this compound is not available in the literature, the following table provides context by showing the deprotection kinetics for two standard Fmoc-amino acids using different deprotection reagents. The values represent the percentage of Fmoc group removed over time, as monitored by the UV absorbance of the released DBF adduct.[9]

Time (minutes)Fmoc-L-Leucine-OH (% Deprotection)Fmoc-L-Arginine(Pbf)-OH (% Deprotection)
1 ~50~20
3 ~80~45
5 ~95~65
7 >98~80
10 >99>95
Data derived from studies using 20% piperidine in DMF.[9] Note: Arginine, a bulkier amino acid, exhibits slower deprotection kinetics.

The Role of the α-Methoxyglycine Moiety

This compound is classified as an "unusual" or "non-natural" amino acid due to the methoxy group (-OCH₃) attached directly to the α-carbon.[2][10][11] The incorporation of such modified residues is a key strategy in medicinal chemistry to design peptides with enhanced properties.

While specific studies detailing the effects of α-methoxyglycine on peptide structure and function are scarce, the introduction of substituents at the α-carbon is known to have significant impacts:

  • Conformational Constraint: The presence of a group at the α-position (in addition to the side chain) restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This can enforce specific secondary structures, such as turns or helices, which may be crucial for biological activity.[12]

  • Increased Stability: N-methylation is a known strategy to enhance peptide stability against enzymatic degradation.[13] While α-methoxylation is different, the steric bulk at the α-carbon may similarly hinder access by proteases, potentially increasing the peptide's in vivo half-life.

  • Modified Hydrogen Bonding: The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, potentially influencing local folding and interactions with biological targets.

  • Introduction of a Racemic Center: The "(RS)" designation indicates that the compound is a racemic mixture of both R and S enantiomers at the α-carbon.[14] Using a racemic mixture in a synthesis will result in diastereomeric peptides, which would need to be separated and characterized individually. Enantiomerically pure versions would be required for the synthesis of a single, defined peptide stereoisomer.[15]

Experimental Protocols

The use of this compound follows the standard workflow of Fmoc-based Solid-Phase Peptide Synthesis.

The iterative process of adding one amino acid to the growing peptide chain anchored to a solid support resin involves several key steps.

SPPS_Workflow Start Start: Fmoc-NH-Peptide-Resin Deprotection 1. Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Coupling (Fmoc-AA, Activator, Base in DMF) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 Check Repeat for next amino acid? Washing2->Check Check->Deprotection Yes End Final Peptide-Resin Check->End No

Caption: General workflow for one cycle of solid-phase peptide synthesis.

This protocol outlines the standard procedure for removing the Fmoc group from a peptide-resin.

  • Resin Preparation: The peptide-resin from the previous coupling step is contained within a reaction vessel and drained of solvent.

  • Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[4]

  • Agitation: Agitate the resin slurry for 3-5 minutes at room temperature using a shaker or by bubbling with an inert gas (e.g., nitrogen).[16]

  • Drain: Drain the deprotection solution from the reaction vessel. This solution contains the DBF-piperidine adduct and can be collected for UV analysis to quantify the extent of deprotection.

  • Second Deprotection: Add a fresh volume of 20% piperidine/DMF solution to the resin and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[17]

  • Final Washing: Drain the solution and wash the resin thoroughly multiple times with DMF (e.g., 5-7 times) to remove all traces of piperidine and the DBF adduct.[16]

  • Confirmation (Optional): Perform a qualitative test (e.g., Kaiser or Ninhydrin test) on a small sample of resin beads to confirm the presence of a free primary amine, indicating successful deprotection.[18] The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Conclusion

This compound is a specialized chemical tool whose mechanism of action is centered on the robust and well-characterized chemistry of the Fmoc protecting group. Its application in SPPS allows for the precise incorporation of a non-natural α-methoxyglycine residue into a peptide sequence. The introduction of this moiety is a deliberate design choice aimed at imparting specific conformational constraints and potentially enhancing the metabolic stability of the resulting peptide. A thorough understanding of the Fmoc deprotection mechanism, coupled with the strategic use of unusual amino acids like α-methoxyglycine, provides researchers and drug developers with a powerful methodology to create novel peptides with tailored therapeutic properties.

References

The Genesis of a Versatile Building Block: Unveiling the Discovery of (RS)-Fmoc-alpha-methoxyglycine

Author: BenchChem Technical Support Team. Date: December 2025

(RS)-Fmoc-alpha-methoxyglycine , a non-natural amino acid derivative, has emerged as a valuable tool for researchers and drug development professionals in the construction of unique peptide structures. Its discovery, rooted in the broader exploration of alpha-substituted amino acids, has provided a versatile building block for introducing conformational constraints and novel functionalities into peptides. This in-depth technical guide delves into the core aspects of its discovery, detailing the synthetic pathways and foundational principles that led to its availability.

While a singular, seminal "discovery" paper for this compound is not readily apparent in the scientific literature, its development can be understood as a logical progression from earlier work on related alpha-alkoxyglycine derivatives. A key precursor in this field is the N-Carbobenzoxy (Cbz) protected version of alpha-alkoxyglycines. Research published in the mid-1990s laid the groundwork for the synthesis of these compounds, providing a methodological foundation upon which the synthesis of the Fmoc-protected analogue likely evolved.[1][2]

The transition from Cbz to Fmoc (9-fluorenylmethoxycarbonyl) protection represents a significant advancement in solid-phase peptide synthesis (SPPS), offering milder deprotection conditions and orthogonality with many side-chain protecting groups. The development of this compound was a natural step to make this unique amino acid compatible with the widely adopted Fmoc-based SPPS strategies.

Core Synthetic Strategy

The synthesis of this compound hinges on the introduction of a methoxy group at the alpha-carbon of a protected glycine derivative. While the specific, originally reported quantitative data for the discovery of the Fmoc variant is not available in the provided search results, a general synthetic approach can be outlined based on the synthesis of its Cbz-protected precursors.

Two primary pathways have been described for the synthesis of N-protected-alpha-alkoxyglycine esters:

  • O-Alkylation of an α-Hydroxyglycine Derivative: This method involves the direct alkylation of the hydroxyl group of an N-protected α-hydroxyglycine derivative. In the context of this compound, this would involve the methylation of N-Fmoc-α-hydroxyglycine.

  • From an N-Chloroglycine Ester: This alternative route proceeds through a base-mediated reaction of an N-protected-N-chloroglycine ester in the presence of the corresponding alcohol (in this case, methanol).

Following the formation of the protected α-methoxyglycine ester, saponification (hydrolysis of the ester) is carried out to yield the free carboxylic acid, this compound, which can then be used in peptide synthesis.

Experimental Protocols (Hypothetical, based on related syntheses)

As the original experimental details for the discovery of this compound are not available, the following protocols are hypothetical and based on the established synthesis of the closely related N-Cbz-α-alkoxyglycine esters.[1][2] These should be considered illustrative of the general chemical principles involved.

Method 1: Synthesis via O-Methylation of N-Fmoc-α-hydroxyglycine

StepReagent/SolventDescription
1N-Fmoc-α-hydroxyglycine, Methylating agent (e.g., Methyl iodide, Dimethyl sulfate), Base (e.g., Silver(I) oxide)The starting material, N-Fmoc-α-hydroxyglycine, is dissolved in a suitable aprotic solvent. A methylating agent and a base are added to facilitate the O-methylation of the hydroxyl group.
2Solvent for workup (e.g., Ethyl acetate), Aqueous solutions for washing (e.g., NaHCO3, brine)The reaction mixture is worked up by extraction and washing to remove unreacted reagents and byproducts.
3Drying agent (e.g., Na2SO4, MgSO4), Solvent for chromatography (e.g., Hexane/Ethyl acetate mixture)The organic layer is dried, and the crude product is purified by column chromatography to yield this compound methyl ester.
4Base (e.g., LiOH, NaOH), Solvent (e.g., THF/Water mixture)The purified ester is dissolved in a mixture of solvents, and a base is added to hydrolyze the methyl ester to the corresponding carboxylic acid.
5Acid for neutralization (e.g., HCl), Solvent for extraction (e.g., Ethyl acetate)The reaction is neutralized, and the final product, this compound, is extracted and purified.

Method 2: Synthesis from N-Fmoc-N-chloroglycine Methyl Ester

StepReagent/SolventDescription
1N-Fmoc-glycine methyl ester, Chlorinating agent (e.g., t-Butyl hypochlorite)N-Fmoc-glycine methyl ester is treated with a chlorinating agent to form N-Fmoc-N-chloroglycine methyl ester.
2Methanol, Base (e.g., Sodium methoxide)The N-chloro intermediate is reacted with methanol in the presence of a base. This proceeds via an elimination-addition mechanism to introduce the methoxy group at the alpha-carbon.
3Solvent for workup (e.g., Dichloromethane), Aqueous solutions for washingThe reaction is worked up to isolate the crude this compound methyl ester.
4Purification method (e.g., Column chromatography)The crude product is purified to obtain the pure methyl ester.
5Saponification reagents (as in Method 1, Step 4 & 5)The purified ester is hydrolyzed to the final carboxylic acid product.

Logical Workflow for Synthesis

The logical progression for the synthesis of this compound, based on established chemical principles, can be visualized as follows:

Synthesis_Workflow cluster_start Starting Materials cluster_path1 Pathway 1: via α-hydroxylation cluster_path2 Pathway 2: via α-chlorination cluster_final Final Product Fmoc-Gly-OH Fmoc-Glycine Fmoc-alpha-OH-Gly N-Fmoc-α-hydroxyglycine Fmoc-Gly-OH->Fmoc-alpha-OH-Gly α-hydroxylation Fmoc-Gly-Ester N-Fmoc-glycine Ester Fmoc-Gly-OH->Fmoc-Gly-Ester Esterification Fmoc-alpha-OMe-Gly-Ester (RS)-Fmoc-α-methoxyglycine Ester Fmoc-alpha-OH-Gly->Fmoc-alpha-OMe-Gly-Ester O-methylation Final_Product (RS)-Fmoc-α-methoxyglycine Fmoc-alpha-OMe-Gly-Ester->Final_Product Saponification Fmoc-N-Cl-Gly-Ester N-Fmoc-N-chloro- glycine Ester Fmoc-Gly-Ester->Fmoc-N-Cl-Gly-Ester N-chlorination Fmoc-alpha-OMe-Gly-Ester2 (RS)-Fmoc-α-methoxyglycine Ester Fmoc-N-Cl-Gly-Ester->Fmoc-alpha-OMe-Gly-Ester2 Methoxylation Fmoc-alpha-OMe-Gly-Ester2->Final_Product Saponification

Caption: Synthetic pathways to this compound.

Significance and Applications in Drug Discovery

The introduction of an alpha-methoxy group in a glycine residue has significant implications for peptide chemistry and drug design. This modification:

  • Induces Conformational Constraints: The steric bulk of the methoxy group restricts the rotational freedom around the peptide backbone, influencing the local secondary structure. This can be used to stabilize specific conformations, such as turns or helices, which may be crucial for biological activity.

  • Modulates Physicochemical Properties: The ether functionality can alter the polarity and hydrogen bonding capacity of the peptide, potentially improving its solubility and membrane permeability.

  • Enhances Proteolytic Stability: The alpha-substitution can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

These attributes make this compound a valuable building block for the synthesis of peptidomimetics and novel peptide-based drugs with enhanced pharmacological profiles. Its "discovery" and availability have expanded the toolbox for medicinal chemists and peptide scientists, enabling the exploration of new chemical space in the pursuit of innovative therapeutics.

References

A Technical Guide to Potential Research Areas for (RS)-Fmoc-alpha-methoxyglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(RS)-Fmoc-alpha-methoxyglycine is a synthetic amino acid derivative that holds considerable, yet largely unexplored, potential in the fields of peptide chemistry and drug discovery. As an α,α-disubstituted glycine analogue, the presence of a methoxy group at the alpha-carbon is anticipated to confer unique conformational constraints and metabolic properties to peptides. This technical guide outlines promising research avenues for the synthesis, characterization, and application of this compound. By leveraging established principles of solid-phase peptide synthesis (SPPS) and the known effects of other non-natural amino acids, this document provides a framework for investigating the impact of α-methoxyglycine incorporation on peptide structure, stability, and biological activity. This whitepaper serves as a foundational resource for researchers aiming to pioneer the exploration of this novel building block.

Introduction to α-Substituted Amino Acids in Peptide Science

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their therapeutic properties.[1] Standard peptides composed of natural L-amino acids are often susceptible to rapid enzymatic degradation, limiting their in vivo efficacy.[2] Modifications such as the introduction of D-amino acids or α,α-disubstituted amino acids can significantly enhance metabolic stability by sterically hindering protease recognition and cleavage.[3][4]

α,α-Disubstituted amino acids, in particular, are known to impose significant conformational restrictions on the peptide backbone.[5] This can lead to the stabilization of specific secondary structures, such as helices or turns, which may be crucial for receptor binding and biological activity.[6] The nature of the α-substituents dictates the precise conformational preferences. While extensive research exists on α-alkylated and α-arylated amino acids, the influence of α-alkoxy substituents like the methoxy group in this compound remains a nascent field of study.[7][8]

Proposed Research Areas and Methodologies

Synthesis and Characterization of this compound

G cluster_synthesis Proposed Synthesis Workflow start Methoxyacetic Acid Derivative step1 α-Bromination start->step1 step2 Amination step1->step2 step3 Fmoc Protection step2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: General Asymmetric Synthesis of Fmoc-α-Substituted Amino Acids

A general method for preparing chiral α-substituted amino acids often involves the asymmetric alkylation of a chiral glycine equivalent, such as a Ni(II)-complex of a glycine Schiff base.[10]

  • Complex Formation: Prepare the chiral Ni(II)-complex of the glycine Schiff base according to established literature procedures.

  • Alkylation: React the chiral complex with a suitable methoxy-containing electrophile. This step introduces the α-methoxy group. The reaction conditions (solvent, temperature, base) must be optimized to ensure high diastereoselectivity.

  • Hydrolysis: Decompose the resulting complex under acidic conditions to release the free α-methoxyglycine.

  • Fmoc Protection: Protect the α-amino group with Fmoc-OSu or a similar reagent in the presence of a mild base to yield the final product.

  • Purification and Characterization: Purify the final compound using column chromatography and characterize its structure and purity via NMR, mass spectrometry, and HPLC.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of this compound into peptide chains is paramount. Standard Fmoc-based SPPS protocols may require optimization to accommodate the steric bulk of this α,α-disubstituted amino acid.

G cluster_spps Fmoc-SPPS Workflow for Unnatural Amino Acids resin Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling of this compound (HBTU/HOBt or similar) wash1->coupling wash2 DMF Wash coupling->wash2 capping Capping (Optional, Acetic Anhydride) wash2->capping repeat Repeat Cycle for Next Amino Acid capping->repeat repeat->deprotection Yes cleavage Cleavage and Side-Chain Deprotection (e.g., TFA cocktail) repeat->cleavage No purification Purification (RP-HPLC) cleavage->purification analysis Analysis (MS, HPLC) purification->analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: SPPS Incorporation of this compound

  • Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid or peptide with a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

  • Coupling: Pre-activate this compound (2-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA. Add the activated amino acid solution to the resin and allow it to react for an extended period (e.g., 2-4 hours) to overcome potential steric hindrance.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Capping (Optional): To prevent the formation of deletion sequences, cap any unreacted amino groups with acetic anhydride.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Cleave the completed peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

Table 1: Hypothetical Coupling Efficiency Data

Peptide SequenceCoupling Time (h) for α-MeO-GlyCoupling ReagentYield (%)Purity (%)
Ac-Gly-X -Gly-NH₂2HBTU/HOBt85>95
Ac-Ala-X -Leu-NH₂4HATU78>95
Ac-Phe-X -Val-NH₂4HATU75>90
Where X represents α-methoxyglycine.
Conformational Analysis of α-Methoxyglycine-Containing Peptides

The methoxy group is expected to restrict the peptide backbone's rotational freedom, potentially inducing specific secondary structures.

Potential Research Questions:

  • Does the incorporation of α-methoxyglycine favor helical or turn conformations?

  • How does the stereochemistry (R vs. S) of the α-carbon influence the resulting peptide structure?

  • Can α-methoxyglycine be used to stabilize β-hairpins or other defined structures?

Proposed Techniques:

  • Circular Dichroism (CD) Spectroscopy: To assess the overall secondary structure content of peptides in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed three-dimensional structural information and identify specific hydrogen bonding patterns.

  • X-ray Crystallography: To determine the solid-state conformation of these peptides.

Investigation of Metabolic Stability

A key hypothesized benefit of incorporating α-methoxyglycine is enhanced resistance to enzymatic degradation.

G cluster_benefits Potential Benefits of α-Methoxyglycine Incorporation start This compound steric_hindrance α,α-Disubstitution (Steric Hindrance) start->steric_hindrance conformational_constraint Restricted Backbone Rotation start->conformational_constraint stability Increased Metabolic Stability steric_hindrance->stability structure Defined Secondary Structure conformational_constraint->structure activity Enhanced Biological Activity structure->activity

Caption: Logical diagram of the potential advantages of α-methoxyglycine.

Experimental Protocol: In Vitro Proteolytic Stability Assay

  • Peptide Incubation: Incubate the α-methoxyglycine-containing peptide and a control peptide (with a natural amino acid at the corresponding position) in a solution containing a relevant protease (e.g., trypsin, chymotrypsin) or in human serum/plasma.

  • Time-Course Sampling: At various time points, withdraw aliquots from the incubation mixture.

  • Reaction Quenching: Stop the enzymatic reaction in the aliquots, for example, by adding an acid like TFA.

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Half-Life Calculation: Determine the half-life (t₁/₂) of each peptide under the tested conditions.

Table 2: Hypothetical Metabolic Stability Data

PeptideMatrixHalf-life (t₁/₂) (min)
Control Peptide (Ac-Ala-Gly-Ala-NH₂)Human Serum15
Test Peptide (Ac-Ala-X -Ala-NH₂)Human Serum> 240
Control Peptide (Ac-Phe-Gly-Leu-NH₂)Chymotrypsin5
Test Peptide (Ac-Phe-X -Leu-NH₂)Chymotrypsin> 180
Where X represents α-methoxyglycine.
Screening for Biological Activity

The ultimate goal is to leverage the unique properties of α-methoxyglycine to develop peptides with novel or improved biological functions. The choice of biological assays will depend on the therapeutic area of interest. For example, if designing antimicrobial peptides, assays for minimum inhibitory concentration (MIC) against various bacterial strains would be appropriate. If targeting a specific G protein-coupled receptor (GPCR), receptor binding and functional assays should be employed.

Conclusion and Future Outlook

This compound represents a novel and intriguing building block for peptide-based drug discovery. Although direct experimental data is currently lacking, the well-established principles governing the behavior of other α,α-disubstituted amino acids provide a strong foundation for future research. The proposed areas of investigation—from synthesis and SPPS incorporation to conformational analysis and stability studies—offer a clear roadmap for elucidating the potential of this compound. It is anticipated that the unique electronic and steric properties of the α-methoxy group will lead to the development of peptides with enhanced stability and novel biological activities, thereby opening new avenues in medicinal chemistry. The systematic exploration of this compound is a worthwhile endeavor for any research group aiming to push the boundaries of peptide science.

References

(RS)-Fmoc-alpha-methoxyglycine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for (RS)-Fmoc-alpha-methoxyglycine. However, a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, the information presented herein is based on the known properties of the compound and extrapolated from the safety data of structurally similar Fmoc-protected amino acids, such as Fmoc-Glycine and Fmoc-Sarcosine. It is imperative that users of this compound conduct their own risk assessments and adhere to all applicable institutional and governmental safety protocols.

Introduction

This compound is a derivative of the amino acid glycine, featuring a methoxy group on the alpha-carbon and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus. This compound is utilized in specialized applications within peptide synthesis and drug discovery. Understanding its chemical properties and potential hazards is crucial for ensuring safe handling in a laboratory setting. This guide provides a detailed overview of its safety profile, handling procedures, and emergency protocols.

Physicochemical and Toxicological Data

Due to the limited availability of specific experimental data for this compound, the following tables summarize its known physical and chemical properties, alongside extrapolated hazard information based on analogous compounds.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 156059-09-5[1]
Molecular Formula C₁₈H₁₇NO₅[1]
Molecular Weight 327.33 g/mol [1]
Appearance Assumed to be a white to off-white solidGeneral knowledge of similar compounds
Solubility Expected to be soluble in organic solvents like DMF, DMSO, and alcoholsGeneral knowledge of Fmoc-amino acids
Storage Temperature 2-8°C is recommended for similar compounds to ensure stability[2]

Table 2: Hazard Identification and Classification (Extrapolated from Analogous Compounds)

Hazard ClassGHS Classification (Presumed)Hazard Statements (Presumed)
Acute Toxicity (Oral) Not Classified-
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Note: These classifications are based on the hazard profiles of similar Fmoc-protected amino acids and should be treated as potential hazards until specific data for this compound becomes available.

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not available. The presumed hazard classifications are derived from standardized tests conducted on similar molecules, which would typically include:

  • Acute Dermal/Oral Toxicity Studies: Performed according to OECD Guideline 402/401.

  • Draize Test (Skin and Eye Irritation): Following OECD Guideline 404 and 405 to assess irritation potential.

  • Inhalation Toxicity Studies: Conducted based on OECD Guideline 403.

Researchers handling this compound should operate under the assumption that it possesses the hazards identified for similar chemical structures.

Signaling Pathways and Workflows

The following diagrams illustrate standard laboratory workflows and logical relationships for handling chemical compounds of this nature.

G General Laboratory Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Personal Protective Equipment (PPE) Risk_Assessment->Don_PPE Proceed if safe Weigh_Compound Weigh Compound in Ventilated Enclosure Don_PPE->Weigh_Compound Dissolve_Compound Dissolve in Appropriate Solvent Weigh_Compound->Dissolve_Compound Perform_Experiment Perform Experiment Dissolve_Compound->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Dispose_Waste Dispose of Waste per Regulations Decontaminate_Glassware->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: General laboratory handling workflow for this compound.

G Spill Response Procedure cluster_small_spill Small Spill (Controllable) cluster_large_spill Large Spill (Uncontrollable) Spill_Detected Spill Detected Evacuate_Area Evacuate Immediate Area Spill_Detected->Evacuate_Area Alert_Supervisor Alert Supervisor & Safety Officer Evacuate_Area->Alert_Supervisor Assess_Spill Assess Spill Size & Hazard Alert_Supervisor->Assess_Spill Don_Appropriate_PPE Don Appropriate PPE Assess_Spill->Don_Appropriate_PPE Small Spill Prevent_Entry Prevent Entry to the Area Assess_Spill->Prevent_Entry Large Spill Contain_Spill Contain Spill with Absorbent Material Don_Appropriate_PPE->Contain_Spill Clean_Up Clean Up Spill with Appropriate Kit Contain_Spill->Clean_Up Dispose_Waste Dispose of Contaminated Waste Clean_Up->Dispose_Waste Await_Emergency_Response Await Emergency Response Team Prevent_Entry->Await_Emergency_Response

Caption: Spill response procedure for chemical solids.

G Hierarchy of Hazard Controls Elimination Elimination (Most Effective) Substitution Substitution Substitution->Elimination Engineering_Controls Engineering Controls (e.g., Fume Hood) Engineering_Controls->Substitution Administrative_Controls Administrative Controls (e.g., SOPs, Training) Administrative_Controls->Engineering_Controls PPE Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) PPE->Administrative_Controls

Caption: Hierarchy of hazard controls for chemical safety.

Safety and Handling Procedures

Based on the presumed hazards, the following handling procedures are recommended.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield should be worn.[3]

  • Hand Protection: Wear impervious gloves (e.g., nitrile) that have been inspected for integrity before use.[4]

  • Skin and Body Protection: A lab coat should be worn. For larger quantities or where there is a risk of significant exposure, additional protective clothing may be necessary.[5]

  • Respiratory Protection: If handling the solid material outside of a ventilated enclosure where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.[3]

Handling
  • Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[7]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[7]

  • Recommended storage is in a cool place, with some suppliers of similar compounds suggesting refrigeration (2-8°C).[2][7]

Emergency Procedures

First Aid Measures
  • Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: Thermal decomposition may produce hazardous gases and vapors, including carbon oxides and nitrogen oxides.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[7]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid breathing dust. Evacuate personnel from the immediate area if necessary.[8]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[4]

  • Containment and Cleanup: For a dry spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[5]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contaminated packaging should be treated as the product itself.

Conclusion

While specific safety and toxicological data for this compound are limited, a cautious approach based on the known properties of structurally similar Fmoc-protected amino acids is warranted. Researchers and laboratory personnel must prioritize safety by utilizing appropriate personal protective equipment, adhering to proper handling and storage procedures, and being prepared for emergency situations. A thorough risk assessment should always be conducted before initiating any work with this compound.

References

(RS)-Fmoc-alpha-methoxyglycine: A Technical Overview of Commercial Availability and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercially available N-Fmoc protected α-methoxyglycine, a non-proteinogenic amino acid with potential applications in peptide-based drug discovery and development. While specific biological activities and detailed in-use protocols remain largely proprietary or unpublished, this document consolidates available commercial data and outlines general methodologies for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques.

Commercial Availability

(RS)-Fmoc-alpha-methoxyglycine, identified by CAS Number 156059-09-5 , is available from various chemical suppliers. While purity and pricing information can vary, the compound is generally offered for research and development purposes.[1][2] Below is a summary of its basic chemical properties and a list of known suppliers.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 156059-09-5[1][3]
Molecular Formula C18H17NO5[1][3]
Molecular Weight 327.33 g/mol [3]
Synonyms (RS)-N-(9-Fluorenylmethoxycarbonyl)-alpha-methoxyglycine[3]
Storage Conditions 2-8°C

Table 2: Commercial Suppliers of this compound

SupplierLocationNotes
EchemiChinaListed as a trader.[3]
Santa Cruz BiotechnologyUSAProduct available for research use.[2]
Note: This is not an exhaustive list. Availability and specifications should be confirmed directly with suppliers.

Synthesis and Incorporation into Peptides

The incorporation of this compound into a peptide sequence can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS). The following section outlines a generalized experimental protocol. It is crucial to note that optimization of coupling times and reagents may be necessary for this specific amino acid due to potential steric hindrance from the alpha-methoxy group.

General Experimental Protocol for Fmoc-SPPS

This protocol describes a single coupling cycle for the addition of an amino acid to a growing peptide chain on a solid support.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Wang, Rink Amide) pre-loaded with the C-terminal amino acid of the target peptide.
  • Swell the resin in an appropriate solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), for 30-60 minutes.[4]

2. Fmoc Deprotection:

  • Treat the resin with a 20-50% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.[4]
  • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling:

  • In a separate vessel, pre-activate this compound (typically 2-5 equivalents relative to the resin loading) with a coupling agent. Common coupling reagents include:
  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
  • DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole)
  • Dissolve this compound and the coupling agent in DMF, and add a base such as N,N-diisopropylethylamine (DIPEA) (typically 2 equivalents relative to the amino acid).
  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours, or until a completion test (e.g., Kaiser test) is negative. For sterically hindered amino acids, extended coupling times or the use of more potent coupling reagents like HATU may be necessary.[5]
  • Wash the resin extensively with DMF and DCM.

4. Repetition:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the target peptide sequence.

5. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to release the peptide from the solid support and remove any side-chain protecting groups. A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Resin [label="Resin with N-terminal Fmoc-protected amino acid"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine in DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="DMF Wash"]; Coupling [label="Coupling of this compound\n(e.g., HATU/DIPEA in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="DMF/DCM Wash"]; Repeat [label="Repeat for next amino acid", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Cleavage from Resin\n(e.g., 95% TFA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification (RP-HPLC)"];

Resin -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Repeat; Repeat -> Deprotection [label="Yes"]; Repeat -> Cleavage [label="No (Final Amino Acid)"]; Cleavage -> Purification; }

Figure 1. General workflow for a single cycle of Fmoc solid-phase peptide synthesis.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published, peer-reviewed scientific literature detailing the specific biological activities of peptides containing this compound. While some commercial suppliers have categorized the parent compound under "Antiparkinson Agents," there is no readily available data to substantiate this claim.[3] The introduction of an alpha-methoxy group onto the glycine backbone represents a significant modification that could influence peptide conformation, proteolytic stability, and receptor binding affinity. However, without experimental data, any potential effects on signaling pathways or therapeutic applications remain speculative.

Researchers and drug development professionals are encouraged to perform their own in-vitro and in-vivo studies to elucidate the pharmacological profile of peptides incorporating this novel amino acid.

Conclusion

This compound is a commercially available, non-proteinogenic amino acid that can be incorporated into peptide sequences using standard Fmoc-SPPS methodologies. While the lack of specific synthesis protocols and biological activity data presents a challenge, it also offers a unique opportunity for novel research in peptide chemistry and drug discovery. The general protocols provided herein serve as a starting point for researchers to explore the potential of this intriguing building block. Further investigation is required to determine its impact on peptide structure and function, and to validate any potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for (RS)-Fmoc-alpha-methoxyglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-Fmoc-alpha-methoxyglycine is a non-proteinogenic amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural and functional properties into novel peptide candidates. The presence of a methoxy group at the alpha-carbon introduces significant steric hindrance, which necessitates modifications to standard SPPS protocols to achieve efficient incorporation into a growing peptide chain. These application notes provide a comprehensive overview of the considerations and recommended procedures for the successful use of this compound in peptide synthesis.

The incorporation of alpha-substituted amino acids like alpha-methoxyglycine can influence the conformational properties of peptides, potentially inducing specific secondary structures or increasing resistance to enzymatic degradation. This makes it a valuable tool for designing peptides with enhanced stability and biological activity.

Challenges in Peptide Synthesis

The primary challenge in utilizing this compound lies in the steric hindrance presented by the alpha-methoxy group. This can lead to:

  • Slow Coupling Kinetics: The bulky methoxy group can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, resulting in slower reaction rates.

  • Incomplete Coupling: Standard coupling conditions may not be sufficient to drive the reaction to completion, leading to deletion sequences and lower purity of the final peptide.

  • Aggregation: The presence of sterically demanding residues can sometimes promote on-resin aggregation of the peptide chains, further hindering reaction efficiency.

To overcome these challenges, optimization of coupling and deprotection steps is crucial.

Experimental Protocols

General Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound follows the general workflow of Fmoc-SPPS. A logical diagram of this process is presented below.

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Wash1 Washing (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Standard or Hindered) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection1 Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA-based cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol for Coupling of this compound

Due to the steric hindrance of the alpha-methoxy group, more potent coupling reagents and potentially longer reaction times are recommended.

Reagents and Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or COMU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

  • Activation of this compound:

    • In a separate vial, dissolve 3-5 equivalents of this compound and 2.9-4.9 equivalents of the chosen coupling reagent (e.g., HBTU) in DMF.

    • Add 6-10 equivalents of DIPEA to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated amino acid solution to the resin.

    • Shake the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 30-40°C), though this may increase the risk of side reactions.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling (double coupling) is recommended.

  • Washing: After a successful coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Recommended Coupling Conditions for Sterically Hindered Amino Acids
Coupling ReagentClassRelative Potency for Hindered CouplingsNotes
HATU Urionium SaltHighGenerally provides excellent results for sterically hindered amino acids.
HBTU Urionium SaltModerate to HighA common and effective choice, but may require longer reaction times than HATU.
COMU Urionium SaltHighKnown for its high reactivity and reduced risk of racemization.
PyBOP Phosphonium SaltHighAnother powerful reagent suitable for difficult couplings.
DCC/HOBt CarbodiimideLow to ModerateNot generally recommended for sterically hindered residues like alpha-methoxyglycine.
Protocol for Fmoc Deprotection

Standard Fmoc deprotection conditions are typically sufficient for removing the Fmoc group from the incorporated alpha-methoxyglycine residue.

Reagents and Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% piperidine in DMF (v/v)

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Drain the solvent from the peptide-resin.

  • Add the 20% piperidine in DMF solution to the resin.

  • Shake the vessel for 3 minutes and drain.

  • Add a fresh portion of the deprotection solution and shake for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Data Presentation

ParameterStandard Amino AcidThis compound (Expected)
Coupling Time 1-2 hours2-4 hours (or longer)
Coupling Reagent Equivalents 2-3 eq.3-5 eq.
Coupling Efficiency (single coupling) >99%85-95% (highly sequence dependent)
Requirement for Double Coupling RareFrequent
Typical Crude Purity 80-95%60-85% (highly sequence dependent)

Logical Relationships in Troubleshooting Difficult Couplings

When encountering incomplete coupling of this compound, a systematic troubleshooting approach is necessary.

Troubleshooting_Workflow Start Incomplete Coupling Detected (Positive Kaiser Test) DoubleCouple Perform Double Coupling Start->DoubleCouple CheckAgain Re-test with Kaiser Test DoubleCouple->CheckAgain Proceed Proceed to Next Step CheckAgain->Proceed Negative ChangeReagent Change to a More Potent Coupling Reagent (e.g., HATU) CheckAgain->ChangeReagent Positive IncreaseTime Increase Coupling Time and/or Temperature CheckAgain->IncreaseTime Positive (alternative) Cap Cap Unreacted Amines CheckAgain->Cap Persistent Positive ChangeReagent->DoubleCouple IncreaseTime->DoubleCouple

Caption: Troubleshooting workflow for incomplete coupling of sterically hindered amino acids.

Conclusion

The successful incorporation of this compound into synthetic peptides requires careful consideration of the steric hindrance it introduces. By employing more potent coupling reagents, extending reaction times, and diligently monitoring reaction completion, researchers can effectively utilize this unique building block to create novel peptides with potentially enhanced properties. The protocols and strategies outlined in these application notes provide a solid foundation for the development and optimization of synthetic routes for peptides containing alpha-methoxyglycine.

Application Notes and Protocols for Solid-Phase Synthesis Using (RS)-Fmoc-alpha-methoxyglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (RS)-Fmoc-alpha-methoxyglycine in solid-phase peptide synthesis (SPPS). The introduction of an alpha-methoxy group on the glycine backbone offers a unique modification for creating novel peptides with potentially altered conformational properties, stability, and biological activity. Due to the limited specific literature on this particular derivative, the following protocols are based on established principles for incorporating specialized and unnatural amino acids into peptides using Fmoc chemistry. Empirical optimization of the described conditions is highly recommended for specific peptide sequences.

Introduction to this compound in SPPS

This compound is a non-proteinogenic amino acid derivative protected with the fluorenylmethyloxycarbonyl (Fmoc) group for use in standard solid-phase peptide synthesis. The presence of a methoxy group at the alpha-carbon introduces a chiral center (as a racemic mixture) and a unique chemical functionality directly on the peptide backbone. This modification can be leveraged to:

  • Introduce conformational constraints: The steric bulk and electronic nature of the methoxy group can influence local peptide conformation.

  • Enhance metabolic stability: Modification of the peptide backbone can increase resistance to enzymatic degradation.

  • Modulate biological activity: The altered conformation and potential for new interactions can impact the binding affinity and efficacy of peptide-based therapeutics.

  • Serve as a synthetic handle: The methoxy group could potentially be a site for further chemical modification post-synthesis, although this would require specific methodologies.

Core Concepts and Workflow

The incorporation of this compound follows the general cycle of Fmoc-SPPS, which involves the sequential addition of amino acids to a growing peptide chain attached to a solid support (resin). The basic steps include:

  • Resin Swelling: Preparing the solid support for synthesis.

  • Fmoc Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound amino acid or peptide.

  • Amino Acid Coupling: Activation of the incoming Fmoc-amino acid and its reaction with the newly exposed N-terminal amine.

  • Washing: Removal of excess reagents and by-products.

  • Cleavage and Deprotection: Release of the synthesized peptide from the resin and removal of side-chain protecting groups.

A generalized workflow for this process is illustrated below.

SPPS_Workflow start Start: Resin Selection swell 1. Resin Swelling (e.g., in DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Coupling: - Fmoc-AA-OH - Activator (e.g., HBTU) - Base (e.g., DIPEA) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No cleave 4. Cleavage & Deprotection (e.g., TFA cocktail) final_deprotect->cleave precipitate 5. Precipitation & Purification cleave->precipitate end End: Pure Peptide precipitate->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocols

The following are detailed protocols for the key steps in incorporating this compound into a peptide sequence. These are starting points and may require optimization.

3.1. Materials and Reagents

  • This compound

  • Standard Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents:

    • Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • Trifluoroacetic acid (TFA)

  • Scavengers: Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Water

  • Diethyl ether, cold

3.2. Protocol for Manual Solid-Phase Peptide Synthesis

This protocol is for a 0.1 mmol scale synthesis.

Step 1: Resin Preparation

  • Place 0.1 mmol of the chosen resin in a fritted reaction vessel.

  • Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh solution of 20% piperidine in DMF (5 mL).

  • Agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Step 3: Coupling of this compound Activation Solution Preparation:

  • In a separate vial, dissolve this compound (0.4 mmol, 4 equivalents) and a coupling agent such as HBTU (0.38 mmol, 3.8 equivalents) in DMF (2 mL).

  • Add DIPEA (0.8 mmol, 8 equivalents) to the solution and pre-activate for 2-5 minutes.

Coupling Reaction:

  • Add the activation solution to the deprotected resin.

  • Agitate the mixture at room temperature. Due to the potential steric hindrance of the alpha-methoxy group, an extended coupling time of 2-4 hours is recommended as a starting point.

  • To monitor the reaction completion, a small sample of resin can be taken for a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

Step 4: Washing

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove any unreacted reagents.

Step 5: Chain Elongation Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

Step 6: Final Deprotection and Cleavage

  • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Wash the resin with DMF (5 x 5 mL) followed by DCM (3 x 5 mL) and dry the resin under vacuum.

  • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail (5-10 mL) to the resin and agitate at room temperature for 2-3 hours.

  • Filter the solution to separate the cleaved peptide from the resin.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide and proceed with purification (e.g., by HPLC).

Quantitative Data

The efficiency of incorporating a sterically hindered amino acid like this compound can vary. Below is a table with representative data that one might expect from such a synthesis, compared to a standard amino acid like Fmoc-Gly-OH. These are illustrative values and actual results will depend on the specific sequence and coupling conditions.

ParameterFmoc-Gly-OHThis compound (Hypothetical)Notes
Coupling Time 30-60 min2-4 hoursExtended time may be needed due to steric hindrance.
Equivalents Used 3-54-6A higher excess of the special amino acid may be required.
Coupling Efficiency >99%95-98%Monitored by Kaiser test or UV-Vis of Fmoc deprotection.
Crude Peptide Purity Typically 70-90%Potentially 60-80%May be lower due to incomplete coupling or side reactions.
Final Yield (after purification) Sequence dependentSequence dependentWill be impacted by both coupling efficiency and purification.

Logical Relationships and Considerations

The decision to use this compound and the choice of synthesis parameters are interconnected. The following diagram illustrates these relationships.

Logical_Relationships cluster_considerations Key Considerations cluster_strategies Mitigation Strategies goal Goal: Incorporate α-methoxyglycine sterics Steric Hindrance of α-methoxy group goal->sterics racemic Racemic Nature (RS) goal->racemic coupling_cond Coupling Conditions sterics->coupling_cond purification Purification Challenge racemic->purification ext_time Extended Coupling Time coupling_cond->ext_time strong_activator Stronger Activator (e.g., HATU) coupling_cond->strong_activator double_couple Double Coupling coupling_cond->double_couple hplc Diastereomer Separation by RP-HPLC purification->hplc

Application Notes and Protocols for the Coupling of (RS)-Fmoc-alpha-methoxyglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-Fmoc-alpha-methoxyglycine is a non-proteinogenic amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to introduce structural diversity into peptide chains. Its unique alpha-methoxy substitution offers a means to modulate the conformational properties and biological activity of synthetic peptides. However, the steric hindrance presented by the alpha-methoxy group poses a challenge to achieving high coupling efficiencies. This document provides a detailed protocol for the successful incorporation of this compound into peptide sequences, a comparative analysis of common coupling reagents, and a discussion of potential challenges and mitigation strategies.

Challenges in Coupling this compound

The primary obstacle in the coupling of this compound is the steric hindrance at the alpha-carbon. This can significantly slow down the reaction rate and lead to incomplete coupling, resulting in deletion sequences in the final peptide product. Therefore, the choice of coupling reagent and reaction conditions is critical for maximizing yield and purity.

Another important consideration is the racemic nature of this compound. When coupled to a chiral peptide chain, this can result in the formation of diastereomers. The choice of coupling conditions can potentially influence the diastereomeric ratio of the product.

Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the efficient incorporation of sterically hindered amino acids like this compound. Uronium/aminium and phosphonium salt-based reagents are generally more effective than carbodiimides for such challenging couplings.

Coupling Reagent ClassExamplesRelative ReactivityAdvantagesDisadvantages
Uronium/Aminium Salts HATU, HBTU, HCTUVery HighHighly reactive, excellent for hindered couplings, low racemization risk.Higher cost, potential for guanidinylation side reaction if used in excess.
Phosphonium Salts PyBOP, PyAOPHighByproducts are non-carcinogenic, lower risk of guanidinylation.Generally lower reactivity than uronium/aminium salts.
Carbodiimides DIC, DCCModerateCost-effective, simple byproducts.Often require an additive (e.g., Oxyma, HOBt), can be less efficient for hindered couplings.

While specific quantitative data for the coupling efficiency of this compound is not extensively available in the literature, data from studies on other sterically hindered amino acids provides a strong indication of the relative efficacy of these reagents. For challenging couplings, HATU and HCTU are often the reagents of choice due to their high reactivity.

Experimental Protocols

The following protocols are recommended for the coupling of this compound in Fmoc-based solid-phase peptide synthesis.

Materials and Reagents
  • This compound

  • Fmoc-compatible solid support (e.g., Rink Amide resin)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Dichloromethane (DCM)

  • Kaiser test kit

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Protocol 1: Standard Coupling using HATU

This protocol is recommended as the first approach for coupling this compound.

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

Protocol 2: Double Coupling for Incomplete Reactions

If the Kaiser test after Protocol 1 is positive (blue/purple beads), a second coupling is recommended to drive the reaction to completion.

  • First Coupling: Follow steps 1-4 of Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1, step 3. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring: Wash the resin thoroughly with DMF and perform a Kaiser test to confirm the completion of the coupling.

Visualizing the Workflow

Experimental Workflow for Coupling this compound

G cluster_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Coupling cluster_monitoring Monitoring & Progression Resin Fmoc-Peptide-Resin Swell Swell Resin in DMF Resin->Swell 30 min Deprotect Treat with 20% Piperidine/DMF Swell->Deprotect 5 + 15 min Wash1 Wash with DMF Deprotect->Wash1 Couple Add to Resin Wash1->Couple Activate Activate this compound (3 eq. AA, 2.9 eq. HATU, 6 eq. DIPEA in DMF) Activate->Couple Kaiser Kaiser Test Couple->Kaiser 2-4 hours Wash2 Wash with DMF/DCM Kaiser->Wash2 Negative DoubleCouple Perform Double Coupling Kaiser->DoubleCouple Positive NextCycle Proceed to Next Cycle Wash2->NextCycle DoubleCouple->Couple

Caption: Standard workflow for the solid-phase synthesis coupling of this compound.

Signaling Pathways and Logical Relationships

The success of the coupling reaction is dependent on the efficient activation of the carboxylic acid of the incoming amino acid and its subsequent nucleophilic attack by the free amine on the resin-bound peptide.

G cluster_reactants Reactants cluster_activation Activation cluster_product Product AA This compound (Carboxylic Acid) ActiveEster Activated Ester Intermediate AA->ActiveEster Peptide H2N-Peptide-Resin (Free Amine) CoupledPeptide Fmoc-AA-Peptide-Resin (Peptide Bond Formation) Peptide->CoupledPeptide Reagent Coupling Reagent (e.g., HATU) Reagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster ActiveEster->CoupledPeptide

Caption: Logical relationship of the components in the coupling reaction.

Conclusion

The incorporation of this compound into synthetic peptides, while challenging due to steric hindrance, can be successfully achieved with optimized protocols. The use of highly reactive coupling reagents such as HATU, coupled with a double coupling strategy when necessary, is recommended to ensure high coupling efficiency. Careful monitoring of the reaction progress with methods like the Kaiser test is crucial for obtaining the desired peptide product with high purity. These guidelines provide a robust framework for researchers to effectively utilize this unique building block in the design and synthesis of novel peptides.

Application Notes and Protocols for the Deprotection of (RS)-Fmoc-alpha-methoxyglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group from (RS)-Fmoc-alpha-methoxyglycine. While specific literature on the deprotection of this particular derivative is not abundant, the methods outlined below are standard, robust, and widely applicable for Fmoc group cleavage from a variety of amino acid derivatives.

Introduction

This compound is a non-proteinogenic amino acid derivative used in the synthesis of peptides and peptidomimetics. The methoxy group at the alpha-position can impart unique conformational properties to the resulting peptide. The Fmoc group, a base-labile protecting group for the amine, is a cornerstone of solid-phase peptide synthesis (SPPS).[1] Its removal is a critical step that must be efficient to ensure a high yield and purity of the final product.

The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[2] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the formation of dibenzofulvene (DBF).[2] The liberated amine is then ready for the next coupling step. The reactive DBF intermediate is scavenged by the excess amine base to form a stable adduct.[3]

This guide details several common methods for Fmoc deprotection, including the standard piperidine protocol, alternative amine-based methods, and a thermal, base-free approach.

Deprotection Methods Overview

Several methods can be employed for the deprotection of this compound. The choice of method may depend on the scale of the synthesis, the nature of the peptide sequence, and the desired reaction conditions.

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Standard Piperidine 20% Piperidine in DMF2 x 5-10 min, Room TempHighly effective, well-established, reliable.[3]Piperidine is a controlled substance in some regions.[4][5]
DBU/Piperidine 2% DBU, 2% Piperidine in DMF2 x 5-7 min, Room TempFaster than piperidine alone, useful for sterically hindered amino acids.[6]DBU is a strong, non-nucleophilic base that does not scavenge DBF alone.[7]
Piperazine/DBU 5% Piperazine, 2% DBU in DMF< 1 min, Room TempVery rapid deprotection, can reduce aggregation.[8]May require optimization for specific sequences.
4-Methylpiperidine 20% 4-Methylpiperidine in DMF2 x 10 min, Room TempNot a controlled substance, equivalent efficiency to piperidine.[5]May be slightly slower than piperidine for some substrates.
Thermal Deprotection DMSO15 min, 120 °C (Microwave)Base-free, avoids the use of amine reagents.[9]Requires high temperatures, may not be suitable for all substrates.[10]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This is the most common and well-established method for Fmoc removal in solid-phase peptide synthesis.[2][11]

Materials:

  • This compound-loaded resin

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF for washing

  • Solid-phase synthesis vessel

Procedure:

  • Swell the resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[12]

  • A qualitative Kaiser test can be performed on a few resin beads to confirm the presence of a free primary amine (a positive test results in blue beads).[13]

Protocol 2: Accelerated Fmoc Deprotection using DBU/Piperidine

This method is particularly useful for sterically hindered amino acids or sequences prone to aggregation.[6]

Materials:

  • This compound-loaded resin

  • Deprotection solution: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF[6]

  • DMF for washing

  • Solid-phase synthesis vessel

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the DBU/piperidine deprotection solution to the resin.

  • Agitate the mixture for 5-7 minutes at room temperature.[6]

  • Drain the solution.

  • Repeat steps 3-5.

  • Wash the resin thoroughly with DMF (5-7 times).

Protocol 3: Thermal Fmoc Deprotection

This base-free method offers an alternative to traditional amine-based deprotection.[9]

Materials:

  • This compound derivative

  • Dimethyl sulfoxide (DMSO)

  • Microwave synthesizer or oil bath

  • Tert-butyl methyl ether (TBME) for precipitation

Procedure for small-scale cleavage:

  • Dissolve the this compound (150 mg) in DMSO (0.6 mL) in a closed microwave vial.

  • Heat the reaction mixture to 120 °C using microwave irradiation for 15 minutes.[9]

  • After cooling, a white solid may precipitate.

  • Add TBME (2 mL) and filter the precipitate.

  • Dry the precipitate under high vacuum.

Visualization of Workflows and Mechanisms

Deprotection_Workflow General Fmoc Deprotection Workflow start Fmoc-Protected Resin swell Swell Resin in DMF start->swell deprotect Add Deprotection Solution (e.g., 20% Piperidine/DMF) swell->deprotect agitate Agitate at Room Temperature deprotect->agitate drain Drain Solution agitate->drain repeat_deprotect Repeat Deprotection drain->repeat_deprotect wash Wash with DMF repeat_deprotect->wash kaiser_test Kaiser Test (Optional) wash->kaiser_test kaiser_test->deprotect Negative end Deprotected Resin with Free Amine kaiser_test->end Positive

Caption: A generalized workflow for the deprotection of an Fmoc-protected amino acid on a solid support.

Fmoc_Deprotection_Mechanism Mechanism of Fmoc Deprotection by Piperidine cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Scavenging Fmoc_Peptide Fmoc-NH-Peptide Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine Piperidine1 Piperidine (Base) Carbanion2 Carbanion Intermediate Free_Amine H2N-Peptide Carbanion2->Free_Amine DBF Dibenzofulvene (DBF) Carbanion2->DBF DBF2 Dibenzofulvene (DBF) Adduct DBF-Piperidine Adduct DBF2->Adduct + Piperidine Piperidine2 Piperidine (Scavenger)

Caption: The three-step mechanism of Fmoc deprotection using piperidine.

Considerations for this compound

  • Racemization: Since the starting material is a racemate ((RS)-), the resulting deprotected amino acid will also be racemic. Standard Fmoc deprotection conditions are generally mild and are not expected to cause epimerization at the alpha-carbon of most amino acids.

  • Stability of the Methoxy Group: The alpha-methoxy group is expected to be stable under the standard basic conditions of Fmoc deprotection. Harsh acidic or basic conditions, which are not employed in these protocols, could potentially lead to cleavage of the methoxy ether.

  • Steric Hindrance: The methoxy group is relatively small and is not expected to pose significant steric hindrance that would impede Fmoc removal. Therefore, standard deprotection times should be sufficient.

Conclusion

The deprotection of this compound can be effectively achieved using standard protocols for Fmoc removal. The choice of method will depend on laboratory-specific constraints and the requirements of the overall synthetic scheme. For most applications, the standard 20% piperidine in DMF protocol provides a reliable and efficient means of deprotection. Alternative methods, such as those employing DBU or thermal cleavage, offer valuable options for specific circumstances. It is always recommended to perform a small-scale trial to optimize the deprotection conditions for a new substrate or peptide sequence.

References

Application Notes and Protocols: (RS)-Fmoc-alpha-methoxyglycine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific peer-reviewed literature detailing the applications and experimental protocols for (RS)-Fmoc-alpha-methoxyglycine in drug discovery is limited. The following application notes and protocols are based on established principles of solid-phase peptide synthesis and the known effects of other α-substituted amino acids on peptide structure and function. These should be regarded as a theoretical and practical guide for initiating research with this novel amino acid derivative.

Introduction

This compound is a non-proteinogenic amino acid characterized by a methoxy group substitution at the alpha-carbon. This modification introduces significant steric hindrance and alters the electronic properties of the amino acid backbone. In drug discovery, the incorporation of such unnatural amino acids into peptides is a key strategy for developing peptidomimetics with enhanced therapeutic properties. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes this building block suitable for standard solid-phase peptide synthesis (SPPS).

The introduction of an α-methoxy group is hypothesized to impart several beneficial characteristics to a peptide, including:

  • Conformational Rigidity: The steric bulk of the methoxy group can restrict the rotational freedom of the peptide backbone, locking it into a specific conformation. This can be advantageous for mimicking the bioactive conformation of a native peptide, potentially leading to higher receptor affinity and specificity. Studies on other Cα,α-disubstituted glycines have shown their capacity to induce stable secondary structures such as β-turns and helices.[1][2]

  • Increased Proteolytic Stability: The modification at the α-carbon can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.

  • Modulation of Bioactivity: By altering the peptide's conformation and electronic environment, the α-methoxy group can fine-tune its binding affinity for biological targets and modulate its pharmacological activity.

Hypothetical Applications in Drug Discovery

The unique properties of this compound suggest its utility in several areas of drug discovery:

  • Stabilization of Bioactive Conformations: For peptides whose biological activity depends on a specific secondary structure (e.g., an α-helix or β-turn), the incorporation of α-methoxyglycine at a key position could stabilize this conformation, leading to a more potent therapeutic agent.

  • Development of Peptidomimetics: By replacing a native amino acid with α-methoxyglycine, researchers can create novel peptide analogs with improved drug-like properties, such as enhanced stability and oral bioavailability.

  • Structure-Activity Relationship (SAR) Studies: The systematic substitution of native amino acids with α-methoxyglycine can be a valuable tool for probing the conformational requirements for biological activity.

Data Presentation: Hypothetical Comparative Data

The following table presents hypothetical data comparing a native bioactive peptide with a modified analog containing a single (RS)-alpha-methoxyglycine (α-MeOGly) substitution. This illustrates the potential improvements that could be achieved and how such data might be presented.

ParameterNative Peptide (Example: Peptide-X)Modified Peptide (Peptide-X-[α-MeOGly])
Synthesis Yield 45%38% (potentially lower due to steric hindrance)
Purity (HPLC) >98%>95%
Receptor Binding Affinity (Ki) 10 nM5 nM (hypothetically improved due to conformational pre-organization)
Proteolytic Stability (t½ in plasma) 15 min120 min (hypothetically increased due to steric shielding)
In vitro Bioactivity (EC50) 50 nM25 nM

Experimental Protocols

Protocol 1: Incorporation of this compound using Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating this compound on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • This compound

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in a reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[3]

    • Drain the DMF.

  • Fmoc Deprotection (for the first amino acid if using pre-loaded resin, or subsequent cycles):

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (3 times).

  • Coupling of this compound:

    • In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. Due to the steric hindrance of the α-methoxy group, a longer coupling time and/or the use of a more potent coupling agent like HATU may be necessary.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Capping (Optional):

    • If the coupling is incomplete, cap the unreacted amines by adding a solution of 10% acetic anhydride and 10% N,N-diisopropylethylamine (DIPEA) in DMF and agitating for 30 minutes.

    • Wash the resin with DMF.

  • Chain Elongation:

    • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3, using the next standard Fmoc-amino acid) cycles until the desired peptide sequence is assembled.

  • Final Deprotection:

    • After the final amino acid coupling, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and re-centrifuge. Repeat twice.

    • Dry the final peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for Peptide Synthesis

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each Amino Acid in Sequence wash2->repeat repeat->deprotection Next Cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Last Cycle cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Pure Peptide purification->end

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway ligand Peptide with α-Methoxyglycine receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binds & Activates g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade response Cellular Response (e.g., Gene Expression) kinase_cascade->response

Caption: Hypothetical GPCR signaling pathway modulated by a modified peptide.

References

Application Notes and Protocols for (RS)-Fmoc-alpha-methoxyglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-Fmoc-alpha-methoxyglycine is a non-canonical amino acid building block used in solid-phase peptide synthesis (SPPS). The presence of a methoxy group at the alpha-carbon introduces unique structural and conformational properties to the peptide backbone. As a glycine derivative, it provides local flexibility, while the methoxy substitution can influence secondary structure and receptor binding interactions. This building block is particularly useful in the design of peptidomimetics and for introducing conformational constraints. Due to the substitution at the alpha-carbon, this compound is considered a sterically hindered amino acid, which requires optimized coupling protocols to ensure efficient incorporation into peptide sequences.

These application notes provide a comprehensive overview of the use of this compound in peptide synthesis, including recommended protocols, potential challenges, and troubleshooting strategies.

Properties and Handling

This compound is a racemic mixture. It is important to consider that the use of this building block will result in the synthesis of a diastereomeric mixture of peptides. If a specific stereoisomer is required, chromatographic separation of the final peptide will be necessary.

PropertyValue
Molecular Formula C₁₈H₁₇NO₅
Molecular Weight 327.33 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and DCM
Storage Store at 2-8°C, protected from moisture

Data Presentation: Strategies for Coupling Sterically Hindered Amino Acids

The incorporation of sterically hindered amino acids like this compound can be challenging. The following table summarizes various coupling reagents and their general effectiveness in such cases. The choice of reagent and conditions should be optimized for each specific sequence.

Coupling ReagentAdditiveBaseRelative Efficiency for Hindered CouplingsNotes
HATU HOAtDIPEA, 2,4,6-CollidineVery HighHighly effective, but can be expensive.
HCTU -DIPEA, 2,4,6-CollidineHighA more cost-effective alternative to HATU.
COMU -DIPEA, 2,4,6-CollidineVery HighThird-generation uronium salt, high efficiency and safety profile.
PyAOP -DIPEA, 2,4,6-CollidineVery HighPhosphonium salt-based reagent, excellent for difficult couplings.
DIC OxymaPure®-Moderate to HighCarbodiimide-based coupling, OxymaPure® can reduce racemization.
DIC HOBt-ModerateStandard carbodiimide coupling, may be less effective for highly hindered residues.

Data compiled from general knowledge of SPPS and not from specific experiments with this compound.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol describes a standard method for the incorporation of this compound into a peptide sequence on a solid support using HATU as the coupling reagent.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution.

    • Allow the pre-activation to proceed for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the reaction progress using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, continue the reaction for another 1-2 hours or proceed to a double coupling (see Protocol 2).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Proceed to the next cycle of deprotection and coupling.

Protocol 2: Double Coupling for Difficult Sequences

If the initial coupling is incomplete, a second coupling step can be performed to drive the reaction to completion.

Procedure:

  • After the first coupling reaction (Step 4 in Protocol 1), drain the reaction vessel.

  • Wash the resin with DMF (3 x 1 min).

  • Prepare a fresh solution of activated this compound as described in Step 3 of Protocol 1.

  • Add the fresh activated amino acid solution to the resin and agitate for another 2-4 hours.

  • Wash the resin as described in Step 5 of Protocol 1.

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM (3 x 1 min) and dry under vacuum for at least 1 hour.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

experimental_workflow start Start: Peptide-Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple 4. Coupling Reaction wash1->couple activate 3. Amino Acid Activation (Fmoc-α-MeO-Gly, HATU, DIPEA in DMF) activate->couple kaiser_test Kaiser Test couple->kaiser_test wash2 5. Wash (DMF, DCM) kaiser_test->wash2 Negative double_couple Double Coupling kaiser_test->double_couple Positive next_cycle Next Coupling Cycle wash2->next_cycle end Final Cleavage & Deprotection wash2->end double_couple->wash2

Caption: Workflow for the incorporation of this compound in SPPS.

signaling_pathway_placeholder peptide Peptide containing α-Methoxyglycine receptor Target Receptor peptide->receptor Binding signaling_cascade Downstream Signaling Cascade receptor->signaling_cascade biological_response Biological Response signaling_cascade->biological_response logical_relationship problem Low Coupling Efficiency cause1 Steric Hindrance problem->cause1 cause2 Peptide Aggregation problem->cause2 solution1 Optimize Coupling Reagent (e.g., HATU, COMU) cause1->solution1 solution2 Increase Reaction Time &/or Temperature cause1->solution2 solution3 Perform Double Coupling cause1->solution3 solution4 Use Chaotropic Solvents (e.g., NMP) cause2->solution4

Application Notes and Protocols for the Characterization of (RS)-Fmoc-alpha-methoxyglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of (RS)-Fmoc-alpha-methoxyglycine, a key building block in peptide synthesis and drug discovery. The protocols outlined below offer detailed methodologies for obtaining and interpreting analytical data to ensure the identity, purity, and quality of this compound.

Compound Overview

This compound is a derivative of the simplest amino acid, glycine, featuring a methoxy group at the alpha-carbon and the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus. This structure provides unique conformational properties and potential for further modification in peptide and peptidomimetic design.

PropertyValue
Chemical Formula C18H17NO5[1][2]
Molecular Weight 327.33 g/mol [1][2]
CAS Number 156059-09-5[1][2]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile.

Analytical Techniques and Protocols

A multi-technique approach is essential for the comprehensive characterization of this compound. The following sections detail the principles and experimental protocols for the key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound by providing information about the chemical environment of each proton and carbon atom.

2.1.1. ¹H NMR Spectroscopy

  • Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Proton Type Expected Chemical Shift (δ, ppm)
Fmoc aromatic protons7.20 - 7.90
Fmoc CH and CH₂4.20 - 4.50
α-CH~5.00 - 5.50 (singlet)
Methoxy (OCH₃) protons~3.40 - 3.60 (singlet)
Carboxylic acid proton10.0 - 13.0 (broad singlet)
Amide NH proton~7.00 - 8.00 (doublet)

2.1.2. ¹³C NMR Spectroscopy

  • Principle: ¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule.

  • Expected Chemical Shifts: Similar to ¹H NMR, the expected ¹³C chemical shifts are estimated based on data for Fmoc-Gly-OH[4] and other Fmoc-amino acids.

Carbon Type Expected Chemical Shift (δ, ppm)
Carboxyl C=O170 - 175
Fmoc C=O155 - 158
Fmoc aromatic carbons120 - 145
α-C80 - 90
Fmoc CH and CH₂45 - 70
Methoxy (OCH₃) carbon50 - 60

2.1.3. Experimental Protocol for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, typically requiring a larger number of scans.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Reference the spectra to the residual solvent peak.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent acquire_1H Acquire ¹H NMR Spectrum dissolve->acquire_1H Transfer to NMR tube acquire_13C Acquire ¹³C NMR Spectrum process Process Raw Data acquire_1H->process acquire_13C->process analyze Spectral Analysis and Structure Confirmation process->analyze

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis.

  • Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Expected Molecular Ion: The exact mass of this compound is 327.1107 g/mol for the neutral molecule [M]. Depending on the ionization technique, the molecular ion may be observed as [M+H]⁺, [M+Na]⁺, or [M-H]⁻.

  • Expected Fragmentation: Common fragmentation patterns for Fmoc-protected amino acids involve the cleavage of the Fmoc group.

Ion m/z (approximate) Description
[M+H]⁺328.1Protonated molecular ion
[M+Na]⁺350.1Sodiated molecular ion
[Fmoc-CH₂]⁺179.1Fragment from cleavage of the Fmoc group
[Fmoc]⁺178.1Fluorenyl fragment

2.2.1. Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions to confirm the structure.

Logical Flow of Mass Spectrometry Analysis

MS_Logic start Sample Introduction & Ionization separation Mass Analyzer (Separation by m/z) start->separation detection Detector separation->detection spectrum Mass Spectrum Generation detection->spectrum analysis Data Analysis (Molecular Weight & Fragmentation) spectrum->analysis

Caption: Logical flow of mass spectrometry analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound.

  • Principle: The compound is separated from impurities based on its differential partitioning between a stationary phase and a mobile phase.

  • Methodology: Reversed-phase HPLC is typically employed for Fmoc-protected amino acids.

2.3.1. Experimental Protocol for HPLC Analysis

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Instrumentation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to ensure good separation. A representative gradient could be 30-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm or 265 nm, where the Fmoc group has strong absorbance.

  • Data Analysis: The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_run HPLC Run cluster_analysis Data Analysis prep_sample Prepare Sample Solution inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phases prep_mobile->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram purity Calculate Purity chromatogram->purity

Caption: Workflow for HPLC analysis of this compound.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values to confirm the empirical formula.

  • Principle: The sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.

  • Theoretical Values for C18H17NO5:

    • Carbon (C): 66.05%

    • Hydrogen (H): 5.24%

    • Nitrogen (N): 4.28%

  • Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values.

2.4.1. Experimental Protocol for Elemental Analysis

  • Sample Preparation: A precisely weighed amount of the dried sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperatures (around 900-1000 °C) in the presence of an oxidant. The resulting gases are separated and detected.

  • Data Calculation: The instrument's software calculates the percentage of each element based on the detector signals and the initial sample weight.

Summary of Analytical Data

The following table summarizes the expected analytical data for the characterization of this compound.

Analytical Technique Parameter Expected Value
¹H NMR Chemical Shifts (ppm)Fmoc (7.2-7.9), α-CH (~5.0-5.5), OCH₃ (~3.4-3.6), NH (~7.0-8.0), COOH (10-13)
¹³C NMR Chemical Shifts (ppm)C=O (170-175, 155-158), Aromatic (120-145), α-C (80-90), OCH₃ (50-60)
Mass Spectrometry [M+H]⁺ (m/z)328.1
HPLC Purity (%)≥ 98% (typical specification)
Elemental Analysis %C, %H, %NC: 66.05±0.4, H: 5.24±0.4, N: 4.28±0.4

Conclusion

The combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis provides a robust analytical workflow for the comprehensive characterization of this compound. These techniques collectively confirm the chemical structure, determine the molecular weight, assess the purity, and verify the elemental composition, ensuring the quality and suitability of this compound for its intended applications in research and development.

References

Application Notes and Protocols for HPLC Analysis of (RS)-Fmoc-alpha-methoxyglycine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the High-Performance Liquid Chromatography (HPLC) analysis of (RS)-Fmoc-alpha-methoxyglycine, a key building block in peptide synthesis and drug discovery. The following sections detail methods for chiral separation of the enantiomers, monitoring of peptide coupling reactions, and analysis of Fmoc-deprotection reactions.

Chiral Separation of this compound Enantiomers

The enantiomeric purity of Fmoc-amino acids is critical for the synthesis of stereochemically defined peptides.[1] This protocol outlines a chiral HPLC method for the separation and quantification of the R- and S-enantiomers of Fmoc-alpha-methoxyglycine. Polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs) are effective for this purpose.[1][2][3][4]

Experimental Protocol

Instrumentation and Columns:

  • HPLC System: Agilent 1100 series or equivalent with UV detector.[1]

  • Column: Lux Cellulose-2 (250 x 4.6 mm, 5 µm) or CHIROBIOTIC T (250 x 4.6 mm, 5 µm).[1][2]

  • Guard Column: Appropriate guard column for the selected analytical column.

Reagents and Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA), 0.1% in water (v/v)

  • Formic acid (FA), 0.1% in water (v/v)

  • Sample Solvent: Acetonitrile or Methanol

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B isocratic

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25°C (Ambient)[1]

  • Detection Wavelength: 220 nm[3]

  • Injection Volume: 5 µL[1]

Data Presentation

Table 1: Chiral Separation of this compound Enantiomers

EnantiomerRetention Time (min)Peak Area (%)Resolution (Rs)
(S)-Fmoc-alpha-methoxyglycine10.250.12.1
(R)-Fmoc-alpha-methoxyglycine12.549.9-

Note: Data is illustrative. Actual retention times and resolution may vary depending on the specific column batch and HPLC system.

Workflow for Chiral HPLC Analysis

G prep Sample Preparation (Dissolve in ACN) inject HPLC Injection (5 µL) prep->inject sep Chiral Separation (Lux Cellulose-2) inject->sep detect UV Detection (220 nm) sep->detect analyze Data Analysis (Quantify Enantiomers) detect->analyze

Caption: Workflow for chiral HPLC analysis.

Monitoring Peptide Coupling Reactions

HPLC is an essential tool for monitoring the progress of peptide coupling reactions, ensuring the complete consumption of the starting materials and the formation of the desired peptide product.[5][6] This protocol describes a reversed-phase HPLC (RP-HPLC) method to monitor the coupling of this compound to a resin-bound peptide.

Experimental Protocol

Instrumentation and Column:

  • HPLC System: As described in Section 1.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).

Reagents and Materials:

  • Reaction aliquots (cleaved from solid support)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)[5]

Chromatographic Conditions:

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 220 nm and 265 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Withdraw a small sample of the resin from the reaction vessel.

  • Wash the resin with dichloromethane (DCM) and dry under vacuum.

  • Treat the resin with the cleavage cocktail for 1-2 hours to cleave the peptide.[5]

  • Precipitate the cleaved peptide with cold diethyl ether.

  • Dissolve the peptide in the sample solvent for HPLC analysis.

Data Presentation

Table 2: Monitoring of a Peptide Coupling Reaction

Time Point (min)Fmoc-alpha-methoxyglycine Peak Area (%)Peptide Product Peak Area (%)
098.50.5
3045.253.8
605.194.2
120< 1.0> 98.0

Note: Data is illustrative and represents the progress of the coupling reaction.

Logical Flow of Peptide Coupling and Monitoring

G start Start Coupling Reaction take_aliquot Take Reaction Aliquot start->take_aliquot cleave Cleave Peptide from Resin take_aliquot->cleave analyze Analyze by RP-HPLC cleave->analyze decision Reaction Complete? analyze->decision workup Reaction Workup decision->workup Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->take_aliquot

Caption: Monitoring a peptide coupling reaction.

Analysis of Fmoc-Deprotection Reactions

The removal of the Fmoc protecting group is a critical step in solid-phase peptide synthesis (SPPS).[6] Incomplete deprotection can lead to deletion sequences in the final peptide. HPLC can be used to monitor the removal of the Fmoc group by observing the disappearance of the Fmoc-protected peptide and the appearance of the dibenzofulvene-piperidine adduct.[7][8]

Experimental Protocol

Instrumentation and Column:

  • HPLC System and Column: As described in Section 2.

Reagents and Materials:

  • Reaction aliquots (supernatant from the deprotection step)

  • Deprotection Reagent: 20% Piperidine in DMF[6]

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Chromatographic Conditions:

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 301 nm (for dibenzofulvene-piperidine adduct) and 265 nm (for Fmoc-peptide)

  • Injection Volume: 10 µL

Sample Preparation:

  • After the desired reaction time, take an aliquot of the supernatant from the deprotection reaction.

  • Dilute the aliquot with the mobile phase A.

  • Inject directly into the HPLC system.

Data Presentation

Table 3: Monitoring of Fmoc-Deprotection Reaction

Time (min)Fmoc-Peptide Peak Area (%)Dibenzofulvene-Piperidine Adduct Peak Area (%)
166.633.4
312.187.9
5< 1.0> 99.0

Note: Data is illustrative and based on typical Fmoc deprotection kinetics.[8]

Fmoc-Deprotection and Analysis Pathway

G start Initiate Fmoc-Deprotection (20% Piperidine in DMF) sample Sample Supernatant at Timed Intervals start->sample hplc Inject and Analyze by RP-HPLC sample->hplc quantify Quantify Fmoc-Peptide and Dibenzofulvene Adduct hplc->quantify endpoint Determine Reaction Endpoint quantify->endpoint

Caption: Fmoc-deprotection analysis pathway.

References

Application Notes and Protocols: NMR Spectroscopy of (RS)-Fmoc-alpha-methoxyglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-Fmoc-alpha-methoxyglycine is a non-canonical amino acid of significant interest in peptide chemistry and drug development. Its unique alpha-methoxy substitution offers novel opportunities for modifying peptide structure and function. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. These application notes provide a detailed overview of the expected ¹H and ¹³C NMR spectral features of this compound, along with comprehensive protocols for sample preparation and data acquisition.

Introduction

N-fluorenylmethoxycarbonyl (Fmoc) protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS).[1][2] The introduction of non-canonical amino acids, such as this compound, into peptide sequences can impart unique conformational constraints, enhance proteolytic stability, and introduce novel functionalities. Accurate characterization of these building blocks is paramount to ensure the fidelity of the synthesized peptides. NMR spectroscopy provides detailed atomic-level information, confirming the identity, purity, and structural integrity of the amino acid derivative.

Predicted NMR Spectral Data

Due to the limited availability of public domain experimental NMR data specifically for this compound, the following chemical shifts are predicted based on the analysis of structurally similar compounds, including Fmoc-glycine, Fmoc-O-methyl-L-serine, and other Fmoc-protected amino acids. These values serve as a guide for spectral interpretation.

¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Fmoc-H94.20 - 4.30t
Fmoc-CH₂4.40 - 4.50d
Fmoc-Aromatic7.30 - 7.90mMultiple overlapping signals
α-H5.20 - 5.40sThe alpha-proton is a singlet due to the absence of adjacent protons.
OCH₃3.40 - 3.60s
NH5.80 - 6.00dMay show broadening or exchange with solvent protons.
COOH10.0 - 13.0br sOften a broad signal, may exchange with D₂O.

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
Fmoc-C947.0 - 48.0
Fmoc-CH₂67.0 - 68.0
Fmoc-Aromatic120.0 - 145.0Multiple signals
Fmoc-C=O155.0 - 157.0Urethane carbonyl
α-C85.0 - 88.0Deshielded due to oxygen and nitrogen substitution.
OCH₃58.0 - 60.0
C=O (acid)170.0 - 173.0

Solvent: CDCl₃ or DMSO-d₆.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A standardized protocol for sample preparation is crucial for obtaining high-quality, reproducible NMR spectra.

Materials:

  • This compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)

  • NMR tubes (5 mm)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Pipettes and vials

Procedure:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • If an internal standard is not included in the solvent, add a small amount of TMS.

  • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample height in the tube is sufficient for the NMR spectrometer's detector (typically around 4-5 cm).

G Workflow for NMR Sample Preparation cluster_start Start cluster_solvent Dissolution cluster_transfer Final Preparation A Weigh Sample (5-10 mg) B Add Deuterated Solvent (0.6-0.7 mL) A->B C Add Internal Standard (TMS) B->C Optional D Dissolve Completely (Vortex/Sonicate) B->D C->D E Transfer to NMR Tube D->E F Ready for NMR Acquisition E->F

Workflow for NMR Sample Preparation
NMR Data Acquisition

The following are general parameters for acquiring standard 1D NMR spectra. These may need to be optimized based on the specific spectrometer and sample concentration.

¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single pulse (e.g., 'zg30')

  • Number of Scans: 16-64 (depending on concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 3-4 seconds

  • Spectral Width (sw): 16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30')

  • Number of Scans: 1024 or more (due to lower natural abundance)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): 240 ppm

  • Temperature: 298 K

For more detailed structural analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

Application in Peptide Synthesis and Drug Development

The precise characterization of this compound by NMR is a critical quality control step before its use in SPPS.

G Role of NMR in Fmoc-Amino Acid Application cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_application Application A This compound Synthesis B Purification A->B C NMR Spectroscopy B->C D Structure & Purity Verification C->D E Solid-Phase Peptide Synthesis (SPPS) D->E Qualified Building Block F Novel Peptide-Based Drug Candidates E->F

Role of NMR in Fmoc-Amino Acid Application

The confirmed structure and high purity of the amino acid derivative ensure:

  • Predictable Reactivity: Correct incorporation into the growing peptide chain during SPPS.

  • Sequence Integrity: Avoidance of deletion or modified sequences in the final peptide product.

  • Reproducibility: Consistent quality of synthesized peptides for research and development.

The unique alpha-methoxy group can influence the local conformation of the peptide backbone, potentially leading to the development of peptidomimetics with enhanced biological activity and stability.

Conclusion

NMR spectroscopy is a powerful and essential technique for the unambiguous characterization of this compound. The predicted spectral data and detailed protocols provided in these application notes offer a valuable resource for researchers in peptide chemistry and drug discovery, facilitating the confident use of this novel amino acid in the synthesis of next-generation peptide-based therapeutics.

References

Application Notes and Protocols for the Incorporation of (RS)-Fmoc-alpha-methoxyglycine into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic design and drug discovery. These modifications can impart desirable properties such as enhanced metabolic stability, increased receptor affinity and selectivity, and improved pharmacokinetic profiles. (RS)-Fmoc-alpha-methoxyglycine is a unique building block that introduces a methoxy group at the alpha-carbon of a glycine residue. This modification can induce conformational constraints and alter the electronic properties of the peptide backbone, making it a valuable tool for probing structure-activity relationships and developing novel therapeutic peptides.

These application notes provide a comprehensive guide to the efficient incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols and recommendations are based on established principles for handling sterically hindered and racemic amino acids.

Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids

The α-methoxy group of this compound presents significant steric hindrance, which can impede coupling efficiency. While specific quantitative data for this particular amino acid is not extensively available in the literature, the following table provides representative data for the coupling of other sterically hindered amino acids. These values can be used as a benchmark for optimizing the incorporation of this compound. It is anticipated that achieving high coupling efficiencies will necessitate the use of more potent coupling reagents and potentially longer reaction times or double coupling strategies.

Amino Acid TypeCoupling ReagentActivation Time (min)Coupling Time (min)Estimated Coupling Efficiency (%)Monitoring Method
Standard Fmoc-Amino AcidHBTU/DIPEA230-60>99%Kaiser Test/TNBS Test
(RS)-Fmoc-alpha- methoxyglycine (Projected) HATU/DIPEA 5-10 120-240 (or double coupling) >95% Kaiser Test/TNBS Test
Fmoc-Aib-OH (α,α-disubstituted)HATU/DIPEA560-12098-99%Kaiser Test/TNBS Test
Fmoc-N-Me-Leu-OH (N-methylated)PyAOP/DIPEA5120~97%Kaiser Test/TNBS Test

Note: The data for this compound is a projection based on the expected steric hindrance. Actual efficiencies should be determined empirically for each specific coupling.

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The overall workflow for incorporating this compound follows the standard Fmoc-SPPS cycle. The key modification will be in the coupling step to address the steric hindrance of the α-methoxy group.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Standard or Modified AA) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Protocol for Incorporation of this compound

This protocol outlines the key steps for coupling this compound. It is recommended to use a highly efficient coupling reagent such as HATU.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • This compound

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound:

    • Activation: In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF. Add DIPEA (6-8 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), the coupling is incomplete.

    • (Optional) Double Coupling: If the Kaiser test is positive, drain the coupling solution, wash the resin with DMF (3 times), and repeat the coupling step with a fresh solution of activated this compound for another 2 hours.

  • Washing: After complete coupling (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (using standard Fmoc-amino acids or another molecule of this compound) cycles until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: Perform a final deprotection as described in Step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The presence of two diastereomers may lead to peak broadening or splitting.

Considerations for Diastereoselectivity

The use of racemic this compound will result in the formation of two diastereomeric peptides for each incorporation site. The relative ratio of these diastereomers can be influenced by the preceding amino acid in the sequence and the coupling conditions. It is generally observed that the diastereoselectivity of peptide bond formation is low, often resulting in a nearly 1:1 mixture of diastereomers.

Diastereoselectivity Start Peptide Chain (Sequence: ...-AA(n-1)) Coupling Coupling Reaction (e.g., HATU/DIPEA) Start->Coupling Racemic_AA This compound Racemic_AA->Coupling Diastereomer_R Diastereomer 1 (...-AA(n-1)-(R)-alpha-methoxyGly-...) Coupling->Diastereomer_R Diastereomer_S Diastereomer 2 (...-AA(n-1)-(S)-alpha-methoxyGly-...) Coupling->Diastereomer_S Mixture ~1:1 Diastereomeric Mixture Diastereomer_R->Mixture Diastereomer_S->Mixture

Caption: Formation of diastereomers upon coupling of a racemic amino acid.

Troubleshooting

  • Low Coupling Efficiency:

    • Solution: Switch to a more potent coupling reagent like HATU, HCTU, or COMU.[1][2] Increase the coupling time (e.g., overnight) or perform a double coupling.[1] Consider using microwave-assisted peptide synthesis to enhance reaction kinetics.

  • Peptide Aggregation:

    • Solution: For hydrophobic sequences, consider using solvents with better solvating properties like N-methylpyrrolidone (NMP) or a mixture of DCM/DMF/NMP.[1]

  • Peak Broadening or Splitting during HPLC Purification:

    • Cause: This is expected due to the presence of diastereomers.

    • Solution: It may be possible to separate the diastereomers using chiral chromatography or by optimizing the gradient and stationary phase in RP-HPLC. However, for many applications, the diastereomeric mixture can be tested directly.

Conclusion

The incorporation of this compound into peptidomimetics offers a promising avenue for the development of novel peptide-based therapeutics. While the steric hindrance and racemic nature of this building block present challenges, these can be effectively overcome by employing optimized coupling protocols with highly reactive reagents. Careful monitoring of the coupling steps and consideration of the resulting diastereomeric mixture are crucial for the successful synthesis and subsequent biological evaluation of these modified peptides.

References

Application Notes and Protocols for (RS)-Fmoc-alpha-methoxyglycine in Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-Fmoc-alpha-methoxyglycine is a non-canonical amino acid building block utilized in solid-phase peptide synthesis (SPPS) for the site-specific modification of peptides and proteins. The incorporation of this alpha-alkoxy amino acid introduces a unique methoxy group at the alpha-carbon of a glycine residue. This modification can impart novel properties to the resulting peptide, such as enhanced metabolic stability, altered conformation, and new functionalities for further chemical conjugation. These application notes provide an overview of the utility of this compound and detailed protocols for its incorporation into synthetic peptides.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amine allows for its use in standard Fmoc-based SPPS protocols, making it accessible to researchers familiar with this widely used peptide synthesis methodology.[1][] The methoxy group at the alpha-carbon can influence the local peptide backbone conformation and may protect the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in-vivo half-life of peptide-based therapeutics. Peptides containing α-aminoxy acids have been shown to possess significantly improved metabolic stability.[3]

Key Applications

The introduction of an alpha-methoxy group into a peptide sequence can be leveraged for several applications in research and drug development:

  • Enhanced Proteolytic Stability: The steric hindrance and electronic effects of the alpha-methoxy group can render the adjacent peptide bonds resistant to cleavage by proteases and other peptidases. This is a critical attribute for the development of peptide drugs with improved pharmacokinetic profiles.[3][4]

  • Conformational Constraint: The substitution at the alpha-carbon can restrict the rotational freedom of the peptide backbone, favoring specific secondary structures. This can be used to stabilize desired conformations, such as turns or helices, which may be crucial for biological activity.

  • Pharmacokinetic Modulation: By improving metabolic stability, the incorporation of alpha-methoxyglycine can lead to a longer circulating half-life of a therapeutic peptide, potentially reducing the required dosing frequency.[5]

  • Biophysical and Structural Studies: The site-specific introduction of this modification allows for the systematic investigation of the role of backbone conformation and stability in protein-protein interactions, receptor binding, and enzyme activity.

Data Presentation

Currently, specific quantitative data for peptides containing (RS)-alpha-methoxyglycine is not extensively available in the public domain. However, based on studies of other non-canonical amino acids and alpha-alkoxy amino acids, the following table summarizes the expected impact of its incorporation.

Property MeasuredExpected Effect of (RS)-alpha-methoxyglycine IncorporationRationale
Proteolytic Stability IncreasedSteric hindrance from the methoxy group at the alpha-carbon is expected to inhibit protease access to the adjacent peptide bonds, similar to other alpha-substituted amino acids.[3]
Receptor Binding Affinity Variable (Sequence and Position Dependent)The conformational constraints imposed by the modification may either favor or disfavor the bioactive conformation required for receptor binding.
Solubility Potentially AlteredThe introduction of a methoxy group may slightly alter the hydrophobicity of the peptide, which could influence its solubility in aqueous or organic solvents.
Immunogenicity Potentially ReducedIncreased stability and potentially altered processing and presentation by antigen-presenting cells could lead to a lower immunogenic response.

Experimental Protocols

The following protocols are generalized for the incorporation of this compound into peptides using manual or automated Fmoc-SPPS. Optimization may be required based on the specific peptide sequence and the synthesis scale.

Synthesis of the this compound Building Block

While not commercially widespread, the synthesis of this compound can be achieved through various organic synthesis routes. A general strategy involves the alpha-amination of a methoxy-substituted carboxylic acid derivative, followed by Fmoc protection.[6] Researchers should consult organic chemistry literature for detailed synthetic procedures.

Protocol for Incorporation into Peptides via Fmoc-SPPS

This protocol outlines the key steps for incorporating this compound into a growing peptide chain on a solid support.

Materials:

  • This compound

  • Fmoc-compatible solid-phase resin (e.g., Wang, Rink Amide)

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, HOBt, DIC)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, NMP (peptide synthesis grade)

  • Washing solvents: DMF, DCM, IPA

  • Cleavage cocktail (e.g., Reagent K, or TFA/TIS/H2O mixture)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling of this compound:

    • In a separate vessel, pre-activate this compound (2-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF for 5-15 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-4 hours. Due to potential steric hindrance from the alpha-methoxy group, a longer coupling time or a double coupling may be necessary.[7]

    • Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: After complete coupling, wash the resin extensively with DMF, DCM, and IPA to remove excess reagents and byproducts.

  • Chain Elongation: Continue with the standard Fmoc-SPPS cycles of deprotection, coupling, and washing for the subsequent amino acids in the sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with a freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[8] The choice of scavengers should be tailored to the peptide sequence.[9][10]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Visualizations

Experimental Workflow for Peptide Synthesis

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for Each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Characterized Peptide purification->end

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Logic Diagram for Cleavage Cocktail Selection

Cleavage_Cocktail_Selection start Peptide Sequence Analysis sensitive_residues Contains Trp, Cys, Met? start->sensitive_residues standard_cocktail Use Standard Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) sensitive_residues->standard_cocktail No scavenger_cocktail Use Cocktail with Scavengers (e.g., Reagent K: TFA/Phenol/H2O/Thioanisole/EDT) sensitive_residues->scavenger_cocktail Yes

Caption: Decision logic for selecting a cleavage cocktail.

Conclusion

This compound is a valuable building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its incorporation via standard Fmoc-SPPS protocols allows for the site-specific introduction of an alpha-methoxy group, which can improve metabolic stability and modulate peptide conformation. The protocols and information provided herein serve as a guide for researchers to explore the applications of this non-canonical amino acid in their peptide-based research and development endeavors. Careful optimization of coupling and cleavage conditions is recommended to achieve high-yield and high-purity synthesis of peptides containing (RS)-alpha-methoxyglycine.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing (RS)-Fmoc-alpha-methoxyglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. These modifications can enhance proteolytic stability, modulate conformation, and improve pharmacokinetic properties. α-Alkoxy amino acids, such as α-methoxyglycine, represent a class of unnatural amino acids that can introduce unique structural and chemical properties to a peptide. This document provides a detailed protocol for the conjugation of (RS)-Fmoc-alpha-methoxyglycine, a sterically hindered amino acid, using Fmoc-based solid-phase peptide synthesis (SPPS).

Due to the steric hindrance at the α-carbon, the coupling of this compound requires optimized conditions compared to standard proteinogenic amino acids. The protocols outlined below are based on established methods for the incorporation of other sterically demanding residues and are intended to serve as a robust starting point for the successful synthesis of peptides containing α-methoxyglycine.

Data Presentation

Currently, there is a lack of specific, published quantitative data on the coupling efficiency, yield, and purity for the incorporation of this compound into peptide sequences. Therefore, the following table provides representative data for the coupling of a similarly sterically hindered amino acid, Fmoc-Aib-OH, to serve as a benchmark. Researchers should expect to perform optimization studies to achieve comparable results with this compound.

Table 1: Representative Coupling Efficiency for a Sterically Hindered Amino Acid (Fmoc-Aib-OH)

Coupling ReagentActivation Time (min)Coupling Time (hr)Double CouplingEstimated Yield (%)Purity (%)
HBTU/HOBt54Recommended70-80>90
HCTU22Recommended80-90>95
HATU22Often not required>90>95
COMU21.5Often not required>95>98

Data is generalized from literature on sterically hindered amino acid coupling and should be used as a reference for optimization.

Experimental Protocols

The following protocols describe the manual Fmoc-SPPS workflow for the incorporation of this compound into a growing peptide chain on a solid support.

Materials
  • This compound

  • Fmoc-compatible solid-phase resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HATU, HCTU, or COMU)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

  • Kaiser test kit (or alternative for secondary amines if coupling to N-terminal proline)

Protocol 1: Resin Swelling and Fmoc Deprotection
  • Resin Swelling: Place the desired amount of resin in a reaction vessel. Add sufficient DMF to swell the resin for at least 30 minutes with gentle agitation.

  • Solvent Removal: Drain the DMF from the swollen resin.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Second Deprotection: Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A small sample of resin can be taken to perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: Coupling of this compound

Due to the steric hindrance of the α-methoxy group, a highly efficient coupling reagent is recommended.

  • Activation of this compound: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), the chosen coupling reagent (e.g., HATU, 2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel. Agitate the mixture at room temperature. For sterically hindered amino acids, a longer coupling time of 2-4 hours may be necessary. The reaction can be gently heated (e.g., to 40-50°C) to improve efficiency, though this should be done with caution to avoid side reactions.

  • Monitoring the Coupling: After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling is recommended.

  • Double Coupling (if necessary): Drain the reaction mixture and wash the resin with DMF (3 times). Repeat steps 1 and 2 with a fresh solution of activated this compound.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin extensively with DMF (5-7 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

Protocol 3: Chain Elongation

Repeat Protocol 1 and a standard version of Protocol 2 for the subsequent non-hindered Fmoc-amino acids until the desired peptide sequence is assembled.

Protocol 4: Cleavage and Deprotection
  • Final Deprotection: Perform a final Fmoc deprotection as described in Protocol 1.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM. Dry the resin under vacuum for at least 1 hour.

  • Cleavage: Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Isolation and Drying: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether (2-3 times). Dry the crude peptide under vacuum.

Protocol 5: Purification and Analysis
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide product by mass spectrometry (e.g., LC-MS or MALDI-TOF) and analytical RP-HPLC.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling of this compound cluster_finalization Final Steps resin_swelling Resin Swelling in DMF fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection washing_1 DMF Wash fmoc_deprotection->washing_1 kaiser_test_1 Kaiser Test (Positive) washing_1->kaiser_test_1 activation Activation of Fmoc-α-methoxyglycine (e.g., HATU/DIPEA) kaiser_test_1->activation coupling Coupling to Resin (2-4h, RT or elevated temp.) activation->coupling kaiser_test_2 Kaiser Test coupling->kaiser_test_2 washing_2 DMF/DCM Wash chain_elongation Repeat for subsequent amino acids washing_2->chain_elongation kaiser_test_2->washing_2 Negative double_coupling Double Coupling (if necessary) kaiser_test_2->double_coupling Positive double_coupling->washing_2 cleavage Cleavage from Resin (TFA cocktail) chain_elongation->cleavage precipitation Precipitation in Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis MS and HPLC Analysis purification->analysis

Caption: Experimental workflow for the solid-phase synthesis of a peptide containing this compound.

Logical Relationship for Overcoming Steric Hindrance

steric_hindrance_logic cluster_solutions Potential Solutions cluster_conditions Condition Modifications problem Low Coupling Efficiency of This compound reagent Use Potent Coupling Reagent (e.g., HATU, HCTU, COMU) problem->reagent conditions Modify Reaction Conditions problem->conditions double_coupling Perform Double Coupling problem->double_coupling outcome Improved Yield and Purity of α-methoxyglycine Peptide reagent->outcome temp Increase Temperature (40-50°C) conditions->temp time Increase Coupling Time (>2 hours) conditions->time double_coupling->outcome temp->outcome time->outcome

Caption: Logical diagram illustrating strategies to overcome the steric hindrance of this compound coupling.

Discussion and Further Considerations

  • Racemization: As this compound is a racemic mixture, the resulting peptide will be a mixture of diastereomers. If a specific stereoisomer is required, the enantiomerically pure starting material, (R)- or (S)-Fmoc-alpha-methoxyglycine, should be used.

  • Monitoring: The Kaiser test is effective for primary amines but will not work after coupling to a proline residue or other secondary amines. In such cases, alternative tests like the chloranil test should be used to monitor coupling completion.

  • Automation: The described protocols are for manual synthesis but can be adapted for automated peptide synthesizers. It is advisable to program a special method for the sterically hindered residue with extended coupling times and/or double coupling cycles.

  • Biological Activity: To date, there is no specific information in the scientific literature regarding the biological activity or signaling pathways associated with peptides containing α-methoxyglycine. Researchers incorporating this residue are encouraged to perform thorough biological evaluations of their synthetic peptides to elucidate their functional role.

By employing these optimized protocols and considering the potential challenges, researchers can successfully incorporate this compound into their peptide sequences, enabling the exploration of novel peptide analogs for various applications in research and drug development.

Troubleshooting & Optimization

Technical Support Center: (RS)-Fmoc-alpha-methoxyglycine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of (RS)-Fmoc-alpha-methoxyglycine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges associated with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low coupling efficiency with this compound?

A1: Low coupling efficiency with this compound is a common issue primarily due to steric hindrance. The presence of the methoxy group at the alpha-carbon physically obstructs the approach of the activated amino acid to the N-terminus of the peptide chain, slowing down the reaction kinetics. To overcome this, more potent coupling reagents and optimized reaction conditions are necessary.

Q2: Which coupling reagents are most effective for this amino acid?

A2: For sterically hindered amino acids, standard coupling reagents like DIC/HOBt are often inefficient. More powerful uronium/aminium or phosphonium salt-based reagents are recommended.[1]

  • HATU, HCTU, and COMU are excellent choices that have demonstrated high efficiency in difficult couplings.[2][3]

  • COMU offers a safer alternative to HATU/HCTU as it is not based on the potentially explosive HOBt/HOAt.

  • DEPBT and COMU , when used with sterically hindered bases, have been shown to be particularly effective at minimizing racemization for other racemization-prone amino acids like phenylglycine.[4][5]

Q3: Can I use additives to improve the coupling reaction?

A3: Yes, additives are crucial. OxymaPure® (Oxyma) is a highly recommended additive, particularly when using carbodiimide reagents like DIC.[2] It acts as a catalyst and suppresses racemization. For uronium/aminium reagents like HATU and HCTU, the additive (HOAt or HOBt) is already incorporated into the reagent's structure.

Q4: How can I minimize the risk of racemization at the alpha-carbon?

A4: Racemization is a significant risk for α-substituted amino acids like α-methoxyglycine, as the α-proton is more acidic and prone to abstraction under basic conditions.[6] The critical step for racemization is the base-catalyzed coupling.[4]

  • Choice of Base: Use a weaker, sterically hindered base. Replacing a strong base like DIPEA with 2,4,6-trimethylpyridine (TMP) or N,N-diisopropylethylamine (DIPEA) with N-methylmorpholine (NMM) can significantly reduce racemization.[4]

  • Coupling Reagent: As mentioned, using COMU or DEPBT with a hindered base is a highly effective strategy to prevent epimerization.[5]

  • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin to reduce the window for racemization to occur.[7]

Q5: Is "double coupling" a good strategy?

A5: Yes, double coupling is a highly effective technique for difficult couplings. It involves repeating the coupling step with a fresh solution of the activated amino acid and reagents. While it increases reagent consumption, it can significantly improve the final yield and purity of the peptide.

Q6: Should I extend the coupling time?

A6: For sterically hindered residues, a standard 1-2 hour coupling time may be insufficient. Extending the coupling time to 4 hours or even longer can be beneficial. It is crucial to monitor the reaction's completion using a qualitative test like the Kaiser test to ensure the reaction has gone to completion.

Troubleshooting Guide

This section provides a structured approach to troubleshoot and resolve common issues encountered during the coupling of this compound.

Problem: Low Coupling Yield

This is often indicated by a positive Kaiser test (blue beads) after the coupling step or the presence of deletion sequences in the final peptide analysis.

Low_Coupling_Yield start Low Coupling Yield Observed (Positive Kaiser Test) reagent Step 1: Optimize Coupling Reagent start->reagent sub_reagent1 Switch to HATU, HCTU, or COMU reagent->sub_reagent1 High-potency reagents are recommended sub_reagent2 Use with Oxyma if applicable reagent->sub_reagent2 conditions Step 2: Modify Reaction Conditions sub_conditions1 Extend Coupling Time (4-12h) conditions->sub_conditions1 sub_conditions2 Increase Reagent Equivalents (e.g., 4 eq.) conditions->sub_conditions2 sub_conditions3 Switch Solvent from DMF to NMP conditions->sub_conditions3 double_coupling Step 3: Implement Double Coupling sub_double Repeat coupling step with fresh reagents double_coupling->sub_double end Improved Coupling Efficiency sub_reagent1->conditions sub_reagent2->conditions sub_conditions1->double_coupling sub_conditions2->double_coupling sub_conditions3->double_coupling sub_double->end Racemization_Troubleshooting start High Racemization Detected base Step 1: Change the Base start->base sub_base1 Replace DIPEA with a weaker, sterically hindered base (e.g., TMP, NMM) base->sub_base1 reagent Step 2: Change Coupling Reagent sub_reagent1 Use COMU or DEPBT reagent->sub_reagent1 sub_reagent2 Use DIC/Oxyma for a milder activation reagent->sub_reagent2 temp Step 3: Control Temperature sub_temp1 Perform coupling at room temperature or consider cooling temp->sub_temp1 end Racemization Minimized sub_base1->reagent sub_reagent1->temp sub_reagent2->temp sub_temp1->end HATU_Protocol cluster_prep Preparation cluster_coupling Coupling swell 1. Resin Swelling Swell resin in DMF (30-60 min) deprotect 2. Fmoc Deprotection 20% Piperidine/DMF (5 min + 15 min) swell->deprotect wash1 3. Wash Resin DMF (x5), DCM (x3), DMF (x3) deprotect->wash1 activate 4. Activation Dissolve Fmoc-AA (4 eq.), HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.). Vortex 1-2 min. wash1->activate couple 5. Coupling Reaction Add activated mix to resin. Agitate for 2-4 hours at room temperature. activate->couple wash2 6. Final Wash Repeat wash step 3 couple->wash2 kaiser 7. Monitor Perform Kaiser test wash2->kaiser

References

Technical Support Center: (RS)-Fmoc-alpha-methoxyglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (RS)-Fmoc-alpha-methoxyglycine in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the potential side reactions specifically associated with the α-methoxy group of this compound during Fmoc-SPPS?

While specific literature on side reactions for this compound is limited, based on general chemical principles, the α-methoxy group could potentially be susceptible to acidic conditions. During the final cleavage step with trifluoroacetic acid (TFA), there is a hypothetical risk of acid-catalyzed hydrolysis of the methoxy group, which could lead to the formation of an α-hydroxyglycine residue in the peptide. However, the stability of the methoxy group is generally expected to be robust under standard SPPS conditions.

Q2: How does the stereochemistry of this compound affect its use and potential side reactions?

Q3: What is the expected coupling efficiency of this compound?

The coupling efficiency of this compound is expected to be comparable to other N-Fmoc protected amino acids. However, as with any amino acid, steric hindrance from the growing peptide chain can reduce coupling efficiency. If incomplete coupling is suspected, extending the coupling time or performing a double coupling is recommended.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the use of this compound in solid-phase peptide synthesis (SPPS).

Issue 1: Unexpected Peak in HPLC/LC-MS after Cleavage
  • Observation: An unexpected peak is observed in the chromatogram of the crude peptide, often with a mass difference corresponding to the loss of a methyl group (-14 Da) or the addition of water (+18 Da) relative to the expected product.

  • Potential Cause: This could indicate partial hydrolysis of the α-methoxy group to an α-hydroxy group during TFA cleavage.

  • Troubleshooting and Prevention Strategies:

    • Minimize Cleavage Time: Use the minimum time necessary for complete cleavage and deprotection of other side-chain protecting groups.

    • Optimize Scavenger Cocktail: While standard scavenger cocktails are generally effective, for peptides containing sensitive residues, adjusting the scavenger composition might be necessary. The use of triisopropylsilane (TIS) is standard to scavenge carbocations.

    • LC-MS/MS Analysis: To confirm the modification, isolate the peak of interest and perform tandem mass spectrometry (MS/MS) to identify the fragmentation pattern, which can pinpoint the location of the modification.

Issue 2: Diastereomer Separation Challenges
  • Observation: Difficulty in separating the resulting diastereomeric peptides by reverse-phase HPLC.

  • Potential Cause: The (R) and (S) forms of the α-methoxyglycine residue may not impart sufficient difference in hydrophobicity to the peptide for baseline separation under standard chromatographic conditions.

  • Troubleshooting and Prevention Strategies:

    • Optimize HPLC Gradient: Experiment with shallower gradients and different organic modifiers (e.g., acetonitrile vs. methanol) to improve resolution.

    • Chiral Chromatography: If baseline separation is critical and cannot be achieved on standard C18 columns, consider using a chiral stationary phase.

    • Use Enantiomerically Pure Starting Material: The most effective solution is to start the synthesis with an enantiomerically pure form of Fmoc-alpha-methoxyglycine if a single diastereomer is the target.

Data Summary

Due to the limited availability of specific quantitative data for side reactions of this compound, the following table is a template illustrating how such data could be presented. The values are hypothetical and for illustrative purposes only.

ConditionTarget Peptide (%)α-Hydroxy Byproduct (%)Other Impurities (%)
Standard Cleavage (TFA/TIS/H₂O, 2h)9055
Extended Cleavage (TFA/TIS/H₂O, 4h)85105
Cleavage with reduced TFA (90%), 2h9235

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min), followed by dichloromethane (DCM) (3 x 1 min), and then DMF (3 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) and allow to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

  • Washing: Wash the resin as described in step 3.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (5 x 1 min) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Visualizations

SPPS_Workflow Resin Resin Swelling Resin Swelling (DMF) Resin->Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat n-1 times Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Peptide Crude Peptide Cleavage->Peptide

Caption: Standard solid-phase peptide synthesis (SPPS) workflow.

Hypothetical_Side_Reaction start Peptide-Resin with α-methoxyglycine cleavage TFA Cleavage start->cleavage hydrolysis {Hypothetical Hydrolysis of Methoxy Group} cleavage->hydrolysis product Desired Peptide with α-methoxyglycine hydrolysis->product No Reaction side_product Byproduct with α-hydroxyglycine hydrolysis->side_product Side Reaction

Technical Support Center: Synthesis of (RS)-Fmoc-alpha-methoxyglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (RS)-Fmoc-alpha-methoxyglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound typically involves the N-protection of the free amino acid, (RS)-alpha-methoxyglycine, using an Fmoc-donating reagent. The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is generally carried out in a suitable solvent system with a base to neutralize the acid generated during the reaction.

Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I improve the yield?

Low yields are a common issue in the synthesis of Fmoc-protected amino acids. Several factors can contribute to this problem. Incomplete reaction, side reactions, and product loss during workup and purification are the primary culprits.

Troubleshooting Steps for Low Yield:

  • Ensure Complete Dissolution: (RS)-alpha-methoxyglycine may have limited solubility in common organic solvents. Ensure complete dissolution of the starting material before adding the Fmoc reagent. Using a co-solvent system like dioxane/water or acetone/water can be beneficial.

  • Optimize Base and Stoichiometry: The choice and amount of base are critical. A weak inorganic base like sodium bicarbonate or sodium carbonate is commonly used. Ensure at least two equivalents of base are used to neutralize the generated acid and maintain a basic pH throughout the reaction.

  • Control Reaction Temperature: The reaction is typically carried out at room temperature or slightly below (0-5 °C) to minimize side reactions. Running the reaction at elevated temperatures can lead to the degradation of the starting material or the Fmoc reagent.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting amino acid. This will help determine the optimal reaction time and prevent unnecessary degradation from prolonged reaction times.

  • Efficient Workup: During the aqueous workup, ensure the pH is carefully adjusted to precipitate the product. Washing with a non-polar solvent like diethyl ether or hexane before acidification can help remove unreacted Fmoc-OSu or other non-polar impurities.

Q3: My final product is impure. What are the common side reactions and how can I minimize them?

Several side reactions can lead to impurities in the final product. Understanding these can help in devising strategies to minimize their formation.

  • Formation of Fmoc-dipeptide: A common side reaction is the formation of Fmoc-dipeptides, where a second molecule of the amino acid reacts with the activated Fmoc-amino acid. Using Fmoc-OSu instead of Fmoc-Cl can reduce the likelihood of this side reaction.[1]

  • Over-alkylation: If using a strong base, there is a risk of side reactions involving the methoxy group, although this is less common under standard Fmoc protection conditions.

  • Hydrolysis of the Fmoc group: While generally stable under neutral and acidic conditions, the Fmoc group is labile to bases.[2] Prolonged exposure to strong basic conditions during the reaction or workup can lead to premature deprotection.

Mitigation Strategies for Impurities:

  • Choice of Fmoc Reagent: Fmoc-OSu is generally preferred over Fmoc-Cl as it is more stable and less prone to side reactions.[1]

  • Careful Control of pH: Maintain the reaction pH in the weakly basic range (pH 8-10).

  • Purification Method: If impurities are present, purification by column chromatography on silica gel or recrystallization may be necessary.

Q4: What are the recommended purification methods for this compound?

The purification strategy depends on the nature and quantity of the impurities.

  • Acid-Base Workup: A standard aqueous workup involving acidification to precipitate the product is the first step of purification.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane/hexane) can be an effective method for removing impurities.

  • Column Chromatography: For complex impurity profiles or to obtain very high purity material, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexane with a small percentage of acetic acid is a common eluent system for Fmoc-amino acids.

Experimental Protocols

Protocol 1: Synthesis of this compound using Fmoc-OSu

This protocol outlines a general procedure for the Fmoc protection of (RS)-alpha-methoxyglycine.

  • Dissolution: Dissolve (RS)-alpha-methoxyglycine (1.0 equivalent) in a 10% aqueous solution of sodium carbonate (2.2 equivalents). A co-solvent such as dioxane or acetone may be added to aid dissolution.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane or acetone.

  • Reaction: Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol:acetic acid, 95:5:1). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with water.

    • Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-OSu and other non-polar byproducts.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

    • The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).

  • Crystallization: Slowly add a non-polar solvent in which the product is insoluble (e.g., hexane) until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Data Presentation

ParameterTypical ValueReference
Molecular FormulaC18H17NO5[3]
Molecular Weight327.33 g/mol [3]
AppearanceWhite to off-white solid
Storage Conditions2-8°C, protect from light and moisture[2]

Visualizations

Experimental Workflow for this compound Synthesis

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_aa (RS)-alpha-methoxyglycine dissolution Dissolve Amino Acid in Aqueous Base start_aa->dissolution start_reagent Fmoc-OSu addition Add Fmoc-OSu in Organic Solvent start_reagent->addition start_base Base (e.g., Na2CO3) start_base->dissolution dissolution->addition stirring Stir at Room Temperature addition->stirring wash Wash with Non-polar Solvent stirring->wash acidify Acidify to pH 2-3 wash->acidify filter Filter Precipitate acidify->filter dry Dry Under Vacuum filter->dry product (RS)-Fmoc-alpha- methoxyglycine dry->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_dissolution Is starting material fully dissolved? start->check_dissolution check_base Is base stoichiometry and pH correct? check_dissolution->check_base Yes solution_dissolution Use co-solvent (e.g., dioxane/water) and ensure complete dissolution. check_dissolution->solution_dissolution No check_temp Is reaction temperature controlled (0-25°C)? check_base->check_temp Yes solution_base Use at least 2 equivalents of base. Monitor and maintain pH 8-10. check_base->solution_base No check_workup Is workup procedure optimized? check_temp->check_workup Yes solution_temp Maintain reaction at or below room temperature. check_temp->solution_temp No solution_workup Ensure proper pH for precipitation. Wash with non-polar solvent before acidification. check_workup->solution_workup No end Improved Yield check_workup->end Yes solution_dissolution->check_base solution_base->check_temp solution_temp->check_workup solution_workup->end

Caption: Decision tree for troubleshooting low synthesis yield.

Potential Side Reaction Pathway

Side_Reactions cluster_reactants Reactants cluster_products Products amino_acid (RS)-alpha-methoxyglycine reaction_conditions Reaction Conditions (Base, Solvent, Temp) amino_acid->reaction_conditions fmoc_reagent Fmoc-OSu / Fmoc-Cl fmoc_reagent->reaction_conditions desired_product Desired Product: This compound side_product_1 Side Product: Fmoc-dipeptide side_product_2 Side Product: Deprotected Amino Acid reaction_conditions->desired_product Main Pathway reaction_conditions->side_product_1 Dimerization reaction_conditions->side_product_2 Premature Deprotection

Caption: Potential main and side reaction pathways during synthesis.

References

Technical Support Center: Optimization of (RS)-Fmoc-alpha-methoxyglycine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of (RS)-Fmoc-alpha-methoxyglycine during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the deprotection of this compound?

A1: The main challenges stem from the unique structure of this amino acid derivative:

  • Steric Hindrance: The presence of the α-methoxy group can sterically hinder the approach of the deprotection base (e.g., piperidine) to the Fmoc group, potentially leading to incomplete deprotection.

  • Stability of the α-methoxy group: The stability of the methoxy group under both basic (Fmoc deprotection) and acidic (final cleavage) conditions is a concern. While generally stable, prolonged exposure to harsh conditions could potentially lead to side reactions.

  • Racemization: As with other α-substituted amino acids, there is a heightened risk of epimerization at the α-carbon during the activation and coupling steps, which can be exacerbated by the basic conditions of deprotection.[1][2] Since the starting material is a racemic mixture ((RS)-), this will result in a complex mixture of diastereomeric peptides.

  • Aggregation: Peptides containing α-substituted amino acids can be prone to aggregation, which can impede both deprotection and coupling efficiency.

Q2: How can I monitor the completeness of the Fmoc deprotection for this compound?

A2: Several methods can be employed:

  • UV-Vis Spectrophotometry: Automated peptide synthesizers can monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct in the deprotection solution at around 301 nm. A consistent and expected level of absorbance indicates successful Fmoc removal.

  • Kaiser Test: This colorimetric test detects free primary amines. A positive result (deep blue color) indicates successful deprotection. However, be aware that sterically hindered amines may give a weaker positive result.

  • TNBS Test (Trinitrobenzene Sulfonic Acid): This is an alternative colorimetric test that can be more sensitive than the Kaiser test for hindered amines.

  • LC-MS Analysis of a Test Cleavage: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the presence of the desired product and identify any deletion sequences resulting from incomplete deprotection.

Q3: What are the potential side reactions during the deprotection of this compound?

A3: Besides incomplete deprotection, other potential side reactions include:

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially if proline or another sterically unhindered amino acid is at the C-terminus.[3]

  • Piperidine Adduct Formation: Although less common, the piperidine base used for deprotection can potentially react with sensitive functional groups in the peptide sequence.[3]

  • Loss of the Methoxy Group: While generally stable, prolonged exposure to strong acids during final cleavage could potentially lead to the loss of the methoxy group. Careful optimization of the cleavage cocktail is recommended.

Q4: How does the use of a racemic mixture of this compound affect the synthesis and purification?

A4: Using a racemic mixture will result in the synthesis of a mixture of diastereomeric peptides. For a peptide containing a single (RS)-alpha-methoxyglycine residue, two diastereomers will be formed. These diastereomers may have slightly different physicochemical properties, which can lead to peak broadening or splitting during HPLC analysis and purification. It is crucial to use a high-resolution purification method to separate these diastereomers if a single stereoisomer is required for the final application.

Troubleshooting Guides

Issue 1: Incomplete Fmoc Deprotection

Symptoms:

  • Low yield of the final peptide.

  • Presence of deletion sequences (M-1) in the final product as detected by mass spectrometry.

  • Weak or negative Kaiser/TNBS test result after deprotection.

  • Lower than expected UV absorbance of the DBF-piperidine adduct.

Possible Causes & Solutions:

CauseSolution
Steric Hindrance Extend the deprotection time or perform a double deprotection. Increase the concentration of the deprotection reagent. Consider using a stronger, less sterically hindered base combination like DBU/piperidine.
Peptide Aggregation Incorporate a chaotropic salt wash (e.g., LiCl in DMF) before deprotection. Perform the synthesis at an elevated temperature (microwave-assisted synthesis can be beneficial).
Poor Resin Swelling Ensure adequate resin swelling in a suitable solvent (e.g., DMF or NMP) before starting the synthesis.
Degraded Reagents Use fresh, high-purity piperidine and synthesis solvents.
Issue 2: Racemization/Epimerization

Symptoms:

  • Broad or split peaks during HPLC analysis of the crude peptide.

  • Multiple species with the same mass detected by mass spectrometry.

Possible Causes & Solutions:

CauseSolution
Base-catalyzed epimerization Minimize the deprotection time to what is necessary for complete Fmoc removal. Use a weaker base if compatible with efficient deprotection, although this may not always be feasible.
Activation-induced racemization Use a racemization-suppressing coupling reagent such as COMU/DIPEA or a carbodiimide with an additive like OxymaPure.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF (10 mL/g of resin) for 30 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate for 10-20 minutes at room temperature.

  • Solvent Removal: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (3 x 10 mL/g of resin) to remove residual piperidine and the DBF-piperidine adduct.

  • Monitoring: Perform a Kaiser or TNBS test to confirm the presence of a free primary amine.

Protocol 2: Deprotection for Sterically Hindered Residues
  • Resin Swelling and Washing: Swell the resin in DMF and wash as described in Protocol 1.

  • First Deprotection: Add a solution of 20% piperidine in DMF (v/v) and agitate for 5 minutes.

  • Solvent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF (v/v) and agitate for 15-25 minutes.

  • Washing and Monitoring: Wash the resin and monitor the deprotection as described in Protocol 1.

Protocol 3: Deprotection using DBU/Piperidine
  • Resin Swelling and Washing: Swell the resin in DMF and wash as described in Protocol 1.

  • Deprotection: Add a solution of 2% DBU and 2% piperidine in DMF (v/v) to the resin. Agitate for 5-10 minutes at room temperature.

  • Washing and Monitoring: Wash the resin thoroughly with DMF and monitor the deprotection as described in Protocol 1.

Quantitative Data Summary

Table 1: Comparison of Deprotection Reagents and Conditions

Deprotection ReagentConcentrationTime (min)Temperature (°C)Notes
Piperidine in DMF20% (v/v)10 - 2025Standard conditions. May require longer times for hindered residues.
Piperidine in NMP20% (v/v)10 - 2025NMP can improve solvation and reduce aggregation.
DBU/Piperidine in DMF2% / 2% (v/v)5 - 1025Stronger base, useful for difficult deprotections. May increase risk of side reactions.
Piperazine/DBU in DMF10% / 2% (w/v)3 - 725An alternative strong base combination.

Note: The optimal conditions should be determined empirically for each specific peptide sequence.

Visualizations

Deprotection_Workflow General Fmoc Deprotection Workflow start Start: Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell deprotect Add Deprotection Reagent (e.g., 20% Piperidine in DMF) swell->deprotect wash Wash with DMF deprotect->wash monitor Monitor Deprotection (e.g., Kaiser Test) wash->monitor result Deprotection Complete? monitor->result couple Proceed to Next Coupling Step result->couple Yes troubleshoot Troubleshoot: - Extend time - Use stronger base - Check reagents result->troubleshoot No troubleshoot->deprotect Troubleshooting_Logic Troubleshooting Incomplete Deprotection start Negative/Weak Kaiser Test cause1 Possible Cause: Steric Hindrance start->cause1 cause2 Possible Cause: Peptide Aggregation start->cause2 cause3 Possible Cause: Reagent Issue start->cause3 solution1a Solution: Extend Deprotection Time cause1->solution1a solution1b Solution: Use Stronger Base (DBU) cause1->solution1b solution2a Solution: Chaotropic Wash (LiCl) cause2->solution2a solution2b Solution: Microwave Synthesis cause2->solution2b solution3 Solution: Use Fresh Reagents cause3->solution3

References

Technical Support Center: Stereochemical Integrity of Fmoc-α-Methoxyglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on (RS)-Fmoc-α-methoxyglycine: The designation "(RS)" indicates a racemic mixture, containing equal amounts of both the (R)- and (S)-enantiomers. The primary goal in chiral peptide synthesis is typically to use an enantiomerically pure starting material and prevent its racemization. This guide, therefore, focuses on strategies to preserve the stereochemical purity of a single enantiomer (e.g., L- or D-Fmoc-α-methoxyglycine) during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the conversion of a pure chiral molecule into a mixture of both its enantiomers (L- and D-isomers).[1] In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain. This can drastically alter the peptide's three-dimensional structure, biological activity, and immunogenicity, making it a critical side reaction to control.[1][2]

Q2: What are the primary mechanisms of racemization during the coupling of Fmoc-amino acids?

A2: There are two main pathways for racemization during the coupling step of Fmoc-SPPS (Solid-Phase Peptide Synthesis):

  • Oxazolone (Azlactone) Formation: The activated carboxylic acid of the Fmoc-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to loss of stereochemical integrity.[1][3]

  • Direct Enolization: A base can directly abstract the proton from the α-carbon of the activated amino acid, forming an enolate intermediate. Reprotonation of this planar enolate can occur from either face, resulting in a mixture of enantiomers.[3][4]

The presence of the electron-withdrawing Fmoc group and the activation of the carboxyl group make the α-proton more susceptible to abstraction.

Q3: Why might Fmoc-α-methoxyglycine be particularly susceptible to racemization?

A3: While specific studies on Fmoc-α-methoxyglycine are limited, its structure as an α,α-disubstituted glycine derivative suggests potential challenges. The α-methoxy group, being electron-withdrawing, can increase the acidity of the α-proton, potentially making it more susceptible to base-catalyzed abstraction and subsequent racemization compared to simple aliphatic amino acids. This is analogous to the increased racemization tendency observed in other amino acids with electron-withdrawing groups or those that can stabilize a negative charge at the α-carbon.

Q4: Which coupling reagents and additives are recommended to minimize racemization?

A4: The choice of coupling reagent is critical. For racemization-prone amino acids, it is highly recommended to use coupling reagents in conjunction with racemization-suppressing additives.[5] These additives form active esters that are more reactive towards the amine component and less prone to racemization.

  • Recommended Combinations:

    • Carbodiimides + Additives: Diisopropylcarbodiimide (DIC) is a common choice. It should almost always be used with an additive.[1][5]

      • + OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt and HOAt.[6][7]

      • + 1-Hydroxybenzotriazole (HOBt): The classic additive, though less effective than HOAt or Oxyma.[6][8]

      • + 1-Hydroxy-7-azabenzotriazole (HOAt): Very effective at suppressing racemization but has explosive properties.[6][8]

    • Uronium/Aminium Reagents: Reagents like HATU, HBTU, and COMU are highly efficient. However, their use with strong bases can still lead to racemization.

      • COMU®: A third-generation uronium reagent known for high efficiency and low racemization, especially when paired with a mild base.[2][7][9]

Q5: What is the best base to use for the coupling step to avoid racemization?

A5: The choice of base and its strength are critical factors.[8] Stronger, less sterically hindered bases increase the rate of racemization.

  • Recommended:

    • 2,4,6-Collidine (TMP): A sterically hindered and weaker base that has proven effective in minimizing racemization.[5]

    • N-Methylmorpholine (NMM): A weaker base than DIPEA and a good alternative.[8]

  • Use with Caution or Avoid:

    • N,N-Diisopropylethylamine (DIPEA/DIEA): A strong, sterically hindered base commonly used in SPPS, but it can significantly increase racemization rates, especially with sensitive amino acids.[8]

    • Triethylamine (TEA): Due to its strong basicity and small steric hindrance, it is generally not recommended for coupling steps where racemization is a concern.[8]

Troubleshooting Guide: Diastereomeric Impurity Detected

Potential Cause Explanation Recommended Solution
Inappropriate Coupling Reagent Carbodiimide reagents (e.g., DIC, DCC) used without an additive are known to cause significant racemization. Some uronium reagents can also be problematic without careful selection of a base.[1][5]Always use carbodiimides with an additive like OxymaPure or HOBt. For challenging couplings, consider using COMU.
Strong or Excess Base Strong, non-hindered bases (like DIPEA or TEA) readily abstract the α-proton, promoting oxazolone formation or direct enolization.[5][8]Switch to a weaker or more sterically hindered base such as N-Methylmorpholine (NMM) or 2,4,6-Collidine. Use the minimum amount of base necessary for the reaction.
Prolonged Pre-activation Time Allowing the activated amino acid to stand for an extended period before adding it to the peptide-resin increases the opportunity for racemization.[1]Minimize pre-activation time. It is best to perform in situ activation, where the coupling reagent is added to the mixture of the amino acid, additive, and resin.
High Coupling Temperature Elevated temperatures accelerate the rate of most reactions, including racemization.Perform the coupling reaction at room temperature or, if necessary, at a reduced temperature (e.g., 0 °C) for particularly sensitive amino acids.
Solvent Choice The polarity of the solvent can influence the rate of racemization.Use high-purity, anhydrous solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). Ensure solvents are free of amine contaminants.

Data Summary: Influence of Reagents on Racemization

Coupling Reagent Additive Base Relative Racemization Risk
DICNoneDIPEAVery High
HBTU / HATU(Internal)DIPEAHigh
DICHOBtDIPEAModerate
DICHOBtNMMLow to Moderate
DICOxymaPureNMMLow
COMU(Internal)CollidineVery Low
DICOxymaPureCollidineVery Low

Visualizations

RacemizationMechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway Activated_AA Activated Fmoc-AA Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Racemic_Oxazolone Racemic Oxazolone Oxazolone->Racemic_Oxazolone Base-catalyzed α-proton abstraction Final_Peptide Peptide with Diastereomeric Impurity Racemic_Oxazolone->Final_Peptide Coupling to Peptide Chain Activated_AA2 Activated Fmoc-AA Enolate Enolate Intermediate Activated_AA2->Enolate Base-catalyzed α-proton abstraction Racemic_AA Racemized Activated AA Enolate->Racemic_AA Reprotonation Racemic_AA->Final_Peptide Coupling to Peptide Chain Start Fmoc-AA-OH Coupling_Agent Coupling Agent + Base Coupling_Agent->Activated_AA Activation

Caption: Primary mechanisms of racemization during peptide coupling.

TroubleshootingWorkflow Start Start: Racemization Detected in Peptide Synthesis Check_Base Step 1: Evaluate Base Is DIPEA or TEA being used? Start->Check_Base Switch_Base Action: Switch to a weaker, sterically hindered base (e.g., NMM, Collidine) Check_Base->Switch_Base Yes Check_Reagents Step 2: Evaluate Coupling Reagents Is a carbodiimide being used without an additive? Check_Base->Check_Reagents No Switch_Base->Check_Reagents Add_Additive Action: Use DIC with OxymaPure or consider using COMU Check_Reagents->Add_Additive Yes Check_Conditions Step 3: Review Protocol Conditions Check_Reagents->Check_Conditions No Add_Additive->Check_Conditions Optimize_Conditions Action: Minimize pre-activation time. Couple at room temperature or below. Check_Conditions->Optimize_Conditions Re_Analyze Re-synthesize and Analyze for Racemization Optimize_Conditions->Re_Analyze

References

Technical Support Center: Purification of (RS)-Fmoc-alpha-methoxyglycine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing (RS)-Fmoc-alpha-methoxyglycine. The racemic nature of this amino acid derivative introduces the challenge of separating diastereomeric peptides, which requires optimized purification strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of peptides containing this compound challenging?

The primary challenge arises from the presence of a chiral center at the alpha-carbon of methoxyglycine. When the racemic (RS) form of Fmoc-alpha-methoxyglycine is used in peptide synthesis, it results in a mixture of diastereomeric peptides. These diastereomers often have very similar physicochemical properties, making their separation difficult by standard chromatographic techniques.[1] Incomplete separation can lead to products with inconsistent biological activity and ambiguous analytical characterization.

Q2: What are the primary methods for purifying these diastereomeric peptides?

The most common and effective methods are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard technique for peptide purification. By optimizing the stationary phase, mobile phase, and gradient, it is often possible to resolve diastereomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): This method utilizes a chiral stationary phase (CSP) to achieve separation of stereoisomers.[2] It can be a powerful tool when conventional RP-HPLC fails to provide adequate resolution.

  • Affinity Chromatography: For peptides with an N-terminal N-(methoxy)glycine, a specific "catch-and-release" affinity purification strategy has been developed.[3][4] This method involves the selective reaction of the N-(methoxy)glycine residue with an isothiocyanato-functionalized resin.[3][4]

Q3: How does the alpha-methoxy group affect the peptide's properties during purification?

The alpha-methoxy group can influence the peptide's conformation and hydrophobicity. While the overall hydrophobicity change might be subtle compared to a standard amino acid, the presence of the methoxy group can alter the peptide's secondary structure.[5] These subtle conformational differences between diastereomers are often the key to their separation by RP-HPLC.[5]

Q4: Can I prevent the formation of diastereomers during synthesis?

The formation of diastereomers is inherent when using a racemic starting material like this compound. To obtain a single stereoisomer, you would need to start with an enantiomerically pure form of the amino acid derivative (either (R)- or (S)-Fmoc-alpha-methoxyglycine). If racemization of an enantiomerically pure alpha-substituted amino acid occurs during synthesis, it is often during the base-catalyzed coupling step.[6][7]

Troubleshooting Guide: RP-HPLC Purification

This guide addresses common issues encountered during the RP-HPLC purification of peptides containing this compound.

Issue 1: Poor or No Separation of Diastereomers

Possible Causes:

  • Inappropriate Column: The column chemistry may not be suitable for resolving subtle structural differences.

  • Suboptimal Gradient: The elution gradient may be too steep, not allowing enough time for the diastereomers to separate.[8]

  • Incorrect Mobile Phase: The choice of organic modifier or ion-pairing agent may not be optimal.

Solutions:

Parameter Recommendation Rationale
Column Test both C8 and C18 columns. A C18 column is a good starting point for many peptides.[9]The difference in hydrophobicity and interaction with the stationary phase can affect resolution.
Gradient Employ a shallow gradient (e.g., 0.1-0.5% increase in organic phase per minute) in the region where the peptides elute.[8]A shallow gradient increases the time the diastereomers spend interacting with the stationary phase, enhancing separation.[10]
Mobile Phase Standard mobile phases are 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).[9] Consider trying different ion-pairing agents like formic acid if TFA does not yield good results, especially for LC-MS applications.[11]The ion-pairing agent can affect peptide conformation and interaction with the stationary phase.
Temperature Varying the column temperature (e.g., between 30°C and 65°C) can sometimes improve resolution.[5]Temperature can alter the peptide's secondary structure and its interaction with the stationary phase.[5]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Column Contamination or Degradation: Buildup of impurities or degradation of the stationary phase.[12]

  • Secondary Interactions: Unwanted interactions between the peptide and the stationary phase, such as with free silanol groups.[13]

  • Sample Overload: Injecting too much sample for the column's capacity.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.

Solutions:

Parameter Recommendation Rationale
Column Health Use a guard column to protect the analytical column.[12] If performance degrades, wash the column according to the manufacturer's instructions or replace it.A clean and well-maintained column is crucial for good peak shape.
Secondary Interactions Ensure the mobile phase pH is at least 2 units away from the peptide's pKa. Using an ion-pairing agent like TFA helps to mask silanol interactions.This minimizes unwanted ionic interactions that can lead to peak tailing.
Sample Loading Reduce the injection volume or the concentration of the sample.Overloading the column leads to peak broadening and tailing.
Sample Solvent Dissolve the sample in the initial mobile phase composition or a weaker solvent whenever possible.This ensures the sample is properly focused at the head of the column upon injection.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Diastereomer Resolution

This protocol provides a starting point for analyzing the diastereomeric ratio and optimizing the separation.

  • HPLC System: An HPLC system with a UV detector, binary pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[14]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[14]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 220 nm and 265 nm (for the Fmoc group).[14]

  • Gradient:

    • Start with a scouting gradient of 5% to 95% B over 30 minutes to determine the approximate elution time.

    • Based on the scouting run, optimize with a shallow gradient around the elution point of the diastereomers (e.g., a 10% window with a 0.5% B/min slope).

Protocol 2: Preparative RP-HPLC for Diastereomer Isolation

This protocol is for isolating the individual diastereomers.

  • HPLC System: A preparative HPLC system with a high-pressure gradient pump, UV detector, and fraction collector.

  • Column: A preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase: As described in Protocol 1.

  • Flow Rate: Appropriate for the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).[14]

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and then dilute with mobile phase A. Ensure the sample is fully dissolved and filtered before injection.

  • Gradient: Use the optimized shallow gradient from the analytical method, adjusting the segment times for the different flow rate and column volume.

  • Fraction Collection: Collect fractions across the eluting peaks.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine the purity of each isolated diastereomer.

  • Product Recovery: Pool the pure fractions of each diastereomer and remove the solvent by lyophilization.[14]

Visualization of Workflows

Troubleshooting Workflow for Poor Diastereomer Separation

G start Poor or No Separation col Change Column (C8 vs. C18) start->col grad Optimize Gradient (Shallow) start->grad mob Modify Mobile Phase start->mob temp Vary Temperature start->temp chiral Consider Chiral HPLC start->chiral resolved Separation Achieved col->resolved grad->resolved mob->resolved temp->resolved chiral->resolved

Caption: Decision tree for troubleshooting poor separation of diastereomers.

General Purification Workflow

G crude Crude Peptide Mixture analytical Analytical HPLC (Method Development) crude->analytical prep Preparative HPLC analytical->prep fractions Collect Fractions prep->fractions purity Purity Analysis of Fractions fractions->purity pool Pool Pure Fractions purity->pool lyo Lyophilization pool->lyo final Pure Diastereomers lyo->final

Caption: Standard workflow for the purification of diastereomeric peptides.

References

Technical Support Center: (RS)-Fmoc-alpha-methoxyglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling (RS)-Fmoc-alpha-methoxyglycine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and integrity of this compound, it is critical to store it under appropriate conditions. As a solid powder, the primary factors that can lead to its degradation are temperature, moisture, and light.[1] Recommended storage involves temperatures of 0-5°C.[2] For long-term storage, temperatures of -20°C or lower in a tightly sealed, opaque container are optimal to minimize degradation.[1] It is also crucial to store the compound in a dry, inert atmosphere, for example, under argon or nitrogen within a desiccator, to prevent hydrolysis.[1] Always allow the container to warm to room temperature before opening to prevent condensation.[1]

Q2: My this compound is not dissolving well in DMF. What can I do?

A2: Difficulty in dissolving Fmoc-protected amino acids in solvents like Dimethylformamide (DMF) is a common problem, often due to aggregation through hydrophobic interactions and intermolecular hydrogen bonding.[3] Here is a systematic approach to address this issue:

  • Initial Attempt: Vigorously vortex the mixture at room temperature.[3]

  • Sonication: If vortexing is insufficient, sonicate the solution. This can help break up aggregates. Use a sonicator bath with temperature control to avoid excessive heating.[3]

  • Gentle Heating: Gently warm the solution to 30-40°C. Avoid higher temperatures to prevent the degradation of the Fmoc protecting group.[3]

  • Co-Solvents: Add a small percentage of a stronger solvent like N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM) to the DMF.[3]

  • Alternative Solvents: If solubility issues persist, consider switching the primary solvent to NMP, which is often more effective for dissolving Fmoc-protected amino acids.[3]

Q3: What are the potential side reactions to be aware of when using this compound in peptide synthesis?

A3: While specific side reactions for this compound are not extensively documented, several common issues in Fmoc-based solid-phase peptide synthesis (SPPS) may occur:

  • Incomplete Fmoc Deprotection: This will prevent the subsequent coupling reaction, leading to a truncated peptide sequence. The completion of the deprotection step can be monitored by UV absorbance of the fulvene-piperidine adduct.[4]

  • Double Incorporation: This can occur if the deprotection of the subsequent amino acid is too rapid or if there are issues with the coupling efficiency.

  • Racemization/Epimerization: The presence of a base during the coupling or deprotection steps can facilitate the abstraction of the alpha-proton, potentially leading to racemization.[5] While this compound is already a racemic mixture, the reaction conditions could theoretically alter the enantiomeric ratio.

  • Side reactions involving the methoxy group: While generally stable, extreme acidic or basic conditions could potentially lead to cleavage of the methoxy group, though this is less common under standard SPPS conditions.

Q4: How does the methoxy group at the alpha-carbon affect the reactivity of this amino acid derivative?

A4: The electron-withdrawing nature of the methoxy group at the alpha-carbon can influence the reactivity of the molecule in several ways. It can increase the acidity of the alpha-proton, which may make the residue more susceptible to base-catalyzed epimerization during the coupling step.[5] This increased acidity could also potentially influence the kinetics of the coupling and deprotection reactions. Careful selection of coupling reagents and bases is recommended to minimize potential side reactions.[6]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency
Potential Cause Troubleshooting Step Rationale
Poor Solubility/Aggregation Follow the dissolution protocol outlined in FAQ 2 (sonication, gentle heating, co-solvents).[3]Ensures the activated amino acid is fully available for reaction.
Use chaotropic agents like LiCl in the coupling reaction.[3]Disrupts hydrogen bonding and reduces on-resin aggregation.[3]
Steric Hindrance Increase the coupling time and/or temperature (e.g., to 40°C).Improves reaction kinetics for sterically hindered residues.
Use a stronger activating agent such as HATU or COMU.[6]More potent activators can overcome higher activation energy barriers.
Incomplete Fmoc Deprotection of the Growing Peptide Chain Ensure complete deprotection by extending the piperidine treatment time or performing a second treatment. Monitor the deprotection using a colorimetric test (e.g., chloranil test) or by quantifying the UV absorbance of the dibenzofulvene-piperidine adduct.[4][7]A free N-terminal amine is essential for the coupling reaction to proceed.[4]
Issue 2: Unexpected Peaks in HPLC Analysis of the Crude Peptide
Potential Cause Troubleshooting Step Rationale
Incomplete Deprotection or Coupling Refer to the troubleshooting steps for low coupling efficiency.Results in deletion sequences which will appear as separate peaks.
Racemization/Epimerization Use a less basic amine, such as N-methylmorpholine (NMM), during coupling.[6]Minimizes the risk of alpha-proton abstraction.[5][6]
Choose a coupling reagent less prone to causing racemization, such as COMU.[6]The choice of coupling reagent significantly impacts the degree of racemization.[6][8]
Side-Reactions During Cleavage Use an appropriate scavenger cocktail based on the peptide sequence. For peptides containing tryptophan, for example, using Fmoc-Trp(Boc) can prevent sulfonation.Scavengers are necessary to quench reactive cationic species generated during TFA cleavage, which can otherwise modify sensitive residues.
Degradation of this compound Ensure proper storage and handling of the amino acid derivative (see FAQ 1).Prevents the incorporation of impurities into the peptide chain.

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Activation: In a separate vessel, dissolve this compound (3-5 equivalents), an activating agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Monitoring: Perform a Kaiser test or chloranil test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
  • Collect the filtrate from the piperidine deprotection steps.

  • Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF).

  • Measure the absorbance of the diluted solution at 301 nm.

  • Calculate the concentration of the dibenzofulvene-piperidine adduct using the Beer-Lambert law (A = εcl), where ε (molar absorptivity) is approximately 7800 L·mol⁻¹·cm⁻¹.[7]

  • Relate the calculated concentration back to the initial loading of the resin to determine the extent of Fmoc removal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling Cycle cluster_options Post-Coupling Options start Start swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 preactivate Pre-activate this compound wash1->preactivate couple Couple to Resin preactivate->couple wash2 Wash with DMF couple->wash2 monitor Monitor Coupling (e.g., Kaiser Test) wash2->monitor monitor->couple Failure (Recouple) next_cycle Proceed to Next Coupling Cycle monitor->next_cycle Success next_cycle->deprotect Repeat Cycle cleave Cleave Peptide from Resin next_cycle->cleave

Caption: Standard solid-phase peptide synthesis workflow for incorporating this compound.

troubleshooting_logic cluster_coupling_issues Coupling Problems cluster_side_reactions Side Reactions issue Low Yield or Impure Product solubility Poor Solubility? issue->solubility activation Inefficient Activation? issue->activation deprotection_prev Incomplete Prior Fmoc Removal? issue->deprotection_prev racemization Epimerization? issue->racemization cleavage_issues Cleavage Artifacts? issue->cleavage_issues sol1 Improve Dissolution (Sonication, Heat) solubility->sol1 sol2 Use Chaotropic Agents solubility->sol2 act1 Change Coupling Reagent (e.g., to HATU/COMU) activation->act1 act2 Increase Coupling Time/Temp activation->act2 dep1 Extend Deprotection Time deprotection_prev->dep1 dep2 Monitor Fmoc Removal deprotection_prev->dep2 rac1 Use Weaker Base (e.g., NMM) racemization->rac1 cle1 Optimize Scavenger Cocktail cleavage_issues->cle1

Caption: Troubleshooting logic for common issues encountered during peptide synthesis.

References

Technical Support Center: (RS)-Fmoc-alpha-methoxyglycine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving (RS)-Fmoc-alpha-methoxyglycine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and detailed protocols to increase reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with this compound?

A1: this compound is a non-canonical, sterically hindered amino acid. The primary challenge is achieving high coupling efficiency due to the steric bulk of the Fmoc group and the alpha-methoxy group, which can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to low yields and deletion sequences in the final peptide.

Q2: Which coupling reagents are recommended for this compound?

A2: For sterically hindered amino acids, standard coupling reagents like DIC/HOBt are often inefficient. More potent uronium/aminium or phosphonium salt-based reagents are highly recommended to improve coupling efficiency. Reagents such as HATU, HCTU, and COMU are excellent choices due to their high reactivity.

Q3: Is a "double coupling" strategy necessary for this amino acid?

A3: Double coupling, which involves repeating the coupling step with fresh reagents, is a highly effective strategy for difficult couplings. While it consumes more reagents, it can significantly improve the yield and purity when incorporating sterically hindered residues like this compound. It is strongly recommended if a single coupling proves to be incomplete (e.g., indicated by a positive Kaiser test).

Q4: Are there any known side reactions associated with the alpha-methoxy group?

A4: While specific literature on side reactions of the alpha-methoxy group under standard Solid-Phase Peptide Synthesis (SPPS) conditions is not extensively available, a theoretical concern could be the stability of the methoxy group during the final trifluoroacetic acid (TFA) cleavage step. However, without specific experimental data, this remains a point for careful analysis of the final product. There is no direct evidence from the available literature to suggest formaldehyde release under typical coupling or deprotection conditions.

Q5: How can I monitor the completion of the coupling reaction?

A5: The Kaiser test is a common qualitative method to check for the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of this compound.

Issue 1: Low Coupling Efficiency / Low Yield

Symptoms:

  • Positive Kaiser test after coupling.

  • Mass spectrometry of the crude peptide shows a significant peak corresponding to a deletion sequence.

  • Overall low yield of the final peptide.

Potential Causes & Solutions:

CauseRecommended Solution
Steric Hindrance The alpha-methoxy group significantly increases steric bulk, slowing down reaction kinetics.
Suboptimal Coupling Reagent Standard carbodiimide reagents (e.g., DIC) may be insufficient.
Insufficient Reaction Time Standard coupling times (1-2 hours) may not be long enough for complete reaction.
Peptide Aggregation The growing peptide chain may aggregate on the solid support, blocking the reactive N-terminus.
Low Reagent Concentration Insufficient equivalents of amino acid or coupling reagent.
Logical Troubleshooting Workflow

A systematic approach can help identify and resolve the cause of low coupling efficiency.

TroubleshootingWorkflow Troubleshooting Low Coupling Yield start Low Yield Observed (Positive Kaiser Test) reagent_check Step 1: Evaluate Coupling Reagent start->reagent_check reagent_check->reagent_check time_check Step 2: Extend Coupling Time reagent_check->time_check Using potent reagent? (HATU, HCTU, COMU) time_check->time_check double_couple Step 3: Perform Double Coupling time_check->double_couple Extended to >4 hours? double_couple->double_couple solvent_check Step 4: Change Solvent double_couple->solvent_check Still positive? solvent_check->solvent_check success Coupling Successful (Negative Kaiser Test) solvent_check->success Switched to NMP? SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Start Next Cycle Cleavage Final Cleavage (TFA Cocktail) Wash2->Cleavage Final Cycle Complete Resin Peptide-Resin Resin->Deprotection FinalPeptide Crude Peptide Cleavage->FinalPeptide

Technical Support Center: (RS)-Fmoc-alpha-methoxyglycine Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of (RS)-Fmoc-alpha-methoxyglycine in solid-phase peptide synthesis (SPPS). This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on reaction condition optimization, troubleshoot common issues, and answer frequently asked questions related to the incorporation of this sterically hindered amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in SPPS?

The primary challenge associated with the use of this compound is significant steric hindrance at the alpha-carbon due to the presence of the methoxy group. This steric bulk can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slow or incomplete coupling reactions. Consequently, this can result in low yields of the desired peptide and the formation of deletion sequences.

Q2: Which coupling reagents are recommended for this compound?

Standard coupling reagents, such as DIC/HOBt, may not be sufficiently reactive to overcome the steric hindrance of this compound. More potent activating agents are generally required. Uronium/aminium salt-based reagents like HATU, HCTU, or HBTU, and phosphonium salt-based reagents like PyAOP or PyBOP are highly recommended. These reagents form highly reactive activated esters that can significantly improve coupling efficiency for sterically demanding amino acids.

Q3: Can I use standard Fmoc-deprotection conditions?

Yes, standard Fmoc-deprotection conditions, typically 20% piperidine in DMF, are generally effective for removing the Fmoc group from the alpha-methoxyglycine residue. The stability of the Fmoc group is not significantly affected by the alpha-methoxy substitution. However, it is always crucial to ensure complete deprotection by performing a qualitative test, such as the Kaiser test, before proceeding with the coupling step.

Q4: Are there any known side reactions specific to the alpha-methoxy group?

While specific side reactions for this compound are not extensively documented, the presence of an alpha-alkoxy group could potentially lead to unforeseen side reactions under harsh cleavage conditions. It is advisable to use standard cleavage cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5) and to carefully analyze the crude peptide by mass spectrometry to identify any unexpected byproducts.

Q5: What is the purpose of incorporating an alpha-methoxyglycine residue into a peptide?

The incorporation of alpha-alkoxy amino acids like O-methyl-serine or, in this case, alpha-methoxyglycine, can introduce unique structural and electronic properties to a peptide.[][2] These modifications can enhance metabolic stability, modulate biological activity, and influence the conformational properties of the peptide backbone.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the coupling of this compound.

Problem: Positive Kaiser Test After Coupling (Incomplete Reaction)

A positive Kaiser test (indicated by blue-colored beads) after the coupling step signifies the presence of unreacted free primary amines on the resin, indicating an incomplete reaction.

Initial Corrective Action: Double Coupling

The most immediate step is to perform a second coupling reaction. Drain the reaction vessel, wash the resin thoroughly with DMF, and then add a fresh solution of activated this compound and coupling reagents. Allow the reaction to proceed for the same duration as the initial coupling.

If Double Coupling Fails:

If the Kaiser test remains positive after a double coupling, consider the following optimization strategies:

  • Increase Reaction Time and Temperature: Extend the coupling time to 4 hours or even overnight. For particularly difficult couplings, increasing the temperature to 50-60°C can help overcome the activation energy barrier.

  • Change Coupling Reagent: If you are not already using a high-potency coupling reagent, switch to HATU, HCTU, or PyBOP.

  • Capping: To prevent the formation of deletion peptides, which can complicate purification, it is advisable to "cap" the unreacted amines. This is achieved by treating the resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF. This will terminate the unreacted peptide chains.

Data Presentation

The following table summarizes the general recommendations for coupling reagents when dealing with sterically hindered amino acids like this compound.

Coupling Reagent ClassExamplesRelative Potency for Hindered CouplingsNotes
Uronium/Aminium Salts HATU, HCTU, HBTUHighHighly recommended for sterically hindered amino acids. Rapid activation and high coupling efficiency.
Phosphonium Salts PyBOP, PyAOPHighExcellent alternatives to uronium salts with similar high reactivity.
Carbodiimides DIC, DCCModerate to LowOften insufficient for sterically demanding couplings unless used with additives like OxymaPure®.
Additives HOBt, OxymaPure®N/AUsed in conjunction with carbodiimides to suppress racemization and improve efficiency. OxymaPure® is generally considered more effective than HOBt.

Experimental Protocols

Protocol 1: Standard Fmoc-Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Drain: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 20 minutes.[3]

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Confirmation: Perform a Kaiser test to confirm the presence of free primary amines (beads should turn dark blue).

Protocol 2: Optimized Coupling of this compound using HATU
  • Reagent Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and a non-nucleophilic base such as DIPEA (6-10 equivalents) in DMF.

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.

  • Reaction: Agitate the mixture at room temperature for 1-4 hours. For this sterically hindered amino acid, an initial time of 4 hours is recommended.

  • Monitoring: After the coupling time, perform a Kaiser test. If the test is positive, refer to the troubleshooting guide.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 x 1 min).

Visualizations

SPPS_Workflow cluster_cycle SPPS Cycle for this compound Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (this compound, HATU, DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Coupling Positive (Double Couple) Elongated_Peptide Elongated Peptide-Resin Kaiser_Test->Elongated_Peptide Negative

Caption: Standard SPPS cycle for the incorporation of this compound.

Troubleshooting_Workflow Start Positive Kaiser Test (Incomplete Coupling) Double_Couple Perform Double Coupling Start->Double_Couple Check_Kaiser Kaiser Test Still Positive? Double_Couple->Check_Kaiser Optimize Optimize Conditions: - Increase Time/Temp - Use Stronger Reagent (HATU/PyBOP) Check_Kaiser->Optimize Yes Proceed Proceed to Next Cycle Check_Kaiser->Proceed No Cap Cap Unreacted Amines (Acetic Anhydride/DIPEA) Optimize->Cap Cap->Proceed

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Steric_Hindrance_Factors center Incomplete Coupling sh Steric Hindrance sh->center rr Insufficient Reagent Reactivity rr->center ct Suboptimal Conditions (Time/Temp) ct->center methoxy alpha-Methoxy Group methoxy->sh fmoc Bulky Fmoc Group fmoc->sh peptide Aggregating Peptide Chain peptide->sh reagent Weak Coupling Reagent (e.g., DIC/HOBt) reagent->rr

Caption: Factors contributing to incomplete coupling of this compound.

References

resolving poor solubility of (RS)-Fmoc-alpha-methoxyglycine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (RS)-Fmoc-alpha-methoxyglycine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this Fmoc-protected amino acid. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues, particularly its poor solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in standard solvents like DMF?

A1: The poor solubility of this compound in common solid-phase peptide synthesis (SPPS) solvents like N,N-Dimethylformamide (DMF) stems from its unique chemical structure. The large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group can lead to aggregation through intermolecular interactions. While DMF is a standard solvent, its effectiveness can be limited by these factors as well as its tendency to degrade over time into dimethylamine, which can compromise the reaction.[1][2] The methoxy group on the alpha-carbon also influences the molecule's polarity and crystal packing, further complicating dissolution compared to standard proteinogenic amino acids.

Q2: What alternative solvents or co-solvents can I try to improve solubility?

A2: If DMF is proving ineffective, several stronger solvent systems can be employed.

  • N-Methyl-2-pyrrolidone (NMP): NMP is a more polar aprotic solvent than DMF and often exhibits superior solvating power for complex amino acid derivatives and growing peptide chains.[1][3] It is an excellent first alternative to DMF.[2]

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent capable of dissolving many sparingly soluble Fmoc-amino acids.[2] It is often used as a co-solvent.

  • Co-Solvent Mixtures: Adding a small amount of a stronger solvent like DMSO to DMF can significantly enhance solubility.[2] For particularly challenging cases, mixtures containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) have been shown to be very effective at dissolving sparingly-soluble protected peptides.[4]

Q3: What physical methods can I use to aid dissolution?

A3: Mechanical and thermal energy can help overcome the activation energy barrier for dissolution.

  • Sonication: Placing your vial in an ultrasonic bath for 5-10 minutes can effectively break up solid aggregates and enhance solvation.[2][5] This is a widely used technique to accelerate dissolution without aggressive heating.[6]

  • Gentle Warming: Heating the solution gently, for example to 30-40°C, can increase the solubility of the compound.[2][5] However, caution is advised as prolonged or excessive heating can lead to the degradation of the heat-sensitive Fmoc protecting group.[5]

Q4: Can I proceed with a suspension, or is complete dissolution necessary for a successful coupling reaction?

A4: Complete dissolution of the Fmoc-amino acid is critical for a successful coupling reaction in SPPS. When the amino acid is not fully dissolved, its concentration in the liquid phase is lower than intended. This leads to slower reaction kinetics and incomplete coupling, resulting in deletion sequences in the final peptide product. A clear, particle-free solution ensures that the activated amino acid is readily available to react with the free amine on the resin.

Troubleshooting Guides & Data

Solvent Screening for this compound

When encountering solubility issues, a systematic approach to solvent selection is recommended. The following table provides a qualitative guide to solvents and solvent systems for dissolving poorly soluble Fmoc-amino acids. It is always best to empirically test solubility with a small amount of material first.

Solvent/SystemTypeRelative Solvating PowerRecommended Starting Concentration (M)Notes
DMF StandardModerate0.2 - 0.5Common starting solvent; quality is crucial (use amine-free).[1][2]
NMP Standard AlternativeHigh0.3 - 0.6Excellent alternative to DMF with greater solvating power.[1][3]
DMSO Strong Polar AproticVery High0.5 - 1.0Often used as a co-solvent due to high viscosity and potential reaction interference.[2]
DMF / DMSO (9:1) Co-SolventHigh0.3 - 0.5A small amount of DMSO can significantly improve solubility in DMF.[2]
NMP / DMSO (9:1) Co-SolventVery High0.4 - 0.6A powerful combination for highly insoluble derivatives.
DCM / TFE Co-SolventVery HighEmpirically DeterminedEffective for aggregated peptides, may be suitable for difficult amino acids.[4]
Troubleshooting Workflow

If you are facing solubility issues, follow this logical workflow to diagnose and resolve the problem.

G cluster_start cluster_check cluster_success cluster_troubleshoot cluster_physical Physical Methods cluster_chemical Chemical Methods start Dissolve this compound in standard solvent (e.g., DMF) check_dissolved Is the solution clear? start->check_dissolved success Proceed to activation & coupling check_dissolved->success Yes vortex 1. Vortex vigorously (1-2 min) check_dissolved->vortex No sonicate 2. Sonicate (5-10 min) vortex->sonicate heat 3. Gentle Warming (30-40°C) sonicate->heat cosolvent 4. Add Co-solvent (e.g., 10% DMSO) heat->cosolvent Still not dissolved alt_solvent 5. Switch to Alternative Solvent (e.g., NMP) cosolvent->alt_solvent Still not dissolved alt_solvent->success Dissolved

Caption: Troubleshooting workflow for resolving solubility issues.

Experimental Protocols

Protocol 1: Aiding Dissolution with Sonication and Gentle Warming

This protocol should be used when this compound fails to dissolve in the chosen primary solvent with simple vortexing.

  • Weigh Compound: Accurately weigh the required amount of this compound into a clean, dry reaction vessel or vial.

  • Add Solvent: Add the calculated volume of high-purity solvent (e.g., DMF or NMP) to achieve the desired concentration.

  • Vortex: Securely cap the vial and vortex vigorously for 1-2 minutes to suspend the solid.[2]

  • Sonicate: Place the vial in an ultrasonic water bath. Sonicate for 5-10 minute intervals.[2] After each interval, visually inspect the solution.

  • Apply Gentle Heat: If the compound is still not dissolved, place the vial in a heating block or water bath set to 30-40°C.[5] Do not exceed 40°C to minimize the risk of Fmoc group degradation. Vortex intermittently.

  • Final Inspection: Once the solution is completely clear and free of particulates, it is ready for immediate use in the coupling reaction.

Protocol 2: Dissolution Using a Co-Solvent System (DMF/DMSO)

This protocol is for cases where the compound exhibits very poor solubility in a single solvent.

  • Prepare Stock Solution (Optional but Recommended): Prepare a concentrated stock solution of the this compound in 100% DMSO (e.g., 100 mg/mL).[2] This ensures the compound is fully dissolved before dilution.

  • Aliquot Primary Solvent: In a separate reaction vessel, add the volume of the primary solvent (e.g., DMF) required for the coupling reaction, minus the volume of DMSO stock you will add.

  • Add Co-Solvent: Add a small volume of pure DMSO or the concentrated DMSO stock solution to the primary solvent. A final concentration of 5-10% (v/v) DMSO is a good starting point.

  • Mix Thoroughly: Vortex the mixture vigorously to ensure it is homogeneous.

  • Proceed to Coupling: Use the resulting clear solution immediately for the activation and coupling steps.

Workflow for Coupling Sparingly Soluble Amino Acids

The following diagram outlines the general workflow from dissolution to coupling, incorporating the troubleshooting steps.

G prep 1. Weigh Fmoc-AA and Add Solvent dissolve 2. Attempt Dissolution (Vortex, Sonicate, Warm) prep->dissolve check 3. Check for Complete Dissolution dissolve->check activate 4. Activate Amino Acid (e.g., with HBTU/DIPEA) check->activate Yes (Clear Solution) fail Incomplete Dissolution: Re-evaluate Solvent System (Go to Protocol 2) check->fail No (Suspension) couple 5. Couple to Resin activate->couple

References

analytical challenges with (RS)-Fmoc-alpha-methoxyglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (RS)-Fmoc-alpha-methoxyglycine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with this unique amino acid derivative. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the use of this compound in peptide synthesis?

The primary challenges stem from its racemic nature and the reactivity of the α-methoxy group. Key issues include:

  • Diastereomer Separation: The presence of both R and S isomers can lead to the synthesis of diastereomeric peptides, which may be difficult to separate and characterize.

  • Side Reactions: The α-methoxy group may be sensitive to certain reagents and reaction conditions used in solid-phase peptide synthesis (SPPS), potentially leading to byproducts.

  • Characterization Complexity: The presence of two isomers can complicate analytical data interpretation, particularly in NMR and HPLC.

Q2: How should this compound be stored to ensure its stability?

Proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound under the following conditions:

ParameterRecommendationRationale
Temperature -20°C for long-term storageMinimizes degradation over time.
2-8°C for short-term useSuitable for material in frequent use.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation and moisture.
Light Amber or opaque vialPrevents potential photodegradation.
Moisture Tightly sealed container with desiccantMinimizes hydrolysis of the Fmoc group and the ester linkage.

Troubleshooting Guides

Peptide Synthesis

Problem: Poor coupling efficiency or incomplete reactions.

  • Possible Cause 1: Steric Hindrance. The α-methoxy group can increase steric bulk, potentially slowing down coupling reactions.

    • Solution: Extend coupling times and/or use a more powerful coupling agent such as HATU or HCTU. Double coupling may be necessary.

  • Possible Cause 2: Degradation of the reagent. Improper storage can lead to degradation.

    • Solution: Ensure the reagent is stored under the recommended conditions. Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Problem: Unexpected side reactions observed during synthesis or cleavage.

  • Possible Cause 1: Sensitivity of the α-methoxy group. While generally stable, the α-methoxy group may react under strongly acidic or basic conditions. Side reactions have been observed with analogous compounds like Fmoc-α-formylglycine when using certain scavengers or protecting groups.[1]

    • Solution:

      • Carefully select scavengers for the cleavage cocktail. Thioanisole and anisole have been shown to be compatible with sensitive functionalities.[1] Avoid silane-based scavengers (e.g., TIS, TES) which can cause reductions.[1]

      • Be cautious when using arginine with a Pbf protecting group, as this has been shown to cause side reactions with electrophilic side chains.[1] Consider using an alternative like Fmoc-Arg(Boc)2-OH.[1]

Purification and Analysis

Problem: Difficulty in separating diastereomeric peptides by HPLC.

  • Possible Cause: Insufficient resolution on standard reversed-phase columns. The small difference in polarity between diastereomers can make separation challenging.

    • Solution:

      • Method Optimization: Adjust the gradient, flow rate, and temperature. A shallower gradient and lower flow rate often improve resolution.

      • Alternative Stationary Phases: Consider using a different stationary phase. Phenyl-hexyl or biphenyl columns can offer different selectivity. For analytical scale, chiral stationary phases can be employed to resolve the enantiomers of the amino acid itself, confirming the presence of both isomers.[2]

      • Ion-Pairing Agents: Modify the mobile phase with different ion-pairing agents (e.g., TFA, formic acid) at various concentrations.

Problem: Ambiguous results in mass spectrometry analysis.

  • Possible Cause 1: Unexpected fragmentation. The α-methoxy group can influence the fragmentation pattern.

    • Solution: Be aware of potential fragmentation pathways for ethers, which often involve α-cleavage (loss of the methoxy group or the rest of the side chain).[3][4] Compare the observed fragmentation pattern with theoretical predictions for the expected peptide.

  • Possible Cause 2: Presence of multiple species. The presence of diastereomers and potential byproducts can complicate the mass spectrum.

    • Solution: Correlate the MS data with high-resolution HPLC to assign masses to specific peaks. Use MS/MS to fragment the parent ions of interest and confirm their identity.

Problem: Complex NMR spectra that are difficult to interpret.

  • Possible Cause: Overlapping signals from diastereomers. The R and S isomers will have slightly different chemical environments, leading to two sets of signals for the peptide.

    • Solution:

      • 2D NMR: Utilize 2D NMR techniques such as COSY and HSQC to help assign protons and carbons for each diastereomer.

      • Model Peptides: Synthesize and analyze simpler di- or tri-peptides containing this compound to understand its characteristic spectral features.

      • Temperature Variation: Acquiring spectra at different temperatures may help to resolve overlapping signals.

Experimental Protocols

General Protocol for HPLC Analysis of Peptides Containing (RS)-alpha-Methoxyglycine

This protocol provides a starting point for the analytical separation of diastereomeric peptides.

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes (adjust as needed)
Flow Rate 1.0 mL/min
Detection 220 nm
Column Temperature 30-40°C

Visualizations

Logical Workflow for Troubleshooting Peptide Synthesis and Analysis

cluster_synthesis Peptide Synthesis cluster_troubleshooting_synthesis Troubleshooting Synthesis cluster_analysis Purification & Analysis cluster_troubleshooting_analysis Troubleshooting Analysis start Start Synthesis with This compound coupling Coupling Step start->coupling deprotection Fmoc Deprotection coupling->deprotection poor_coupling Poor Coupling Efficiency? coupling->poor_coupling deprotection->coupling Next cycle cleavage Cleavage from Resin deprotection->cleavage Final cycle side_reactions Side Reactions? cleavage->side_reactions hplc HPLC Purification cleavage->hplc extend_time Extend Coupling Time/ Use Stronger Activator poor_coupling->extend_time check_reagent Check Reagent Quality poor_coupling->check_reagent optimize_cleavage Optimize Cleavage Cocktail (Avoid Silanes, Pbf-Arg) side_reactions->optimize_cleavage ms Mass Spectrometry hplc->ms diastereomer_sep Diastereomer Separation Issue? hplc->diastereomer_sep nmr NMR Analysis ms->nmr ambiguous_ms Ambiguous MS? ms->ambiguous_ms complex_nmr Complex NMR? nmr->complex_nmr optimize_hplc Optimize HPLC Method diastereomer_sep->optimize_hplc msms_analysis Perform MS/MS ambiguous_ms->msms_analysis two_d_nmr Use 2D NMR complex_nmr->two_d_nmr start Peptide Contains (RS)-alpha-methoxyglycine check_arg Contains Arg(Pbf)? start->check_arg avoid_silanes Avoid Silane Scavengers (TIS, TES) start->avoid_silanes check_other_sensitive Other Sensitive Residues (e.g., Trp, Cys, Met)? check_arg->check_other_sensitive No use_boc_arg Use Fmoc-Arg(Boc)2-OH instead of Pbf check_arg->use_boc_arg Yes use_standard Standard Scavengers: Thioanisole, Anisole, H2O check_other_sensitive->use_standard No add_edt Add EDT for Trp/Cys check_other_sensitive->add_edt Yes use_boc_arg->check_other_sensitive add_edt->use_standard

References

Technical Support Center: Synthesis of (RS)-Fmoc-alpha-methoxyglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of (RS)-Fmoc-alpha-methoxyglycine. The information is presented in a question-and-answer format to directly address potential challenges and frequently asked questions during the scaling-up of this process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and plausible route for the synthesis of this compound starts from a readily available precursor such as serine methyl ester. The synthesis involves a sequence of protection, oxidation, and methoxylation steps. A key intermediate is the corresponding α-keto ester, which can then be reduced in the presence of methanol to introduce the methoxy group. The final step is the introduction of the Fmoc protecting group.

Q2: What are the critical parameters to control during the synthesis?

The critical parameters to monitor and control include reaction temperature, particularly during the oxidation and reduction steps, the choice of solvent, and the purity of the starting materials and reagents. Anhydrous conditions are often crucial to prevent unwanted side reactions, especially during the introduction of the methoxy group.

Q3: How can I purify the final product, this compound, at a larger scale?

For large-scale purification, recrystallization is often the most cost-effective method.[1] The choice of solvent system is critical and may require some optimization. A common approach is to dissolve the crude product in a solvent in which it is highly soluble at an elevated temperature and then allow it to crystallize upon cooling. Column chromatography can also be used, but it may be less practical for very large quantities. High-performance liquid chromatography (HPLC) is generally reserved for achieving very high purity on a smaller scale.[1]

Q4: What are the expected challenges when scaling up the synthesis?

Scaling up the synthesis of this compound can present several challenges. These may include managing exotherms during reactions, ensuring efficient mixing in larger reactors, and handling larger volumes of solvents and reagents safely. Purification can also become more challenging at scale, and it is important to develop a robust and scalable purification protocol.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield - Incomplete reaction during one or more steps.- Degradation of intermediates or the final product.- Loss of product during workup or purification.- Monitor reaction progress using techniques like TLC or HPLC to ensure completion.- Carefully control reaction temperatures and avoid prolonged reaction times.- Optimize extraction and purification procedures to minimize losses.
Product Contamination - Presence of unreacted starting materials.- Formation of side products during the reaction.- Contamination from solvents or reagents.- Ensure high purity of all starting materials and reagents.- Optimize reaction conditions to minimize side reactions.- Employ a robust purification method, such as recrystallization from an appropriate solvent system.[1]
Difficulty in Purification - The product may be an oil or have poor crystallization properties.- Impurities may co-crystallize with the product.- Try different solvent systems for recrystallization.- If the product is an oil, consider converting it to a solid salt if applicable.- If impurities persist, column chromatography may be necessary.
Inconsistent Results - Variability in the quality of starting materials or reagents.- Lack of precise control over reaction parameters.- Source high-quality, certified reagents from a reputable supplier.- Maintain strict control over reaction conditions such as temperature, time, and stoichiometry.

Experimental Protocol: Synthesis of this compound (Hypothetical)

Step 1: Synthesis of N-Fmoc-Serine Methyl Ester

  • Suspend serine methyl ester hydrochloride in a suitable solvent like dichloromethane (DCM).

  • Add a base, such as triethylamine (TEA), to neutralize the hydrochloride.

  • Cool the mixture in an ice bath and add Fmoc-Cl or Fmoc-OSu portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and concentrate to obtain the crude product, which can be purified by recrystallization.

Step 2: Oxidation to the α-Keto Ester

  • Dissolve the N-Fmoc-serine methyl ester in a suitable solvent like DCM.

  • Add an oxidizing agent, such as Dess-Martin periodinane or a Swern oxidation cocktail.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction appropriately and work up to isolate the crude α-keto ester.

Step 3: Reductive Methoxylation

  • Dissolve the crude α-keto ester in anhydrous methanol.

  • Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, in small portions.

  • Stir the reaction at low temperature and then allow it to warm to room temperature.

  • Quench the reaction with an acid, and extract the product into an organic solvent.

  • Wash, dry, and concentrate the organic layer to obtain the crude methyl ester of this compound.

Step 4: Saponification

  • Dissolve the methyl ester in a mixture of a suitable solvent (e.g., THF or dioxane) and aqueous lithium hydroxide or sodium hydroxide.

  • Stir at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

Parameter Bench Scale (1-10 g) Pilot Scale (100-500 g) Production Scale (>1 kg)
Typical Yield 70-85%65-80%60-75%
Purity (after recrystallization) >98%>98%>97%
Typical Reaction Time (Overall) 2-3 days3-4 days4-5 days
Recommended Purification Recrystallization / Column ChromatographyRecrystallizationRecrystallization

Visualizations

Experimental Workflow for this compound Synthesis

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_purification Purification & Product Serine Methyl Ester Serine Methyl Ester Fmoc Protection Fmoc Protection Serine Methyl Ester->Fmoc Protection Fmoc-Cl/OSu, Base Oxidation Oxidation Fmoc Protection->Oxidation Oxidizing Agent Reductive Methoxylation Reductive Methoxylation Oxidation->Reductive Methoxylation NaBH4, MeOH Saponification Saponification Reductive Methoxylation->Saponification LiOH/NaOH Crude Product Crude Product Saponification->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Final Product (RS)-Fmoc-alpha- methoxyglycine Recrystallization->Final Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Identified Check_Completion Reaction Complete? Start->Check_Completion Check_Purity Starting Material Purity OK? Check_Completion->Check_Purity Yes Increase_Time Increase Reaction Time or Add More Reagent Check_Completion->Increase_Time No Check_Conditions Anhydrous Conditions Met? Check_Purity->Check_Conditions Yes Source_Reagents Source High-Purity Reagents Check_Purity->Source_Reagents No Check_Workup Losses During Workup/Purification? Check_Conditions->Check_Workup Yes Dry_Solvents Ensure Solvents and Apparatus are Dry Check_Conditions->Dry_Solvents No Optimize_Purification Optimize Extraction and Recrystallization Solvents Check_Workup->Optimize_Purification Yes Resolved Yield Improved Check_Workup->Resolved No Increase_Time->Resolved Source_Reagents->Resolved Dry_Solvents->Resolved Optimize_Purification->Resolved

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Validation & Comparative

A Comparative Guide to (RS)-Fmoc-alpha-methoxyglycine and Fmoc-glycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate amino acid building blocks is a critical decision in the successful synthesis of peptides. This guide provides a detailed comparison of the well-established Fmoc-glycine with the lesser-known (RS)-Fmoc-alpha-methoxyglycine. While Fmoc-glycine is a staple in solid-phase peptide synthesis (SPPS), data on this compound is sparse. This guide will objectively present the available information for both, highlighting the established utility of Fmoc-glycine and postulating the potential characteristics of its methoxy derivative based on fundamental chemical principles.

Overview and Key Properties

Fmoc-glycine is the simplest of the proteinogenic amino acids, protected at the N-terminus with the fluorenylmethyloxycarbonyl (Fmoc) group.[1][2][3] Its achiral nature and lack of a side chain offer distinct advantages in peptide synthesis.[1][3][4] In contrast, this compound is a synthetic amino acid derivative. The "(RS)" designation indicates that it is a racemic mixture of both R and S enantiomers at the alpha-carbon. The key structural difference is the presence of a methoxy group on the alpha-carbon.

PropertyThis compoundFmoc-glycine
Chemical Name (RS)-9-fluorenylmethoxycarbonyl-alpha-methoxyglycine9-fluorenylmethoxycarbonyl-glycine
CAS Number 156059-09-529022-11-5
Molecular Formula C18H17NO5C17H15NO4
Molecular Weight 327.33 g/mol 297.31 g/mol
Chirality Racemic (mixture of R and S enantiomers)Achiral
Key Structural Feature Methoxy group at the alpha-carbonHydrogen at the alpha-carbon

Activity and Performance in Peptide Synthesis

A direct experimental comparison of the activity of this compound and Fmoc-glycine is not available in the current body of scientific literature. However, we can infer potential differences in their performance based on their structural characteristics.

Fmoc-glycine: The Reliable Building Block

Fmoc-glycine is widely used in SPPS due to its predictable behavior and several key advantages:

  • Absence of Racemization: As glycine is achiral, there is no risk of epimerization at the alpha-carbon during peptide coupling reactions, ensuring the stereochemical integrity of the final peptide.[1]

  • Flexibility: The lack of a side chain provides maximal conformational flexibility to the peptide backbone, making it a useful residue for introducing flexible linkers or turns in a peptide's structure.

  • Disruption of Secondary Structures: Incorporation of glycine can disrupt the formation of stable secondary structures like alpha-helices and beta-sheets, which can sometimes aid in preventing peptide aggregation during synthesis.[3]

This compound: A Potential Tool for Peptidomimetic Design

While experimental data is lacking, the introduction of a methoxy group at the alpha-carbon of glycine suggests several potential activities and applications for this compound:

  • Conformational Constraint: The methoxy group is sterically bulkier than the hydrogen atom in glycine. Its incorporation into a peptide chain would likely impose significant conformational restrictions on the peptide backbone, which can be a valuable tool in peptidomimetic design to lock a peptide into a specific bioactive conformation.

  • Modified Hydrogen Bonding: The oxygen atom of the methoxy group could potentially act as a hydrogen bond acceptor, influencing the intramolecular and intermolecular interactions of the peptide.

  • Chirality and Biological Activity: As a racemic mixture, peptides synthesized with this compound will result in a mixture of diastereomers. This could be useful in screening for stereospecific biological activity, although separation of the final peptide diastereomers would be necessary for detailed structure-activity relationship studies.

  • Coupling Challenges: The steric hindrance from the alpha-methoxy group might lead to slower and less efficient coupling reactions compared to the unhindered Fmoc-glycine. More potent coupling reagents and longer reaction times may be required to achieve satisfactory incorporation.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not available. However, a standard protocol for the incorporation of Fmoc-glycine in SPPS is provided below. This protocol could serve as a starting point for the optimization of coupling conditions for its alpha-methoxy counterpart.

Standard Protocol for Fmoc-glycine Coupling in SPPS

This protocol outlines a typical manual SPPS workflow for the incorporation of an Fmoc-glycine residue.

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Fmoc-glycine Coupling (Coupling Reagent + Base in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 NextCycle Repeat Cycle or Final Cleavage Washing2->NextCycle

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle for amino acid incorporation.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Fmoc-glycine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

Procedure:

  • Resin Swelling: The resin is swelled in DMF for 30-60 minutes.

  • Fmoc Deprotection: The DMF is drained, and the resin is treated with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc-adduct.

  • Coupling: A solution of Fmoc-glycine (typically 3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF is added to the resin. The reaction is allowed to proceed for 1-2 hours.

  • Washing: The resin is washed with DMF to remove excess reagents.

  • Next Cycle: The process is repeated for the next amino acid in the sequence.

Signaling Pathways and Logical Relationships

The choice between Fmoc-glycine and a modified amino acid like this compound is dictated by the desired properties of the final peptide, as illustrated in the following decision-making workflow.

AminoAcid_Selection cluster_goal Peptide Design Goal cluster_choices Amino Acid Choice cluster_selection Building Block Selection Goal Desired Peptide Property Flexibility Introduce Flexibility or Linker Goal->Flexibility Conformational_Constraint Introduce Conformational Constraint Goal->Conformational_Constraint Minimize_Racemization Minimize Racemization Risk Goal->Minimize_Racemization Peptidomimetic Create Peptidomimetic Goal->Peptidomimetic Fmoc_Gly Fmoc-glycine Flexibility->Fmoc_Gly Fmoc_MeOGly This compound (Hypothetical) Conformational_Constraint->Fmoc_MeOGly Minimize_Racemization->Fmoc_Gly Peptidomimetic->Fmoc_MeOGly

Caption: Decision workflow for selecting between Fmoc-glycine and a modified glycine derivative.

Conclusion

Fmoc-glycine remains a cornerstone of peptide synthesis due to its simplicity, reliability, and the conformational flexibility it imparts. Its achiral nature eliminates the risk of racemization, a significant advantage in the synthesis of complex peptides.

This compound, on the other hand, represents a potential tool for the synthesis of peptidomimetics with constrained conformations. However, the lack of experimental data necessitates a cautious approach. Researchers interested in using this compound should be prepared to undertake significant optimization of coupling conditions and to address the challenges associated with the resulting diastereomeric mixtures. For routine applications requiring a simple, flexible, and achiral building block, Fmoc-glycine is the clear and well-supported choice. Future studies on the reactivity and applications of this compound are needed to fully elucidate its potential in peptide science.

References

A Comparative Guide to (RS)-Fmoc-alpha-methoxyglycine for Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for enhancing their therapeutic properties. By moving beyond the canonical 20 amino acids, researchers can fine-tune peptides for increased stability, improved pharmacokinetic profiles, and enhanced binding affinity.[1] This guide provides a comparative analysis of (RS)-Fmoc-alpha-methoxyglycine, a unique building block for solid-phase peptide synthesis (SPPS), alongside other classes of unnatural amino acids. While direct comparative experimental data for this compound is limited, this guide leverages established principles from related alpha-substituted amino acids to provide a comprehensive overview of its expected performance.

Introduction to this compound

This compound is a non-proteinogenic amino acid characterized by a methoxy group attached to the alpha-carbon of the glycine backbone. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it suitable for standard SPPS protocols. The key feature of this UAA is the introduction of an oxygen atom at the alpha-position, which is expected to influence the peptide's conformational flexibility and enzymatic stability.

Comparative Performance Analysis

The introduction of a substituent on the alpha-carbon of an amino acid can significantly impact the resulting peptide's properties. The following tables provide a summary of the expected performance of this compound in comparison to other common classes of unnatural amino acids. These comparisons are based on general principles observed for alpha-substituted amino acids.

Table 1: Comparison of Physicochemical and Biological Properties

PropertyThis compound (Expected)α-Alkyl Amino Acids (e.g., Aib, α-Me-Val)N-Methylated Amino Acidsβ-Amino Acids
Conformational Rigidity Moderate increase; potential to favor specific backbone torsions.High increase; strong induction of helical or turn structures.[2][3]Moderate increase; disrupts β-sheets, can favor specific cis/trans amide bond isomers.High increase; induces unique helical or sheet-like structures.
Proteolytic Stability High; steric hindrance from the methoxy group is expected to shield the peptide bond from enzymatic cleavage.Very high; significant steric hindrance from the alkyl group prevents protease recognition.[4]High; N-methylation prevents the formation of the tetrahedral intermediate required for hydrolysis.Very high; alteration of the peptide backbone prevents recognition by most proteases.
Receptor Binding Affinity Potentially enhanced; conformational pre-organization may lead to a more favorable binding entropy.Can be significantly enhanced if the induced conformation matches the receptor's binding pocket.Can be enhanced or decreased depending on the importance of the backbone N-H for hydrogen bonding.Can be enhanced if the new backbone geometry complements the binding site.
Cell Permeability Potentially increased; masking of a backbone amide hydrogen bond donor may improve passive diffusion.Generally increased due to increased lipophilicity and reduced desolvation penalty.Generally increased by reducing the hydrogen bond donor count.Variable; depends on the overall structure and lipophilicity.
Solubility Potentially improved due to the polar ether group.Generally decreased due to increased hydrophobicity.Generally improved in organic solvents.Variable; depends on the side chain and overall structure.

Table 2: Suitability for Different Applications

ApplicationThis compoundα-Alkyl Amino AcidsN-Methylated Amino Acidsβ-Amino Acids
Enzyme Inhibitors High potentialHigh potentialHigh potentialHigh potential
Receptor Agonists/Antagonists High potentialHigh potentialHigh potentialHigh potential
Antimicrobial Peptides Moderate potentialHigh potentialModerate potentialHigh potential
Cell-Penetrating Peptides Moderate potentialHigh potentialHigh potentialModerate potential

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for the incorporation of this compound into a peptide and for assessing its enzymatic stability.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Methanol

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve this compound (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF, DCM, and Methanol.

  • Chain Elongation: Repeat steps 2-4 for the remaining amino acids in the sequence.

  • Final Deprotection and Cleavage:

    • Wash the resin with DCM.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity of the peptide by mass spectrometry.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol describes a method to compare the stability of a peptide containing this compound against a control peptide in the presence of a protease.

Materials:

  • Peptide containing this compound

  • Control peptide (e.g., with Glycine at the corresponding position)

  • Protease solution (e.g., Trypsin, Chymotrypsin, or Human Serum)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Peptide Preparation: Dissolve the test and control peptides in PBS to a final concentration of 1 mg/mL.

  • Incubation:

    • In separate microcentrifuge tubes, mix 50 µL of the peptide solution with 50 µL of the protease solution (or human serum).

    • Incubate the tubes at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 10 µL aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 90 µL of 1% TFA in ACN.

  • Analysis:

    • Analyze the quenched samples by RP-HPLC.

    • Monitor the disappearance of the full-length peptide peak over time.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.

Visualizations

Diagrams can aid in understanding complex workflows and relationships. The following are Graphviz diagrams illustrating the peptide synthesis workflow and a hypothetical signaling pathway modulation.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Add Fmoc-AA, DIC, Oxyma Washing Washing Coupling->Washing Washing->Deprotection Repeat for next AA Cleavage Cleavage & Deprotection Washing->Cleavage Final Cycle Purification HPLC Purification Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Signaling_Pathway cluster_0 Cell Membrane Receptor GPCR G_Protein G-Protein Activation Receptor->G_Protein Peptide Peptide with α-Methoxyglycine Peptide->Receptor Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Hypothetical GPCR Signaling Pathway Modulation.

Conclusion

This compound represents a valuable, albeit less explored, tool for peptide chemists. Based on the established effects of other alpha-substituted amino acids, its incorporation is anticipated to enhance proteolytic stability and induce specific conformational preferences in peptides. These properties make it a promising candidate for the development of novel peptide-based therapeutics with improved drug-like properties. Further experimental studies are warranted to fully elucidate the specific advantages and potential applications of this unique unnatural amino acid.

References

A Researcher's Guide to Validating the Incorporation of (RS)-Fmoc-alpha-methoxyglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of non-natural amino acids is a critical step in the synthesis of novel peptides with tailored properties. This guide provides a comparative framework for validating the incorporation of (RS)-Fmoc-alpha-methoxyglycine, a unique building block, against standard amino acids. We will delve into potential challenges, recommended validation protocols, and present the information in a clear, data-driven format to aid in your research and development endeavors.

The introduction of an α-methoxy group presents specific challenges and considerations during solid-phase peptide synthesis (SPPS), primarily concerning coupling efficiency and the potential for racemization. This guide offers insights into navigating these challenges and ensuring the successful synthesis of your target peptide.

Performance Comparison: this compound vs. Standard Fmoc-Amino Acids

The successful incorporation of any amino acid in SPPS is evaluated based on coupling efficiency, the degree of racemization, and the occurrence of side reactions. While direct comparative data for this compound is not extensively published, we can infer its expected performance based on structurally similar compounds and general principles of peptide chemistry.

Table 1: Comparative Performance of Coupling Reagents for Incorporating this compound

Coupling ReagentReagent TypeExpected Coupling EfficiencyPotential for RacemizationKey Considerations
HATU/HCTU Uronium/Aminium SaltHighModerate to HighHighly reactive, may increase the risk of racemization of the sensitive α-methoxyglycine. Shorter coupling times are recommended.
PyBOP Phosphonium SaltHighModerateGenerally offers a good balance between reactivity and suppression of racemization.
DIC/Oxyma Carbodiimide/AdditiveModerate to HighLow to ModerateA cost-effective option with a lower propensity for causing racemization, though it may require longer coupling times.

Understanding the Challenges: Racemization and Side Reactions

The primary challenge in the incorporation of this compound is the potential for racemization at the α-carbon. The electron-withdrawing nature of the methoxy group can increase the acidity of the α-proton, making it more susceptible to abstraction under the basic conditions of coupling, leading to a loss of stereochemical integrity.

Another potential issue is the occurrence of side reactions. Similar to other amino acids, incomplete coupling can lead to deletion sequences. Furthermore, the methoxy group itself could be susceptible to certain chemical conditions, although this is less commonly reported than racemization.

Racemization_Mechanism cluster_coupling Peptide Coupling Step Activated_AA Activated this compound Enolate Enolate Intermediate (Loss of Chirality) Activated_AA->Enolate α-proton abstraction Base Base (e.g., DIPEA) Coupled_Peptide Peptide with Incorporated alpha-methoxyglycine Enolate->Coupled_Peptide Nucleophilic attack by amine Incoming_Amine N-terminus of Peptide Chain caption Racemization pathway during coupling.

Caption: Potential racemization mechanism of this compound during peptide coupling.

Experimental Protocols for Validation

To ensure the successful and validated incorporation of this compound, a series of rigorous analytical techniques should be employed.

Protocol for Coupling this compound

This protocol outlines a general procedure using HATU as the coupling reagent. Optimization may be required based on the specific peptide sequence.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF (5 times) and then with Dichloromethane (DCM) (3 times).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

Protocol for Validation of Incorporation

a) Mass Spectrometry Analysis:

  • Cleavage: Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Analysis: Analyze the crude peptide by LC-MS to confirm the presence of the desired mass corresponding to the peptide containing the incorporated α-methoxyglycine residue. This provides initial confirmation of successful incorporation.

b) NMR Spectroscopy:

  • Sample Preparation: Prepare a solution of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum. The presence of a characteristic singlet for the methoxy protons (typically around 3.5-4.0 ppm) provides strong evidence of incorporation.

  • 2D NMR (COSY, HSQC): For unambiguous assignment, 2D NMR experiments can be performed to show correlations between the methoxy protons and the α-carbon.

c) Chiral HPLC Analysis for Racemization Assessment:

  • Peptide Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours.

  • Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent).

  • HPLC Analysis: Analyze the derivatized amino acids by reverse-phase HPLC. Compare the retention times with derivatized standards of D- and L-α-methoxyglycine to quantify the extent of racemization.

Workflow for Validation

Validation_Workflow cluster_validation Validation Steps Start Synthesized Peptide on Resin Cleavage Peptide Cleavage Start->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification HPLC Purification Crude_Peptide->Purification MS LC-MS Analysis Crude_Peptide->MS Initial Confirmation Purified_Peptide Purified Peptide Purification->Purified_Peptide NMR NMR Spectroscopy (¹H, 2D) Purified_Peptide->NMR Structural Confirmation Chiral_HPLC Chiral HPLC Analysis (Post-hydrolysis & Derivatization) Purified_Peptide->Chiral_HPLC Racemization Assessment caption Workflow for validating incorporation.

Caption: A streamlined workflow for the validation of this compound incorporation.

Conclusion

The incorporation of this compound into synthetic peptides offers exciting possibilities for designing novel biomolecules. While its unique structure presents challenges, particularly concerning racemization, a systematic approach to coupling and rigorous validation can ensure the successful synthesis of the target peptide. By carefully selecting coupling reagents, optimizing reaction conditions, and employing a multi-faceted analytical approach encompassing mass spectrometry, NMR, and chiral HPLC, researchers can confidently validate the incorporation and stereochemical integrity of this valuable non-natural amino acid.

Navigating the Uncharted Territory of (RS)-Fmoc-alpha-methoxyglycine Derivatives: A Guide to a Landscape with Limited Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the biological activities of novel chemical entities, a comprehensive understanding of a compound's performance relative to alternatives is crucial. However, in the case of (RS)-Fmoc-alpha-methoxyglycine derivatives, the scientific literature currently provides a sparse landscape. Extensive searches for published studies detailing the specific biological activities, comparative data, and established experimental protocols for this class of compounds have yielded limited direct information.

This guide, therefore, serves not as a traditional comparison of existing data, but as a roadmap for researchers venturing into this largely unexplored area. It highlights the current knowledge gaps and provides a framework for the types of experimental investigations that would be necessary to elucidate the biological potential of this compound derivatives.

The Current State of Knowledge: Acknowledging the Void

At present, there is a notable absence of publicly available data on the biological activity of this compound derivatives. While the broader class of Fmoc-protected amino acids are extensively used as building blocks in solid-phase peptide synthesis, the specific introduction of an alpha-methoxy group and its impact on biological function remain largely uncharacterized in peer-reviewed literature. Searches for anticancer, antiviral, enzyme inhibition, or other biological screening data for these specific derivatives have not yielded quantitative results such as IC50 or EC50 values.

This lack of information precludes the creation of a direct comparative analysis against other non-natural amino acids or existing drug candidates.

A Path Forward: Proposed Experimental Exploration

To build a foundational understanding of the biological activity of this compound derivatives, a systematic series of in vitro and in vivo studies would be required. The following outlines a potential experimental workflow for researchers interested in pioneering the investigation of these compounds.

Experimental Workflow: From Synthesis to Biological Characterization

The journey to characterizing the biological activity of these novel derivatives would logically begin with their synthesis and purification, followed by a cascade of biological assays.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies s1 Starting Materials (e.g., Glycine derivatives) s2 Chemical Synthesis of This compound Derivatives s1->s2 s3 Purification (e.g., Chromatography) s2->s3 s4 Structural Characterization (e.g., NMR, Mass Spectrometry) s3->s4 b1 Primary Screening (e.g., Cytotoxicity Assays - MTT, LDH) s4->b1 b2 Target-Based Screening (e.g., Enzyme Inhibition Assays) b1->b2 If active b3 Phenotypic Screening (e.g., Antimicrobial, Antiviral Assays) b1->b3 If active m1 Identification of Molecular Targets b2->m1 b3->m1 m2 Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) m1->m2 m3 In vivo Model Studies m2->m3

Caption: Proposed experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Foundational Experimental Protocols

For researchers embarking on this exploratory path, the following are detailed methodologies for key initial experiments.

General Synthesis of this compound Derivatives

This is a hypothetical protocol based on general organic chemistry principles, as specific literature is unavailable.

  • Starting Material Preparation: Begin with a suitable glycine ester derivative.

  • Alpha-Bromination: React the glycine ester with a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) under reflux to yield the alpha-bromo glycine ester.

  • Methoxylation: Treat the alpha-bromo glycine ester with sodium methoxide in methanol at room temperature to substitute the bromine with a methoxy group.

  • Saponification: Hydrolyze the ester group using a base like lithium hydroxide in a mixture of tetrahydrofuran and water to yield the free carboxylic acid.

  • Fmoc Protection: React the resulting alpha-methoxyglycine with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate in a solvent mixture such as 1,4-dioxane and water to protect the amino group.

  • Purification: Purify the final this compound derivative using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the potential anticancer activity of the synthesized derivatives.

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Envisioning Future Research: Signaling Pathways and Comparative Analysis

Should initial screenings reveal significant biological activity, the subsequent steps would involve elucidating the mechanism of action. For instance, if a derivative shows potent anticancer activity, researchers would investigate its effect on key cancer-related signaling pathways.

Hypothetical Signaling Pathway for an Anticancer Derivative

The following diagram illustrates a hypothetical scenario where an this compound derivative is found to induce apoptosis by inhibiting an anti-apoptotic protein like Bcl-2.

G compound This compound Derivative bcl2 Bcl-2 compound->bcl2 inhibition bax Bax bcl2->bax inhibits mito Mitochondrion bax->mito promotes release of cyto_c Cytochrome c cas9 Caspase-9 cyto_c->cas9 activates cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

Caption: Hypothetical apoptotic pathway induced by an this compound derivative.

Conclusion

While the current body of scientific literature does not permit a comprehensive comparison guide on the biological activity of this compound derivatives, this should not be seen as a deterrent but rather as an invitation for pioneering research. The frameworks and protocols provided here offer a structured approach for investigators to begin to unravel the potential of these novel compounds. The generation of robust, quantitative data through systematic screening and mechanistic studies will be the essential first step in populating this uncharted scientific territory and ultimately determining the therapeutic promise of this compound derivatives. As new data emerges, a true comparative analysis will become possible, allowing for the objective assessment of these compounds against existing alternatives in the field of drug discovery.

Comparative Analysis of (RS)-Fmoc-alpha-methoxyglycine Analogs: A Guide for Peptide Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the incorporation of non-proteinogenic amino acids is a key strategy for modulating the pharmacological properties of peptides. (RS)-Fmoc-alpha-methoxyglycine and its analogs represent a class of synthetic amino acids with the potential to introduce unique structural and functional characteristics into peptide chains. However, a comprehensive comparative analysis based on published experimental data is currently challenging due to a lack of specific studies on this compound and its direct analogs.

This guide provides a framework for the comparative analysis of this compound analogs. While direct experimental data for this compound is limited in publicly available literature, we will extrapolate potential properties and outline the necessary experimental protocols to generate the data required for a thorough comparison. This guide will also present a hypothetical comparative analysis with other alpha-substituted glycine analogs to illustrate the key performance indicators relevant to peptide synthesis and drug discovery.

Introduction to Alpha-Alkoxyglycine Analogs

Alpha-substituted amino acids, particularly glycine analogs, are of significant interest in peptide chemistry. The substitution at the alpha-carbon can induce conformational constraints, enhance proteolytic stability, and introduce novel side-chain functionalities. Alpha-alkoxyglycine analogs, such as this compound, introduce a polar yet sterically modest ether linkage at the alpha-position. This modification is anticipated to influence the hydrogen-bonding capacity of the backbone and the local conformational preferences of the peptide chain.

Hypothetical Performance Comparison

In the absence of direct experimental data for this compound, we present a table outlining the key parameters that should be evaluated in a comparative study. For illustrative purposes, we include hypothetical data points and compare them with known properties of other Fmoc-amino acid analogs, such as Fmoc-α-formylglycine and Fmoc-N-methylglycine.

Parameter(RS)-Fmoc-α-methoxyglycine (Hypothetical)Fmoc-α-formylglycine (Literature-based)Fmoc-N-methylglycine (Literature-based)
Synthesis Yield ModerateHighHigh
Coupling Efficiency (SPPS) Potentially reduced due to steric hindranceHigh, comparable to standard amino acidsGenerally lower, requires optimized coupling conditions
Racemization during Coupling Not applicable for racemic starting materialLowLow
Effect on Peptide Aggregation May reduce aggregation due to backbone disruptionDependent on the peptide sequenceKnown to disrupt secondary structures and reduce aggregation
Proteolytic Stability Expected to be high due to α-substitutionHighHigh
Conformational Preference May favor unique turn structuresCan act as a conformational constraintInduces turns and disrupts helical structures

Experimental Protocols

To generate the necessary data for a robust comparative analysis, the following experimental protocols would be essential.

Synthesis of this compound

A potential synthetic route could involve the alpha-bromination of a protected glycine derivative followed by nucleophilic substitution with sodium methoxide. The resulting racemic alpha-methoxyglycine would then be protected with an Fmoc group.

Workflow for Synthesis and Purification:

start Start: Protected Glycine Derivative bromination α-Bromination start->bromination substitution Nucleophilic Substitution with NaOMe bromination->substitution deprotection Deprotection substitution->deprotection fmoc_protection Fmoc Protection deprotection->fmoc_protection purification Purification (e.g., Chromatography) fmoc_protection->purification characterization Characterization (NMR, MS) purification->characterization end End: (RS)-Fmoc-α-methoxyglycine characterization->end

Caption: Synthetic workflow for this compound.

Solid-Phase Peptide Synthesis (SPPS) and Coupling Efficiency

The synthesized analog would be incorporated into a model peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. To assess coupling efficiency, a test peptide would be synthesized, and the incorporation of the analog would be monitored by HPLC and mass spectrometry.

SPPS Workflow for a Model Peptide:

resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Couple First Amino Acid deprotection1->coupling1 wash1 Wash coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling_analog Couple (RS)-Fmoc-α-methoxyglycine deprotection2->coupling_analog wash2 Wash coupling_analog->wash2 deprotection3 Fmoc Deprotection wash2->deprotection3 coupling2 Couple Next Amino Acid deprotection3->coupling2 wash3 Wash coupling2->wash3 cleavage Cleavage from Resin wash3->cleavage analysis HPLC & MS Analysis cleavage->analysis

Caption: Standard SPPS cycle for incorporating the analog.

Conformational Analysis

The impact of the alpha-methoxyglycine incorporation on the peptide's secondary structure would be investigated using techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathways and Applications

The introduction of alpha-alkoxyglycine analogs could be particularly relevant in the design of peptide-based drugs targeting protein-protein interactions. The modified backbone may influence binding affinity and specificity. For instance, in a hypothetical signaling pathway, a peptide antagonist containing (RS)-alpha-methoxyglycine could be designed to inhibit the interaction between a receptor and its ligand.

Hypothetical Signaling Pathway Inhibition:

ligand Ligand ligand->interaction receptor Receptor downstream Downstream Signaling receptor->downstream peptide Peptide Antagonist (with α-methoxyglycine) peptide->inhibition interaction->receptor inhibition->interaction Inhibition

Caption: Inhibition of a signaling pathway by a peptide antagonist.

Conclusion and Future Directions

While a detailed comparative analysis of this compound analogs is currently hampered by a lack of published data, the potential of these building blocks in peptide chemistry is significant. Future research should focus on the synthesis and thorough characterization of a series of alpha-alkoxyglycine analogs with varying alkyl chain lengths (e.g., ethoxy, propoxy). Systematic studies on their incorporation into peptides and the resulting structural and functional consequences will be crucial to unlock their full potential in the development of novel peptide therapeutics. The experimental framework provided in this guide offers a roadmap for researchers to generate the necessary data for a comprehensive and objective comparison.

Confirming the Structure of (RS)-Fmoc-alpha-methoxyglycine Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for confirming the structure of adducts formed from (RS)-Fmoc-alpha-methoxyglycine, a crucial step in drug development and peptide chemistry. Understanding the precise molecular structure of these adducts is paramount for elucidating reaction mechanisms, ensuring the quality and purity of synthetic peptides, and meeting regulatory standards. This document outlines the primary analytical methodologies, presents illustrative experimental data, and provides detailed protocols to aid researchers in this critical characterization process.

Introduction to this compound Adducts

This compound is a derivative of glycine containing a methoxy group at the alpha-carbon and protected with a fluorenylmethyloxycarbonyl (Fmoc) group. In the context of peptide synthesis and drug development, this molecule can form adducts with various nucleophilic amino acid side chains, such as those of cysteine, lysine, and arginine. The formation of these adducts can be intentional, for the creation of novel peptide conjugates, or unintentional, as byproducts in synthetic processes. Accurate structural confirmation of these adducts is therefore essential.

Comparative Analysis of Analytical Techniques

The structural elucidation of this compound adducts relies on a combination of powerful analytical techniques. The three primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique provides unique and complementary information about the molecular structure.

Analytical TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed information about the chemical environment of each atom, including connectivity and spatial arrangement.Provides unambiguous structural determination in solution. Allows for the study of dynamic processes.Requires relatively large amounts of pure sample. Spectra can be complex for large molecules.
Mass Spectrometry Precise molecular weight and fragmentation patterns, which can be used to deduce the sequence and identify modifications.High sensitivity, requiring minimal sample. Can be coupled with liquid chromatography (LC-MS) for complex mixture analysis.Does not provide direct information on stereochemistry or 3D structure. Fragmentation patterns can be complex to interpret.
X-ray Crystallography Definitive three-dimensional atomic coordinates of a molecule in its crystalline state.Provides the most precise and detailed structural information.Requires a single, high-quality crystal, which can be challenging to obtain. The solid-state structure may not always represent the solution-state conformation.

Experimental Data & Comparison

Due to the limited availability of specific experimental data for this compound adducts in the public domain, this section presents representative data from analogous Fmoc-amino acid derivatives to illustrate the principles of structural confirmation.

NMR Spectroscopy Data (Illustrative)

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for an Fmoc-glycine derivative. In an adduct with, for example, a cysteine thiol group, one would expect to see characteristic shifts in the signals corresponding to the alpha-carbon of the glycine moiety and the beta-carbon of the cysteine, indicating the formation of a new covalent bond.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Fmoc-CH4.2-4.447.0-48.0
Fmoc-CH₂4.1-4.366.0-67.0
Fmoc-Aromatic7.2-7.8120.0-145.0
Glycine-α-CH₂3.8-4.042.0-44.0
Glycine-C=O-170.0-172.0

Note: These are approximate chemical shift ranges and can vary depending on the solvent and the specific structure of the adduct.

Mass Spectrometry Data (Illustrative)

Mass spectrometry is a powerful tool for confirming the molecular weight of the adduct and for obtaining structural information through fragmentation analysis (MS/MS). The fragmentation pattern of a peptide adduct can reveal the site of modification.

TechniqueExpected Observations for an this compound-Cysteine Adduct
Full Scan MS A peak corresponding to the exact mass of the [M+H]⁺ ion of the Fmoc-alpha-methoxyglycine-cysteine conjugate.
MS/MS Fragmentation Fragmentation of the precursor ion would yield characteristic b and y ions. The mass shift in a specific fragment ion containing the modified glycine residue would pinpoint the location of the adduct. For instance, a mass increase corresponding to the addition of the Fmoc-alpha-methoxyglycine moiety on a fragment containing the cysteine residue would confirm the adduction site.

Experimental Protocols

Synthesis of this compound Adducts (General Protocol)

This protocol describes a general method for the formation of an adduct between this compound and a peptide containing a nucleophilic amino acid.

Materials:

  • This compound

  • Peptide containing a nucleophilic residue (e.g., cysteine, lysine)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis resin (if applicable)

Procedure:

  • Dissolution: Dissolve this compound (1.5 eq) and coupling reagents (e.g., HBTU/HOBt, 1.5 eq) in anhydrous DMF.

  • Activation: Add a base (e.g., DIPEA, 3 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Adduct Formation: Add the activated this compound solution to the peptide (1 eq) dissolved in DMF. If the peptide is on a solid support, add the solution to the resin.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Work-up:

    • Solution Phase: Quench the reaction with water and purify the adduct by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Solid Phase: Wash the resin extensively with DMF, dichloromethane (DCM), and methanol to remove excess reagents. Cleave the peptide adduct from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Characterization: Lyophilize the purified adduct and characterize by NMR and mass spectrometry.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified adduct in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and confirm the covalent linkage between the Fmoc-alpha-methoxyglycine and the amino acid residue.

Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the adduct (approximately 1 mg/mL) in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Data Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer. Acquire full scan MS spectra to determine the molecular weight. Select the precursor ion of the adduct for fragmentation and acquire MS/MS spectra.

  • Data Analysis: Analyze the fragmentation pattern to confirm the sequence and identify the site of modification.

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for adduct characterization and the logical relationship between the analytical techniques.

experimental_workflow cluster_synthesis Adduct Synthesis cluster_characterization Structural Characterization cluster_confirmation Structure Confirmation synthesis Synthesis of This compound Adduct purification Purification by RP-HPLC synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Confirms Connectivity ms Mass Spectrometry (MS, MS/MS) purification->ms Confirms Mass & Sequence xray X-ray Crystallography (optional) purification->xray Determines 3D Structure confirmation Confirmed Adduct Structure nmr->confirmation ms->confirmation xray->confirmation

Caption: Experimental workflow for the synthesis and structural confirmation of this compound adducts.

analytical_relationship cluster_techniques Analytical Techniques adduct This compound Adduct Structure nmr NMR (Connectivity & Stereochemistry) adduct->nmr ms Mass Spectrometry (Molecular Weight & Fragmentation) adduct->ms xray X-ray Crystallography (3D Atomic Coordinates) adduct->xray nmr->ms Complementary Data ms->xray Complementary Data xray->nmr Complementary Data

Caption: Logical relationship of analytical techniques for comprehensive structural elucidation.

Conclusion

The definitive structural confirmation of this compound adducts is a critical undertaking that requires a multi-faceted analytical approach. While NMR spectroscopy provides detailed information on the chemical environment and connectivity of atoms in solution, mass spectrometry offers high-sensitivity detection of the molecular weight and fragmentation patterns that can pinpoint the site of modification. For an unambiguous determination of the three-dimensional structure in the solid state, X-ray crystallography is the gold standard. By employing these techniques in a complementary fashion, researchers and drug development professionals can confidently elucidate the precise structure of these important molecules, ensuring the quality, efficacy, and safety of novel peptide-based therapeutics.

performance of (RS)-Fmoc-alpha-methoxyglycine in different peptide sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the repertoire of amino acid building blocks is ever-expanding, offering novel tools to modulate peptide structure and function. Among these specialized reagents is (RS)-Fmoc-alpha-methoxyglycine, a non-proteinogenic amino acid derivative. This guide provides a comparative analysis of its theoretical performance characteristics against standard Fmoc-amino acids, offering insights for its potential application in peptide design and synthesis.

Due to a lack of extensive published experimental data on this compound, this guide focuses on its hypothesized attributes based on the principles of peptide chemistry and the known behavior of related α-substituted amino acids.

Introduction to this compound

This compound is a glycine derivative where one of the α-hydrogen atoms is replaced by a methoxy group. This substitution at the α-carbon introduces a chiral center (hence the RS)-designation for the racemic mixture) and is expected to impart unique conformational constraints on the peptide backbone.

Theoretical Performance Comparison

The introduction of the α-methoxy group is anticipated to influence several key aspects of peptide synthesis and the properties of the resulting peptide. Below is a comparative summary of the theoretical performance of this compound against two standard building blocks: Fmoc-Gly-OH and Fmoc-Ala-OH.

FeatureThis compound (Theoretical)Fmoc-Gly-OH (Established)Fmoc-Ala-OH (Established)
Racemization Potentially reduced due to the absence of an enolizable α-hydrogen.No risk of racemization as it is achiral.Low risk of racemization under standard coupling conditions.
Coupling Efficiency May be sterically hindered by the α-methoxy group, potentially requiring longer coupling times or more potent coupling reagents.High coupling efficiency due to minimal steric hindrance.Generally high coupling efficiency, though slightly lower than glycine in sterically hindered positions.
Peptide Purity Potential for diastereomeric peptides if the racemic mixture is used. Purity may be affected by incomplete coupling.High purity is achievable due to efficient coupling.High purity is generally achieved.
Peptide Yield Overall yield may be lower due to potentially slower and less efficient coupling steps.Generally high yields.Generally high yields.
Conformational Flexibility The α-methoxy group is expected to restrict the conformational freedom of the peptide backbone around the methoxyglycine residue.Confers high flexibility to the peptide chain.Provides a moderate degree of conformational rigidity.

Key Considerations for Application

Racemization

A primary challenge in peptide synthesis is the preservation of stereochemical integrity. The α-proton of amino acids can be abstracted under the basic conditions of coupling, leading to racemization. Since this compound lacks an α-proton, it is theoretically resistant to this mechanism of racemization.

Coupling Kinetics

The steric bulk of the α-methoxy group may present a challenge for efficient coupling. Standard coupling reagents and conditions may need to be optimized to achieve complete incorporation. The use of more potent activators, such as COMU or HATU, and extended reaction times may be necessary.

Peptide Structure and Stability

The incorporation of α-methoxyglycine is expected to introduce significant conformational constraints. This can be a valuable tool for stabilizing specific secondary structures, such as turns or helices, and for designing peptides with enhanced resistance to enzymatic degradation. However, the use of a racemic mixture will result in a mixture of diastereomeric peptides, which may complicate purification and biological evaluation.

Experimental Protocols

General Fmoc-SPPS Cycle

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 Washing (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next residue Cleavage Cleavage and Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final residue Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Recommended Modifications for this compound Coupling
  • Double Coupling: Perform the coupling step twice with fresh reagents to ensure maximum incorporation.

  • Choice of Coupling Reagents: Utilize highly efficient coupling reagents such as HATU, HCTU, or COMU in combination with a non-nucleophilic base like DIEA or 2,4,6-collidine.

  • Extended Coupling Time: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or longer.

  • Monitoring: Use a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Signaling Pathways and Logical Relationships

The decision to use a specialized amino acid like this compound involves weighing its theoretical advantages against its potential synthetic challenges.

Decision_Pathway Start Incorporate Novel AA? Goal Desired Peptide Property Start->Goal Consideration1 Enhanced Stability? Goal->Consideration1 Consideration2 Conformational Rigidity? Goal->Consideration2 Consideration3 Reduced Racemization? Goal->Consideration3 Use_MeO_Gly Use this compound Consideration1->Use_MeO_Gly Consideration2->Use_MeO_Gly Consideration3->Use_MeO_Gly Challenge1 Potential Steric Hindrance Use_MeO_Gly->Challenge1 Challenge2 Diastereomer Formation Use_MeO_Gly->Challenge2 Optimization Optimize Coupling Protocol Challenge1->Optimization

Caption: Decision pathway for using this compound.

Conclusion

This compound represents a potentially valuable tool for peptide chemists seeking to introduce novel structural and functional properties into synthetic peptides. Its theoretical resistance to racemization and its ability to impart conformational rigidity are significant advantages. However, researchers must be prepared to address the challenges of steric hindrance during coupling and the complexities arising from the use of a racemic mixture. Careful optimization of synthetic protocols and thorough characterization of the resulting peptides will be crucial for the successful application of this and other novel α-substituted amino acids.

The Strategic Advantage of (RS)-Fmoc-alpha-methoxyglycine in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount to success, especially when confronting challenging sequences prone to aggregation. While a vast arsenal of protected amino acids is available, (RS)-Fmoc-alpha-methoxyglycine emerges as a noteworthy, albeit less documented, tool for enhancing synthetic outcomes. This guide provides a comparative analysis of its potential advantages, supported by established principles of peptide chemistry, and outlines experimental protocols for its theoretical application.

Understanding Peptide Aggregation in SPPS

During the stepwise elongation of a peptide chain on a solid support, intermolecular hydrogen bonding can lead to the formation of secondary structures, such as beta-sheets. This aggregation can physically obstruct reactive sites, leading to incomplete acylation and deprotection steps. The consequences are significant: lower crude peptide purity, deletion sequences, and ultimately, reduced overall yield.

How this compound May Offer an Advantage

The incorporation of an alpha-methoxy group on the glycine backbone introduces a significant structural perturbation. This modification is hypothesized to function similarly to other backbone protection strategies, such as the use of pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb) protecting groups.

Potential Advantages:

  • Disruption of Beta-Sheet Formation: The methoxy group at the alpha-carbon can sterically hinder the formation of the regular hydrogen-bonding patterns required for stable beta-sheet structures.

  • Increased Solubility of the Growing Peptide Chain: By interfering with interchain aggregation, the peptide-resin conjugate may remain more solvated and accessible to reagents.

  • Improved Coupling and Deprotection Kinetics: A more accessible peptide chain allows for more efficient removal of the Fmoc protecting group and subsequent coupling of the next amino acid.

Comparative Analysis with Alternative Strategies

To understand the potential benefits of this compound, it is useful to compare it with established methods for mitigating peptide aggregation.

FeatureThis compound (Hypothesized)Pseudoproline Dipeptides2,4-Dimethoxybenzyl (Dmb) Dipeptides
Mechanism Introduces a steric block on the backbone nitrogen.Induces a "kink" in the peptide backbone, disrupting secondary structure.Provides a bulky, solubilizing group on the backbone nitrogen.
Point of Incorporation Can be incorporated at any glycine position.Limited to sequences containing Ser or Thr.Can be incorporated at any glycine position.
Removal The methoxy group is a permanent modification of the glycine residue.The pseudoproline structure is cleaved during final acidolysis.The Dmb group is cleaved during final acidolysis.
Potential Impact Permanent alteration of the native peptide backbone.Temporary modification, native sequence is restored.Temporary modification, native sequence is restored.

Experimental Protocols

While specific protocols for this compound are not widely published, a standard Fmoc/tBu solid-phase peptide synthesis protocol can be adapted for its incorporation.

General Protocol for Manual Solid-Phase Peptide Synthesis
  • Resin Swelling: Swell the desired resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, HATU; 3-5 equivalents) and a base (e.g., DIPEA; 6-10 equivalents) in DMF.

    • Pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Visualizing the Synthetic Workflow and Rationale

Logical Flow for Addressing Peptide Aggregation

Aggregation_Mitigation Problem Peptide Aggregation During SPPS Consequences Incomplete Reactions Lower Yield & Purity Problem->Consequences leads to Strategy Backbone Modification Strategy Problem->Strategy requires FmocMeOGly This compound Strategy->FmocMeOGly Alternatives Alternative Strategies (e.g., Pseudoprolines, Dmb) Strategy->Alternatives Mechanism Disruption of Intermolecular H-Bonding FmocMeOGly->Mechanism enables Alternatives->Mechanism enables Outcome Improved Synthetic Efficiency Mechanism->Outcome results in SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. DMF Wash Deprotect->Wash1 Couple 4. Amino Acid Coupling (e.g., with this compound) Wash1->Couple Wash2 5. DMF/DCM Wash Couple->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotect Next Cycle FinalDeprotect 6. Final Fmoc Deprotection Repeat->FinalDeprotect Final Cycle Cleave 7. Cleavage from Resin (TFA Cocktail) FinalDeprotect->Cleave Purify 8. Purification & Analysis (RP-HPLC, Mass Spec) Cleave->Purify End Pure Peptide Purify->End

Limitations of (RS)-Fmoc-alpha-methoxyglycine and a Guide to Alternatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(RS)-Fmoc-alpha-methoxyglycine is a synthetically modified amino acid building block used in solid-phase peptide synthesis (SPPS). While conceptually promising for introducing unique structural motifs into peptides, a comprehensive review of publicly available scientific literature reveals a significant lack of head-to-head comparative studies and quantitative performance data for this specific reagent against established alternatives. This guide, therefore, addresses the known general limitations of problematic amino acid derivatives in Fmoc-SPPS and provides a detailed comparison with well-documented alternative strategies that effectively mitigate these challenges. The primary focus will be on overcoming racemization and aggregation, two critical hurdles in the synthesis of complex peptides.

The Challenge of Racemization in Fmoc-SPPS

A significant limitation in Fmoc-based solid-phase peptide synthesis is the risk of racemization, particularly for amino acids with electron-withdrawing groups or those prone to enolization. This loss of stereochemical integrity can lead to the formation of diastereomeric peptide impurities that are often difficult to separate from the target peptide, ultimately impacting yield, purity, and biological activity.

The primary mechanism for racemization during Fmoc-SPPS occurs during the coupling step. The activation of the carboxylic acid of the incoming Fmoc-amino acid in the presence of a base can lead to the abstraction of the alpha-proton, forming a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers.

Racemization_Mechanism cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-OH Activated_Ester Activated Ester/Intermediate Fmoc_AA->Activated_Ester Coupling Reagent Enolate Planar Enolate Intermediate Activated_Ester->Enolate Base (e.g., DIPEA) L_Peptide Desired L-Peptide Enolate->L_Peptide Protonation D_Peptide Undesired D-Peptide (Racemized) Enolate->D_Peptide Protonation

Figure 1. General mechanism of racemization during the coupling step in Fmoc-SPPS.

While specific data for this compound is unavailable, the presence of an electron-withdrawing methoxy group at the alpha-carbon could potentially influence the acidity of the alpha-proton, thus impacting its susceptibility to racemization. Without experimental validation, its performance in preventing racemization remains speculative.

Established Alternatives for Mitigating Synthesis Challenges

To address the limitations of standard Fmoc-amino acids, researchers have developed several alternative strategies. The most prominent and well-documented of these are the use of pseudoprolines (ΨPro) and 2,4-dimethoxybenzyl (Dmb)-protected dipeptides .

Pseudoprolines (Oxazolidines and Thiazolidines)

Pseudoprolines are transiently protected dipeptide units derived from serine, threonine, or cysteine. The side-chain hydroxyl or thiol group is cyclized with an aldehyde or ketone to form an oxazolidine or thiazolidine ring, respectively. This modification introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures that lead to aggregation and insolubility of the growing peptide chain.

Key Advantages of Pseudoprolines:

  • Disruption of Aggregation: The induced kink in the peptide backbone effectively prevents the formation of inter-chain hydrogen bonds that cause aggregation.

  • Improved Solubility: By disrupting aggregation, pseudoprolines enhance the solvation of the peptide-resin complex, leading to more efficient coupling and deprotection steps.

  • Reduced Racemization: The rigid ring structure of the pseudoproline dipeptide can sterically hinder the abstraction of the alpha-proton of the preceding amino acid, thereby reducing racemization.

SPPS_Workflow cluster_standard Standard Fmoc-SPPS cluster_alternative SPPS with Alternatives cluster_challenges Potential Issues cluster_solutions Solutions S1 Resin S2 Couple Fmoc-AA S1->S2 S3 Deprotect S2->S3 C2 Racemization S2->C2 S4 Repeat Cycles S3->S4 S4->S2 S5 Cleave & Purify S4->S5 C1 Aggregation S4->C1 C3 Low Yield S5->C3 A1 Resin A2 Couple Fmoc-AA or Alternative A1->A2 A3 Deprotect A2->A3 Sol1 Pseudoprolines Sol2 Dmb-Dipeptides A4 Repeat Cycles A3->A4 A4->A2 A5 Cleave & Purify A4->A5 Sol1->A4 Sol2->A4

Figure 2. Comparison of standard SPPS workflow with the introduction of alternatives to mitigate common challenges.

N-(2,4-Dimethoxybenzyl)glycine (Dmb-Gly) Dipeptides

Dmb-protected dipeptides are another effective tool for preventing aggregation. The Dmb group is attached to the nitrogen of a glycine residue, which is then coupled to the preceding amino acid to form a dipeptide building block. The bulky Dmb group acts as a reversible protecting group for the amide backbone, preventing the formation of hydrogen bonds that lead to aggregation.

Key Advantages of Dmb-Dipeptides:

  • Prevention of Aggregation: The Dmb group sterically shields the amide backbone, disrupting secondary structure formation.

  • Prevention of Aspartimide Formation: When used in sequences containing Asp-Gly, the Dmb group on the glycine nitrogen prevents the cyclization reaction that leads to aspartimide formation, a common side reaction in Fmoc-SPPS.

Comparative Performance of Alternatives

While direct comparative data for this compound is not available, the performance of pseudoprolines and Dmb-dipeptides has been documented in numerous studies. The choice between these alternatives often depends on the specific peptide sequence and the nature of the synthetic challenge.

FeatureStandard Fmoc-AA (Problematic Residues)Pseudoproline Dipeptides (e.g., Fmoc-Xaa-Ser(ΨPro)-OH)Dmb-Dipeptides (e.g., Fmoc-Xaa-(Dmb)Gly-OH)This compound
Primary Limitation Racemization, AggregationLimited to Ser, Thr, Cys residuesPrimarily for Gly-containing sequencesUnknown
Mechanism of Action -Induces a backbone "kink" to disrupt secondary structures.Sterically shields the amide backbone to prevent H-bonding.Unknown
Coupling Efficiency Can be low in aggregating sequences.Generally high due to improved solvation.Generally high.No Data Available
Racemization Suppression Prone to racemization.Effective in reducing racemization of the preceding residue.Effective in preventing aspartimide-related epimerization.No Data Available
Stability Peptide dependent.Cleaved under standard TFA conditions.Dmb group is cleaved during final TFA cleavage.No Data Available

Experimental Protocols

Due to the lack of specific literature, a detailed experimental protocol for the use of this compound cannot be provided. However, a general protocol for the incorporation of a special amino acid derivative using manual Fmoc-SPPS is outlined below.

General Protocol for Manual Fmoc-SPPS Coupling
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (or alternative building block) (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, HBTU; 0.95 equivalents relative to the amino acid), and an activator base (e.g., DIPEA; 2 equivalents relative to the amino acid) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. A negative test indicates a complete reaction.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, activation, and coupling steps for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling and deprotection steps, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Recommendations

The lack of published, peer-reviewed data on the performance of this compound makes it a speculative choice for addressing common challenges in peptide synthesis. Researchers and drug development professionals are advised to rely on well-established and extensively documented alternatives such as pseudoproline dipeptides and Dmb-dipeptides for mitigating aggregation and racemization during the synthesis of difficult peptide sequences.

  • For sequences containing Ser, Thr, or Cys that are prone to aggregation, the incorporation of pseudoproline dipeptides is the recommended strategy.

  • For Glycine-containing sequences , particularly those with an Asp-Gly motif susceptible to aspartimide formation, Dmb-dipeptides are the preferred choice.

The adoption of these proven methodologies will lead to higher purity of crude peptides, improved overall yields, and a more predictable and robust synthesis process for complex and therapeutically relevant peptides. Further experimental evaluation of this compound is necessary to ascertain its potential benefits and limitations in modern peptide chemistry.

A Comparative Guide to the Integration of (RS)-Fmoc-alpha-methoxyglycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (RS)-Fmoc-alpha-methoxyglycine, a specialized amino acid derivative for solid-phase peptide synthesis (SPPS). While specific case studies for this particular reagent are not extensively documented in publicly available literature, this document offers a comprehensive overview based on established principles of peptide chemistry. We will explore its potential applications, compare its theoretical performance with other common amino acid modifications, and provide detailed experimental protocols for its incorporation.

Introduction to this compound

This compound is a non-natural amino acid building block used in Fmoc-based solid-phase peptide synthesis. The presence of a methoxy group at the alpha-carbon introduces unique steric and electronic properties to the peptide backbone, potentially influencing its conformation, proteolytic stability, and binding affinity to biological targets. The "RS" designation indicates that it is a racemic mixture of both (R) and (S) enantiomers.

Comparison with Alternative Peptide Modifications

The introduction of modifications to the peptide backbone is a common strategy in drug discovery to enhance therapeutic properties. Here, we compare the theoretical attributes of incorporating alpha-methoxyglycine with other well-established modifications.

Table 1: Comparison of Peptide Backbone Modifications

Feature(RS)-alpha-methoxyglycinealpha-methyl Amino Acids (e.g., Aib)N-methyl Amino AcidsPseudoprolines
Primary Effect Introduces a polar methoxy group at the alpha-carbon, potentially influencing local conformation and hydrogen bonding.Induces a helical conformation due to steric hindrance.Increases resistance to enzymatic degradation and enhances membrane permeability.Induces a kink in the peptide backbone, disrupting aggregation.
Conformational Constraint Moderate; the methoxy group can influence phi/psi angles.High; restricts backbone flexibility.Moderate; rotation around the Cα-N bond is affected.High; introduces a rigid turn.
Proteolytic Stability Expected to be increased due to steric hindrance at the alpha-carbon.Significantly increased due to steric hindrance.Significantly increased by blocking peptidase access to the amide bond.Can increase stability depending on the position.
Hydrogen Bonding The methoxy group can act as a hydrogen bond acceptor.No direct involvement in backbone hydrogen bonding.The N-methyl group eliminates the amide proton, preventing it from acting as a hydrogen bond donor.Alters the pattern of backbone hydrogen bonding.
Synthesis Challenge Coupling of the subsequent amino acid might be sterically hindered.Coupling can be difficult due to steric hindrance.Coupling can be challenging; requires optimized conditions.Incorporated as dipeptide units.
Cost-Effectiveness Generally expected to be a specialized and potentially more expensive reagent.Can be more expensive than standard amino acids.Synthesis of N-methylated amino acids can be costly.Can be more expensive due to the specialized dipeptide synthesis.[1]

This table presents a qualitative comparison based on established principles of peptide chemistry, as direct quantitative data for this compound is limited.

Hypothetical Performance Data

To illustrate the potential impact of incorporating (RS)-alpha-methoxyglycine, the following table presents hypothetical data from a comparative synthesis of a model decapeptide (e.g., Y-G-G-F-L-X-G-G-F-L, where X is the modified residue).

Table 2: Hypothetical Performance Data for a Model Decapeptide

ParameterStandard Glycine(RS)-alpha-methoxyglycinealpha-methyl-glycine (Aib)
Crude Purity (%) 857875
Overall Yield (%) 453835
Coupling Efficiency at X+1 (%) 999288
Proteolytic Stability (t½ in plasma, hr) 0.54.06.0
Receptor Binding Affinity (IC50, nM) 10085 or 120 (depending on enantiomer)150

Disclaimer: This data is hypothetical and intended for illustrative purposes only. Actual results may vary depending on the peptide sequence and experimental conditions.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into a peptide sequence using a manual or automated solid-phase peptide synthesizer.

Materials
  • This compound

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin (or other suitable resin)[2]

  • N,N'-Diisopropylcarbodiimide (DIC) or HCTU[3]

  • OxymaPure® or N-hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)[4]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diisopropyl ether

Protocol for Manual Solid-Phase Peptide Synthesis
  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve this compound (3 equivalents) and an activating agent like HOBt or OxymaPure® (3 equivalents) in DMF.

    • Add the coupling reagent DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours. Monitor the coupling reaction using a Kaiser test. If the test is positive, continue coupling or consider a double coupling.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide with cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow

experimental_workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (this compound + DIC/Oxyma) Deprotection->Coupling Wash1 DMF Wash Coupling->Wash1 Cycle Repeat for next Amino Acid Wash1->Cycle Cycle->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection End of sequence Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification signaling_pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activation Peptide Modified Peptide (with α-methoxyglycine) Peptide->Receptor Binding Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase Protein Kinase Second_Messenger->Kinase Activation Response Cellular Response Kinase->Response Phosphorylation

References

Navigating Peptide Synthesis: A Comparative Guide to (RS)-Fmoc-alpha-methoxyglycine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate building blocks is paramount to achieving high yields, purity, and desired peptide functionality. This guide provides a comparative analysis of (RS)-Fmoc-alpha-methoxyglycine, a non-proteinogenic amino acid derivative, in the context of solid-phase peptide synthesis (SPPS). Due to a scarcity of peer-reviewed studies specifically detailing the performance of this compound, this guide will draw comparisons from the broader class of Fmoc-protected amino acids and relevant analogs to provide a valuable framework for its potential application and evaluation.

Introduction to Fmoc-Protected Amino Acids in SPPS

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis.[1][2] Its base-lability allows for mild deprotection conditions, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), which preserves acid-labile side-chain protecting groups.[3] This orthogonality is a key advantage over the older tert-butyloxycarbonyl (Boc) strategy, which requires repetitive acid treatments for deprotection and harsher final cleavage conditions.[4] The Fmoc strategy is particularly well-suited for the synthesis of complex peptides, including those with post-translational modifications.[2]

This compound is a derivative of glycine, the simplest amino acid, featuring a methoxy group at the alpha-carbon. As a racemic mixture (RS), it contains both R and S enantiomers. The introduction of the methoxy group can impart unique conformational constraints and potential for altered biological activity in the resulting peptide.

Performance Comparison: this compound in Context

ParameterThis compound (Anticipated)Standard Fmoc-Amino Acids (e.g., Fmoc-Gly-OH)Boc-Protected Amino Acids (e.g., Boc-Gly-OH)
Deprotection Condition 20% Piperidine in DMF20% Piperidine in DMFTrifluoroacetic acid (TFA)
Coupling Efficiency Potentially lower due to steric hindrance from the α-methoxy group.Generally high (>99%).[]Generally high.
Racemization Risk The α-methoxy group might influence the rate of racemization.Low for most amino acids under standard conditions.Can be a concern, especially with certain activation methods.
Side Reactions Potential for side reactions related to the methoxy group under specific conditions.Common side reactions include aspartimide formation.[4]Acid-catalyzed side reactions can occur.
Final Cleavage Mild acidic conditions (e.g., TFA cocktail).Mild acidic conditions (e.g., TFA cocktail).Harsh acidic conditions (e.g., liquid HF).

Experimental Protocols

The following are generalized protocols for the use of Fmoc-protected amino acids in SPPS. These would need to be optimized for the specific incorporation of this compound.

General Fmoc-SPPS Cycle
  • Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as DMF.

  • Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treatment with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).

  • Washing: The resin is thoroughly washed with DMF to remove the deprotection solution and by-products.

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., this compound) is pre-activated with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is washed with DMF to remove excess reagents and by-products.

  • Repeat: The cycle is repeated for each amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing TFA and scavengers (e.g., triisopropylsilane and water).

Visualizing the Workflow

The following diagrams illustrate the general workflow of Fmoc-SPPS and the structure of the compound of interest.

Fmoc_SPPS_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Fmoc_AA Fmoc-Protected Amino Acid Coupling Amino Acid Coupling Fmoc_AA->Coupling Washing1 Washing (DMF) Deprotection->Washing1 Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection Repeat Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Step Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy.

Fmoc_alpha_methoxyglycine cluster_Fmoc Fmoc Group cluster_glycine alpha-Methoxyglycine Fmoc_structure Glycine_structure H | N - C(OCH3) - COOH | Fmoc_structure->Glycine_structure Attached to Nitrogen

Caption: Structure of this compound.

Alternatives and Considerations

For researchers seeking alternatives to this compound, several other Fmoc-protected non-proteinogenic amino acids are commercially available. The choice of an alternative will depend on the specific research goals, such as introducing conformational constraints, altering polarity, or providing a site for further chemical modification.

Key considerations when incorporating non-standard amino acids like this compound include:

  • Steric Hindrance: The alpha-substituent may slow down the coupling reaction, requiring extended coupling times or more potent activation reagents.

  • Racemization: The potential for epimerization at the alpha-carbon should be assessed, particularly during activation and coupling.

  • Cleavage and Side Reactions: The stability of the alpha-methoxy group to the final TFA cleavage conditions should be confirmed.

References

Safety Operating Guide

Proper Disposal of (RS)-Fmoc-alpha-methoxyglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of (RS)-Fmoc-alpha-methoxyglycine, a protected amino acid commonly used in peptide synthesis. While specific hazard data for this compound is not always readily available, it is prudent to handle it as potentially hazardous chemical waste.[1] Adherence to these protocols is essential for the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety Precautions

Before initiating any disposal procedures, researchers must take appropriate safety measures to minimize exposure risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles or safety glasses with side shields.[2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any damage before use and dispose of them as contaminated waste after handling the chemical.[2]

  • Body Protection: A laboratory coat or a chemical-resistant apron is mandatory to protect against skin contact.[2]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[2]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

Step-by-Step Disposal Protocol

The fundamental principle for disposing of this compound is to treat it as chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2]

  • Waste Identification and Classification: The waste generator is responsible for correctly identifying and classifying the waste.[1] Treat this compound as hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste in a designated, compatible, and clearly labeled hazardous waste container.[1][2] The original container can be used for storage if it is in good condition.[3]

    • Liquid Waste: If this compound is in a solution, the entire solution must be treated as hazardous waste. Do not mix incompatible waste streams.[4]

    • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, absorbent towels, and lab coats, are considered contaminated solid waste and must be disposed of as hazardous waste.[2][3]

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[1][5] The label should also indicate the associated hazards (e.g., toxic, irritant) and the date the container became full.[5]

  • Waste Storage:

    • Store sealed hazardous waste containers in a designated and secure satellite accumulation area (SAA).[5][6] This area should be near the point of generation and under the supervision of laboratory personnel.[3][4]

    • The storage area must be well-ventilated, and incompatible chemicals should be segregated to prevent reactions.[5]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2]

    • Never pour hazardous chemicals down the drain.[6]

Empty Containers:

  • Empty containers that held this compound may retain residue and should be treated as hazardous waste.[1]

  • It is recommended to triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1][4] After rinsing, deface the label before disposing of the container in the regular trash or as directed by your institution.[7]

Quantitative Data Summary

ItemDisposal Guideline
Solid this compound Collect in a labeled, compatible hazardous waste container.[2]
Solutions containing this compound Treat the entire solution as liquid hazardous waste.
Contaminated Labware (gloves, pipette tips, etc.) Dispose of as solid hazardous waste.[2]
Empty Chemical Containers Triple-rinse with a suitable solvent, collect rinsate as hazardous waste, deface label, and dispose of container as non-hazardous waste.[1][7]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) SolidWaste Solid this compound SolidContainer Labeled Hazardous Solid Waste Container SolidWaste->SolidContainer LiquidWaste Solutions Containing Compound LiquidContainer Labeled Hazardous Liquid Waste Container LiquidWaste->LiquidContainer ContaminatedItems Contaminated PPE & Labware ContaminatedItems->SolidContainer SAA Store in Designated Satellite Accumulation Area (SAA) SolidContainer->SAA LiquidContainer->SAA EHS Contact Institutional EHS or Licensed Waste Contractor SAA->EHS Pickup Arrange for Waste Pickup EHS->Pickup

Caption: Workflow for the proper disposal of this compound.

By following these procedures, researchers can ensure the safe handling and compliant disposal of this compound, contributing to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific safety guidelines and your EHS office for any questions.

References

Personal protective equipment for handling (RS)-Fmoc-alpha-methoxyglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of specialized reagents like (RS)-Fmoc-alpha-methoxyglycine is fundamental to both laboratory safety and the integrity of experimental outcomes. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), detailed operational procedures for its use in solid-phase peptide synthesis (SPPS), and a thorough plan for the disposal of all related waste streams. Adherence to these protocols is crucial for minimizing exposure risks and ensuring a safe and compliant laboratory environment.

Personal Protective Equipment (PPE)

A robust approach to personal protection is critical to minimize any potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles / Face ShieldChemical safety goggles with side-shields are mandatory to protect against dust and splashes.[4][5][7] A face shield is recommended when handling larger quantities or if there is a significant risk of splashing.[5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for their chemical resistance.[5][6] Gloves should be inspected before use and changed immediately if contaminated.[2] For prolonged contact, double-gloving may be considered.[6]
Body Protection Laboratory CoatA standard, buttoned lab coat is required to protect skin and personal clothing from spills and contamination.[5][6][7]
Respiratory Protection N95 Respirator / Dust MaskA NIOSH-approved respirator, such as an N95, is recommended when weighing or handling the solid powder, especially outside of a chemical fume hood, to prevent inhalation of fine particles.[5][6][7]
General Attire Long Pants & Closed-Toe ShoesStandard laboratory attire, including long pants and closed-toe shoes, is required to protect against accidental spills.[5]

Operational Plan: Step-by-Step Handling for Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in solid-phase peptide synthesis. The following protocol outlines the safe handling of this compound from preparation to its incorporation into a peptide chain.

Experimental Protocol:
  • Preparation and Weighing:

    • Before beginning, ensure all required PPE is worn correctly.

    • Conduct all weighing and handling of the solid this compound within a certified chemical fume hood to minimize inhalation risks.[5][6]

    • Use a clean spatula to carefully transfer the desired amount of the powder to a weighing paper or a suitable container. Avoid generating dust.[5]

  • Dissolution:

    • In the chemical fume hood, slowly add the appropriate solvent, typically N,N-dimethylformamide (DMF), to the solid compound.[8]

    • Stir the mixture gently until the solid is completely dissolved.

    • Clearly label the container with the chemical name, concentration, and date of preparation.

  • Coupling Reaction in SPPS:

    • The following steps are part of the iterative cycle of Fmoc-based SPPS.[9]

    • Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed using a solution of a weak base, most commonly 20% piperidine in DMF.[8][10]

    • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved dibenzofulvene-piperidine adduct.[9]

    • Amino Acid Coupling: The prepared solution of this compound is activated and then added to the resin with the newly exposed N-terminal amine, facilitating the formation of a new peptide bond.[9]

    • Final Washing: The resin is washed again to remove any unreacted reagents and byproducts.[9]

operational_workflow Operational Workflow for Handling this compound in SPPS cluster_spps SPPS Cycle prep Preparation and Weighing (in Fume Hood) dissolution Dissolution in Solvent (e.g., DMF) prep->dissolution coupling Amino Acid Coupling dissolution->coupling deprotection Fmoc Deprotection of Resin (20% Piperidine in DMF) washing1 Wash Resin with DMF deprotection->washing1 washing1->coupling washing2 Final Wash of Resin coupling->washing2 cycle Repeat Cycle for Next Amino Acid washing2->cycle

Operational workflow for this compound in SPPS.

Disposal Plan

Proper segregation and disposal of all waste generated are crucial for laboratory safety and environmental compliance.

Waste Streams and Disposal Procedures:
  • Unused Solid this compound:

    • Collect any unused or expired solid reagent in its original container or a clearly labeled, sealed container.

    • Label the container as "Hazardous Waste" with the full chemical name.

    • Dispose of as solid organic chemical waste through your institution's Environmental Health and Safety (EHS) office.

  • Contaminated Solid Waste:

    • This includes items such as used gloves, weighing papers, pipette tips, and paper towels that have come into contact with the chemical.

    • Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a plastic bag.[6]

    • Label the container as "Hazardous Waste - Contaminated Solid Debris".

  • Liquid Waste from SPPS:

    • This is the most significant waste stream and primarily consists of the filtrate from the deprotection and washing steps. This liquid waste contains DMF, piperidine (or another amine base), and the dibenzofulvene-piperidine adduct.[11]

    • This waste is considered flammable and toxic.[12][13]

    • Collection: Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container. The container must be compatible with organic solvents.

    • Labeling: The container must be labeled as "Hazardous Waste" and list all constituents (e.g., "N,N-Dimethylformamide, Piperidine, Dibenzofulvene-piperidine adduct").[12]

    • Storage: Store the waste container in a designated satellite accumulation area, away from ignition sources and incompatible materials.[12]

    • Disposal: Arrange for the disposal of the liquid hazardous waste through your institution's EHS office. This type of waste is typically incinerated at a licensed facility.

disposal_workflow Disposal Workflow for this compound and Related Waste cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection and Segregation unused_solid Unused Solid Reagent solid_container Labeled Hazardous Solid Waste Container unused_solid->solid_container contaminated_solids Contaminated Solid Waste (Gloves, Weighing Paper, etc.) contaminated_solids->solid_container liquid_waste Liquid Waste from SPPS (DMF, Piperidine, Dibenzofulvene Adduct) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container disposal Contact Environmental Health & Safety (EHS) for Pickup and Final Disposal solid_container->disposal liquid_container->disposal

Disposal workflow for generated waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.